molecular formula C20H41ClN4O3 B8621320 ethyl lauroyl arginine HCL

ethyl lauroyl arginine HCL

Cat. No.: B8621320
M. Wt: 421.0 g/mol
InChI Key: DKTWBTDSEQGNFQ-LMOVPXPDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl lauroyl arginine HCL is a useful research compound. Its molecular formula is C20H41ClN4O3 and its molecular weight is 421.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C20H41ClN4O3

Molecular Weight

421.0 g/mol

IUPAC Name

(2S)-5-(diaminomethylideneamino)-2-[dodecanoyl(ethyl)amino]pentanoic acid;hydrochloride

InChI

InChI=1S/C20H40N4O3.ClH/c1-3-5-6-7-8-9-10-11-12-15-18(25)24(4-2)17(19(26)27)14-13-16-23-20(21)22;/h17H,3-16H2,1-2H3,(H,26,27)(H4,21,22,23);1H/t17-;/m0./s1

InChI Key

DKTWBTDSEQGNFQ-LMOVPXPDSA-N

Isomeric SMILES

CCCCCCCCCCCC(=O)N(CC)[C@@H](CCCN=C(N)N)C(=O)O.Cl

Canonical SMILES

CCCCCCCCCCCC(=O)N(CC)C(CCCN=C(N)N)C(=O)O.Cl

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Ethyl Lauroyl Arginine HCL on Bacterial Cell Membranes

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl Lauroyl Arginine HCL (LAE), also known as ethyl-Nα-lauroyl-L-arginate HCl, is a cationic surfactant synthesized from L-arginine, lauric acid, and ethanol.[1][2] It is recognized for its potent, broad-spectrum antimicrobial activity against a wide range of bacteria, yeasts, and molds.[1][3] Due to its efficacy and favorable safety profile, LAE has been approved as a preservative in food and cosmetic products and is designated as Generally Recognized as Safe (GRAS) by the U.S. Food and Drug Administration (FDA).[1][2][4]

The primary mode of action for LAE is the disruption of the microbial cell membrane.[1][5] As a cationic surfactant, its molecular structure, comprising a positively charged hydrophilic head (the arginine group) and a lipophilic tail (the lauroyl chain), is fundamental to its function.[6] This guide provides a detailed examination of the molecular interactions and cellular consequences of LAE's effect on bacterial membranes, supported by quantitative data and established experimental methodologies.

Core Mechanism of Action on Bacterial Membranes

The antimicrobial activity of LAE is a multi-step process that begins with electrostatic attraction and culminates in the loss of cellular integrity and viability.[7] The primary target is the cytoplasmic membrane, leading to a cascade of disruptive events.[2][5]

Step 1: Electrostatic Binding to the Cell Surface

Bacterial cell surfaces carry a net negative charge at physiological pH. This is due to the presence of anionic molecules such as teichoic and lipoteichoic acids in the cell wall of Gram-positive bacteria, and lipopolysaccharides (LPS) in the outer membrane of Gram-negative bacteria. The positively charged arginine headgroup of the LAE molecule is electrostatically attracted to these anionic sites, facilitating its accumulation at the cell surface.[6][7]

cluster_membrane Bacterial Cell Membrane (Anionic Surface) cluster_lae LAE Molecule Membrane Phospholipids Teichoic Acids Lipopolysaccharides LAE Cationic Head (+) (Arginine) Lipophilic Tail (Lauroyl) LAE->Membrane Electrostatic Attraction

Caption: Initial electrostatic attraction of cationic LAE to the anionic bacterial membrane.

Step 2: Insertion and Membrane Disruption

Following the initial binding, the hydrophobic lauroyl tail of the LAE molecule inserts itself into the lipid bilayer of the bacterial cell membrane.[6] This penetration disrupts the highly organized structure of the membrane phospholipids.[2][3] This action is not dependent on specific receptors but is a direct physical consequence of its surfactant properties. The insertion of LAE molecules destabilizes the membrane, leading to a loss of its structural and functional integrity.

Step 3: Consequential Cellular Events

The physical disruption of the membrane triggers a series of critical and ultimately lethal events for the bacterium:

  • Membrane Depolarization: The insertion of cationic molecules and the subsequent structural damage cause a collapse of the transmembrane potential.[8][9] This is a rapid event that disrupts the proton motive force, which is essential for cellular processes like ATP synthesis and active transport.

  • Increased Permeability and Leakage: The compromised membrane loses its selective permeability.[5] This leads to the uncontrolled flux of ions across the membrane, including a significant leakage of intracellular potassium (K+) ions.[8] Subsequently, larger essential cytoplasmic components, such as metabolites and nucleic acids, leak out of the cell.[3][6]

  • Metabolic Inhibition and Cell Death: The combination of membrane depolarization, loss of essential ions and molecules, and disruption of energy production leads to the cessation of metabolic activity, growth arrest, and ultimately, cell death.[3][5] Studies have shown that LAE causes significant structural changes, including distortion of the cell shape and coagulation of intracytoplasmic contents, without causing complete cell lysis in all cases.[8][10]

node_bind 1. LAE Binds to Anionic Membrane node_insert 2. Lauroyl Tail Inserts into Lipid Bilayer node_bind->node_insert node_disrupt 3. Membrane Structure Is Disrupted node_insert->node_disrupt node_depolarize 4a. Membrane Potential Collapses node_disrupt->node_depolarize node_permeability 4b. Permeability Increases node_disrupt->node_permeability node_inhibit 6. Metabolic Inhibition node_depolarize->node_inhibit node_leakage 5. Leakage of Ions (K+) & Metabolites node_permeability->node_leakage node_leakage->node_inhibit node_death 7. Cell Death node_inhibit->node_death node_culture Prepare Bacterial Suspension node_treat Treat with LAE (& Controls) node_culture->node_treat node_stain Stain with SYTO-13 & PI node_treat->node_stain node_analyze Flow Cytometry Analysis node_stain->node_analyze node_quantify Quantify Live vs. Damaged Cells node_analyze->node_quantify node_prep Prepare Bacterial Suspension node_stain Incubate with DiOC2(3) Dye node_prep->node_stain node_treat Treat with LAE & Controls (CCCP) node_stain->node_treat node_analyze Flow Cytometry (Red/Green Ratio) node_treat->node_analyze node_assess Assess Membrane Depolarization node_analyze->node_assess node_prep Prepare Cells in K+-Free Buffer node_treat Treat with LAE (Time Course) node_prep->node_treat node_separate Centrifuge to Collect Supernatant node_treat->node_separate node_measure Measure K+ Conc. in Supernatant node_separate->node_measure node_quantify Quantify Net Potassium Leakage node_measure->node_quantify

References

An In-depth Technical Guide to the Laboratory Synthesis and Purification of Ethyl Lauroyl Arginine HCl

Author: BenchChem Technical Support Team. Date: December 2025

Ethyl Lauroyl Arginine HCl (LAE), a cationic surfactant derived from L-arginine, lauric acid, and ethanol (B145695), is recognized for its potent, broad-spectrum antimicrobial activity against a variety of bacteria, yeasts, and molds.[1][2] This efficacy, combined with its rapid metabolism into naturally occurring substances, has established its use as a preservative in the food and cosmetics industries.[2][3][4] This guide provides a comprehensive overview of the chemical synthesis and purification of this compound for laboratory applications, targeting researchers, scientists, and professionals in drug development.

Overview of Synthesis

The synthesis of this compound is typically a two-step process.[5][6] The first step involves the esterification of L-arginine with ethanol to produce L-arginine ethyl ester. The second step is the amidation (or acylation) of the L-arginine ethyl ester with lauroyl chloride to form the final product, which is then recovered as a hydrochloride salt.[1][5][7]

There are two primary approaches for this synthesis: one conducted in an aqueous medium and another in an organic solvent system. The organic solvent method is often favored as it can mitigate the hydrolysis of the product, potentially leading to higher purity and yield.[8][9]

Synthesis_Pathway cluster_step1 Step 1: Esterification cluster_step2 Step 2: Amidation reactant reactant intermediate intermediate product product reagent reagent arginine L-Arginine arginine_ester L-Arginine Ethyl Ester Dihydrochloride arginine->arginine_ester + Thionyl Chloride or HCl (gas) ethanol Ethanol ethanol->arginine_ester + Thionyl Chloride or HCl (gas) lae This compound (LAE) arginine_ester->lae + Lauroyl Chloride + Base (e.g., NaOH, Triethylamine) lauroyl_chloride Lauroyl Chloride Purification_Workflow start_end start_end process process wash wash final_product final_product crude Crude LAE Product dissolve Dissolve in Ethyl Acetate crude->dissolve wash_h2o Wash with Water dissolve->wash_h2o wash_brine Wash with Brine wash_h2o->wash_brine acidify Acidify with dilute HCl (pH 2-3) wash_brine->acidify dry Dry over Na₂SO₄ acidify->dry concentrate Concentrate under Reduced Pressure dry->concentrate recrystallize Recrystallize from Petroleum Ether / Hexane concentrate->recrystallize filter_dry Filter and Dry under Vacuum recrystallize->filter_dry pure_lae Pure Ethyl Lauroyl Arginine HCl filter_dry->pure_lae

References

A Deep Dive into the Physicochemical Properties of Ethyl Lauroyl Arginine HCl in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ethyl Lauroyl Arginine HCl (LAE), a cationic surfactant derived from L-arginine, lauric acid, and ethanol, has emerged as a significant ingredient in the food, cosmetic, and pharmaceutical industries due to its potent antimicrobial properties and favorable safety profile.[1][2][3] This technical guide provides a comprehensive overview of the core physicochemical properties of LAE in aqueous solutions, offering quantitative data, detailed experimental methodologies, and visual representations of key processes to support research and development efforts.

Core Physicochemical Characteristics

LAE, with the chemical formula C₂₀H₄₁ClN₄O₃ and a molecular weight of 421.02 g/mol , typically appears as a white to off-white hygroscopic powder.[1][4][5] Its amphiphilic nature, consisting of a positively charged hydrophilic head (arginine moiety) and a lipophilic tail (lauroyl group), governs its behavior in aqueous environments.[1]

Quantitative Physicochemical Data

The following table summarizes the key physicochemical properties of this compound in aqueous solutions.

PropertyValueReferences
Molecular Formula C₂₀H₄₁ClN₄O₃[1]
Molecular Weight 421.02 g/mol [1][5][6]
Appearance White to off-white hygroscopic powder[1][4]
Melting Point 50.5°C to 58°C[1][5][7]
Solubility in Water (at 20°C) > 247 g/kg[1][4][6]
pH (1% aqueous solution) 3.0–5.0[1][8]
pKa Approximately 10–11[1][5][9]
Isoelectric Point > pH 12[1][5][9]
Critical Micelle Concentration (CMC) 0.18–0.21% (w/v) (4.3 - 5.0 mM)[1][3][5][10]
Surface Tension (at CMC) 25.4 to 31.8 mN/m[1][3][5]
Hydrophilic-Lipophilic Balance (HLB) 10.5[1][5]
Partition Coefficient (Olive Oil/Water) 0.07[10]

Self-Assembly in Aqueous Solutions: Micellization

As a surfactant, LAE monomers in an aqueous solution will spontaneously self-assemble into micelles once a certain concentration, known as the Critical Micelle Concentration (CMC), is reached. Below the CMC, LAE primarily exists as individual monomers. As the concentration increases to the CMC, the monomers aggregate to form spherical structures where the hydrophobic lauroyl tails are sequestered in the core, and the hydrophilic arginine heads form the outer corona, interacting with the surrounding water. This phenomenon is responsible for the characteristic changes in the physical properties of the solution, such as surface tension and conductivity.[11][12]

Micellization_Process M1 M Micelle Micelle M1->Micelle Aggregation M2 M M2->Micelle M3 M M3->Micelle M4 M M4->Micelle M5 M M5->Micelle M6 M M6->Micelle M7 M M8 M M9 M

Diagram of the micellization process of LAE in an aqueous solution.

Stability in Aqueous Solutions

The stability of LAE in aqueous solutions is significantly influenced by pH and temperature.

  • pH Stability : LAE demonstrates greater stability in acidic conditions (pH 3-7).[10][13] As the pH increases, particularly in alkaline conditions, the rate of hydrolysis accelerates.[5][14] The half-life of LAE is greater than one year at pH 4, but decreases to 57 days at pH 7 and 34 hours at pH 9 when stored at 25°C.[5][9]

  • Thermal Stability : The stability of LAE decreases with increasing temperature.[6] However, it can maintain its antimicrobial activity even after heat treatment at high temperatures (e.g., 90°C or 120°C for 15 minutes), which is advantageous for applications in food processing.[7]

Upon hydrolysis, LAE breaks down into its constituent components: lauric acid and arginine, which are common dietary components and are readily metabolized.[3][15]

Experimental Protocols for Physicochemical Characterization

Accurate determination of the physicochemical properties of LAE is crucial for its application. The following are detailed methodologies for key experiments.

Determination of Critical Micelle Concentration (CMC)

The CMC is a fundamental parameter for any surfactant. Several methods can be employed for its determination.[12][16][17]

1. Surface Tensiometry

  • Principle : The surface tension of a surfactant solution decreases with increasing concentration until the CMC is reached, after which it remains relatively constant.[12]

  • Methodology :

    • Prepare a series of aqueous solutions of LAE with varying concentrations.

    • Measure the surface tension of each solution using a tensiometer, employing methods such as the Du Noüy ring or Wilhelmy plate method.[1][18][19][20][21][22]

    • Plot the surface tension as a function of the logarithm of the LAE concentration.

    • The CMC is determined from the inflection point of the resulting curve, where the slope changes abruptly.[11][12]

2. Conductivity Measurement

  • Principle : For ionic surfactants like LAE, the electrical conductivity of the solution changes at the CMC. Below the CMC, conductivity increases linearly with concentration as LAE exists as individual ions. Above the CMC, the formation of micelles, which have a lower mobility than the individual ions, leads to a decrease in the slope of the conductivity versus concentration plot.[11][17]

  • Methodology :

    • Prepare a series of aqueous LAE solutions of different concentrations.

    • Measure the electrical conductivity of each solution using a calibrated conductivity meter.

    • Plot the conductivity against the LAE concentration.

    • The CMC is identified as the concentration at the intersection of the two linear portions of the graph.[11]

Experimental_Workflow_CMC cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep Prepare LAE solutions of varying concentrations tensiometry Surface Tensiometry prep->tensiometry conductivity Conductivity Measurement prep->conductivity plot_tension Plot Surface Tension vs. log(Concentration) tensiometry->plot_tension plot_conductivity Plot Conductivity vs. Concentration conductivity->plot_conductivity determine_cmc Determine CMC from inflection point/slope change plot_tension->determine_cmc plot_conductivity->determine_cmc

References

Ethyl Lauroyl Arginine HCl (LAE): A Technical Guide to its Antimicrobial Spectrum Against Foodborne Pathogens

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl lauroyl arginine hydrochloride (LAE), a cationic surfactant derived from lauric acid, L-arginine, and ethanol, has emerged as a potent antimicrobial agent with a broad spectrum of activity against a wide range of foodborne pathogens.[1][2] Recognized as Generally Recognized As Safe (GRAS) by the U.S. Food and Drug Administration (FDA), LAE is increasingly utilized as a food preservative to enhance the microbiological safety and extend the shelf-life of various food products.[2][3] This technical guide provides an in-depth overview of the antimicrobial efficacy of LAE, focusing on its activity against key foodborne pathogens. It summarizes quantitative data on its minimum inhibitory and bactericidal concentrations, details the experimental protocols for its evaluation, and illustrates its mechanism of action and experimental workflows through diagrams.

Introduction

Food safety is a paramount concern globally, with bacterial contamination of food products posing a significant threat to public health. Ethyl lauroyl arginine HCl (also known as lauramide arginine ethyl ester or LAE) offers a promising solution due to its strong antimicrobial properties against bacteria, yeasts, and molds.[1][4] Its primary mode of action involves the disruption of microbial cell membranes, leading to a rapid bactericidal effect.[5] This document serves as a comprehensive resource for understanding and harnessing the antimicrobial potential of LAE in the context of food safety.

Antimicrobial Spectrum and Efficacy

LAE exhibits a broad spectrum of antimicrobial activity, with a notable efficacy against common foodborne pathogens. The antimicrobial potency is typically quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, and the Minimum Bactericidal Concentration (MBC), the lowest concentration that results in microbial death.

Quantitative Data: MIC and MBC Values

The following tables summarize the reported MIC and MBC values of LAE against various foodborne pathogens. It is important to note that these values can vary depending on the specific strain, the testing method, and the composition of the growth medium.[3]

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Foodborne Pathogens

MicroorganismStrainMIC (µg/mL)Reference
Listeria monocytogenesScott A10[6]
Listeria monocytogenes-16-32[7]
Listeria monocytogenes-25[8]
Salmonella enterica serovar Typhimurium-32[9][10]
Salmonella enterica-32[8]
Escherichia coliATCC 2592216[5]
Escherichia coli-25[8]
Escherichia coli O157:H7-32[11]
Staphylococcus aureusATCC 292138[5]
Staphylococcus aureus-12.5[8]
Campylobacter jejuni-32[11]
Yersinia enterocolitica-8[12]
Lactobacillus plantarum-32[12]

Table 2: Minimum Bactericidal Concentration (MBC) of this compound against Foodborne Pathogens

MicroorganismStrainMBC (µg/mL)Reference
Listeria monocytogenes-64[7]
Salmonella enterica serovar Typhimurium-32[9]
Escherichia coliATCC 2592216[5]
Staphylococcus aureusATCC 2921316[5]
Staphylococcus aureus-50[12]
Campylobacter jejuni-32-64[11]

Mechanism of Action

As a cationic surfactant, the primary target of LAE is the microbial cell envelope. Its mechanism of action involves a multi-step process that ultimately leads to cell death.

  • Adsorption and Binding: The positively charged guanidinic head of the LAE molecule electrostatically interacts with the negatively charged components of the bacterial cell membrane, such as phospholipids (B1166683) and teichoic acids.

  • Insertion: The hydrophobic lauroyl chain of LAE inserts into the lipid bilayer of the cell membrane.

  • Membrane Disruption: This insertion disrupts the membrane's structural integrity, leading to increased permeability.[5]

  • Leakage of Cellular Contents: The compromised membrane allows for the leakage of essential intracellular components, such as ions (e.g., potassium), metabolites, and nucleic acids.[10]

  • Metabolic Inhibition and Cell Death: The loss of cellular contents and the dissipation of the membrane potential inhibit essential metabolic processes, ultimately resulting in cell death.[5]

cluster_LAE_Action Mechanism of Action of this compound (LAE) node_LAE Ethyl Lauroyl Arginate HCl (LAE) (Cationic Surfactant) node_Adsorption 1. Adsorption & Binding node_LAE->node_Adsorption node_Membrane Bacterial Cell Membrane (Negatively Charged) node_Membrane->node_Adsorption node_Insertion 2. Insertion into Lipid Bilayer node_Adsorption->node_Insertion node_Disruption 3. Membrane Disruption node_Insertion->node_Disruption node_Leakage 4. Leakage of Cellular Contents node_Disruption->node_Leakage node_Death 5. Cell Death node_Leakage->node_Death

Caption: Mechanism of action of LAE against bacterial cells.

Experimental Protocols

The evaluation of the antimicrobial activity of LAE involves standardized laboratory procedures. Below are detailed methodologies for key experiments.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of LAE is typically determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).[5][13]

Protocol:

  • Preparation of LAE Stock Solution: Prepare a stock solution of LAE in a suitable solvent (e.g., sterile deionized water or a solvent compatible with the growth medium).

  • Preparation of Microtiter Plates: Aseptically dispense a specific volume of sterile microbial growth medium (e.g., Mueller-Hinton Broth for non-fastidious bacteria) into the wells of a 96-well microtiter plate.

  • Serial Dilution: Perform a two-fold serial dilution of the LAE stock solution across the wells of the microtiter plate to achieve a range of concentrations.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism equivalent to a 0.5 McFarland standard. Further dilute the inoculum to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Inoculation: Inoculate each well (except for the sterility control) with the prepared bacterial suspension.

  • Controls: Include a positive control (medium with inoculum, no LAE) and a negative control (medium only).

  • Incubation: Incubate the microtiter plate under optimal conditions for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).

  • Reading the MIC: The MIC is determined as the lowest concentration of LAE that completely inhibits visible growth of the microorganism.[13]

cluster_MIC_Workflow Experimental Workflow for MIC Determination node_Start Start node_PrepareLAE Prepare LAE Stock Solution node_Start->node_PrepareLAE node_PreparePlate Prepare 96-well Plate with Growth Medium node_PrepareLAE->node_PreparePlate node_SerialDilution Perform Serial Dilution of LAE node_PreparePlate->node_SerialDilution node_Inoculate Inoculate Wells node_SerialDilution->node_Inoculate node_PrepareInoculum Prepare Standardized Bacterial Inoculum node_PrepareInoculum->node_Inoculate node_Incubate Incubate Plate node_Inoculate->node_Incubate node_ReadMIC Read MIC (Lowest concentration with no visible growth) node_Incubate->node_ReadMIC node_End End node_ReadMIC->node_End

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is determined following the MIC test.

Protocol:

  • Subculturing: After determining the MIC, take a small aliquot (e.g., 10 µL) from each well that showed no visible growth.

  • Plating: Spread the aliquot onto an appropriate agar (B569324) medium (e.g., Tryptic Soy Agar).

  • Incubation: Incubate the agar plates under the same conditions as the MIC test.

  • Reading the MBC: The MBC is the lowest concentration of LAE that results in a ≥99.9% reduction in the initial inoculum count.

Time-Kill Assay

Time-kill assays are performed to evaluate the rate at which an antimicrobial agent kills a microorganism.[14]

Protocol:

  • Preparation: Prepare tubes containing a specific concentration of LAE in a suitable broth medium.

  • Inoculation: Inoculate the tubes with a standardized suspension of the test microorganism to achieve a starting concentration of approximately 10^5 to 10^6 CFU/mL.

  • Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw an aliquot from each tube.

  • Neutralization and Plating: Immediately neutralize the antimicrobial activity of LAE in the aliquot using a suitable neutralizer. Perform serial dilutions and plate onto agar medium to determine the number of viable bacteria.

  • Incubation and Counting: Incubate the plates and count the number of colonies to determine the CFU/mL at each time point.

  • Data Analysis: Plot the log10 CFU/mL against time to generate a time-kill curve. A bactericidal effect is generally defined as a ≥3-log10 reduction in CFU/mL.

Factors Influencing Antimicrobial Activity

The efficacy of LAE can be influenced by several factors in a food matrix, including:

  • pH: LAE is generally more stable and effective in acidic to neutral pH ranges (pH 3-7).[4]

  • Presence of Organic Matter: High concentrations of proteins and fats can reduce the antimicrobial activity of LAE by interacting with the molecule.

  • Temperature: The activity of LAE can be influenced by temperature, with some studies showing enhanced efficacy at higher temperatures.

Regulatory Status and Safety

LAE is recognized as GRAS by the US FDA for use as an antimicrobial in various food categories at concentrations up to 200 ppm.[3][15] It has also been approved for use in food products by regulatory agencies in the European Union, Canada, Australia, and other countries.[3] Toxicological studies have demonstrated a low order of toxicity for LAE, and it is metabolized in the body into its natural components: lauric acid and L-arginine.[5][16]

Conclusion

This compound is a highly effective, broad-spectrum antimicrobial agent with a rapid bactericidal action against a wide range of foodborne pathogens. Its favorable safety profile and regulatory approvals make it a valuable tool for enhancing the safety and quality of food products. This technical guide provides essential information for researchers, scientists, and drug development professionals to understand and apply LAE effectively in their respective fields. Further research may focus on synergistic combinations with other antimicrobials and its application in novel food preservation technologies.

References

In Vivo Metabolism and Degradation of Ethyl Lauroyl Arginate HCL: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl lauroyl arginate hydrochloride (LAE), a cationic surfactant derived from lauric acid, L-arginine, and ethanol, is recognized for its broad-spectrum antimicrobial properties. Utilized as a preservative in food and cosmetic products, a thorough understanding of its metabolic fate in vivo is critical for assessing its safety and efficacy. This technical guide provides an in-depth overview of the metabolism and degradation pathways of LAE in the human body, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Metabolic Pathways and Degradation

Upon oral ingestion, Ethyl Lauroyl Arginate HCL undergoes rapid metabolism through hydrolysis. The primary metabolic pathway involves the cleavage of the ethyl ester and/or the lauroyl amide bonds, leading to the formation of naturally occurring dietary components.

The principal metabolic steps are:

  • Hydrolysis to Intermediates: LAE is first hydrolyzed to Nα-lauroyl-L-arginine (LAS) through the loss of the ethyl ester group, or to L-arginine ethyl ester via the cleavage of the lauroyl side chain.[1]

  • Formation of L-Arginine and Lauric Acid: These intermediates are further hydrolyzed to form L-arginine and lauric acid.[2]

  • Entry into Endogenous Metabolic Pathways:

    • L-Arginine: This amino acid enters the urea (B33335) cycle, where it is metabolized to ornithine and urea.[1] Ornithine can be further converted to glutamate (B1630785) and subsequently to carbon dioxide.[1]

    • Lauric Acid: This saturated fatty acid enters the fatty acid β-oxidation pathway to be metabolized.

    • Ethanol: The ethyl ester group is hydrolyzed to ethanol, which is then metabolized to carbon dioxide and water.[1]

In essence, LAE is broken down into endogenous substances that are familiar to the body's metabolic machinery.

LAE_Metabolism LAE Ethyl Lauroyl Arginate HCL (LAE) LAS Nα-lauroyl-L-arginine (LAS) LAE->LAS Hydrolysis Arginine_Ethyl_Ester L-arginine ethyl ester LAE->Arginine_Ethyl_Ester Hydrolysis L_Arginine L-Arginine LAS->L_Arginine Lauric_Acid Lauric Acid LAS->Lauric_Acid Arginine_Ethyl_Ester->L_Arginine Ethanol Ethanol Arginine_Ethyl_Ester->Ethanol Urea_Cycle Urea Cycle L_Arginine->Urea_Cycle Beta_Oxidation β-Oxidation Pathway Lauric_Acid->Beta_Oxidation CO2_H2O CO2 + H2O Ethanol->CO2_H2O Ornithine Ornithine Urea_Cycle->Ornithine Urea Urea Urea_Cycle->Urea Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA Ornithine->CO2_H2O Acetyl_CoA->CO2_H2O

Fig. 1: In Vivo Metabolic Pathway of Ethyl Lauroyl Arginate HCL.

Quantitative Data from Human Pharmacokinetic Studies

A study involving healthy male volunteers who received single oral doses of 13C-labeled LAE provided key pharmacokinetic data. The results underscore the rapid metabolism of LAE, as the parent compound was rarely detectable in plasma.

Table 1: Mean Peak Plasma Concentrations (Cmax) of LAE Metabolites
AnalyteDose: 1.5 mg/kg (n=4)Dose: 2.5 mg/kg (n=2)Time to Cmax (Tmax)
Ethyl Lauroyl Arginate (LAE)Not quantifiableDetected in 2 samples from 1 individual near the limit of quantification (1 ng/mL)-
Nα-lauroyl-L-arginine (LAS)18.2 ng/mL23.9 ng/mL~2 hours
13C-Arginine124 ng/mL240 ng/mL0.5 - 1 hour

Data sourced from a human pharmacokinetic study.[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the investigation of LAE metabolism.

In Vivo Human Pharmacokinetic Study
  • Study Design: An open-label, single-dose study in healthy male volunteers. Two dose levels of 13C-labeled LAE were administered orally: 1.5 mg/kg (four subjects) and 2.5 mg/kg (two subjects).[2] The subjects consumed a standard breakfast approximately 15 minutes before dosing.[3]

  • Dosing Solution: 13C-LAE was dissolved in propylene (B89431) glycol and diluted with purified water to a final volume of 1 mL/kg body weight.[2][3]

  • Blood Sampling: Blood samples were collected at pre-dose and at multiple time points post-dose (e.g., 5, 10, 15, 30 minutes, and 1, 2, 4, 8, 12, and 24 hours).[3]

  • Sample Processing: Plasma was separated from whole blood by centrifugation.[4][5] To prevent further metabolism, enzymatic activity in the plasma was quenched, often by protein precipitation with organic solvents like a methanol:ethanol mixture.[6]

  • Analytical Method: Plasma concentrations of LAE and its metabolites were determined using a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method.[7][8]

InVivo_Workflow cluster_study_design Study Design cluster_sampling Sample Collection & Processing cluster_analysis Analysis Subject_Recruitment Healthy Male Volunteers Dosing Oral Administration of 13C-LAE (1.5 or 2.5 mg/kg) Subject_Recruitment->Dosing Blood_Collection Serial Blood Sampling Dosing->Blood_Collection Centrifugation Plasma Separation Blood_Collection->Centrifugation Quenching Protein Precipitation Centrifugation->Quenching HPLC_MSMS HPLC-MS/MS Analysis Quenching->HPLC_MSMS Data_Analysis Pharmacokinetic Analysis HPLC_MSMS->Data_Analysis

Fig. 2: Workflow for the In Vivo Human Pharmacokinetic Study.
In Vitro Hydrolysis Studies

  • Simulated Gastric and Intestinal Fluid Stability:

    • Incubation: 14C-LAE was incubated in simulated gastric fluid (pH ~1.0) and simulated intestinal fluids (pH 6.8 and 7.5) at 37°C for up to 4 hours.[3]

    • Sampling: Aliquots were taken at various time points (e.g., 0, 1, 5, 15, 30, 60, 120 minutes, and 4 hours) for analysis.[3]

    • Analysis: Samples were analyzed by HPLC to determine the extent of hydrolysis.[3] LAE was found to be stable in simulated gastric fluid but rapidly hydrolyzed in simulated intestinal fluid.[2]

  • Human Plasma and Hepatocyte Stability:

    • Incubation: 14C-LAE was incubated with human plasma and a preparation of human hepatocytes at 37°C.[3]

    • Sampling: Samples were collected at different intervals (e.g., 0, 1, 2, and 4 hours for plasma; 0, 0.25, 0.5, and 3 hours for hepatocytes).[3]

    • Analysis: The degradation of LAE and the formation of metabolites were quantified by HPLC.[3] These studies showed that LAE is readily hydrolyzed to LAS in both human plasma and by hepatocytes.[3]

Analytical Methodology: HPLC for LAE and Metabolites
  • Instrumentation: A high-performance liquid chromatograph equipped with a suitable detector (e.g., UV-Vis or mass spectrometer).[9][10]

  • Column: A reverse-phase column, such as a C18 column, is typically used for separation.[9]

  • Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol).[7][9]

  • Detection:

    • LAE and LAS: Can be detected by UV absorbance.[9][10]

    • Arginine: Often requires post-column derivatization (e.g., with o-phthalaldehyde) for UV or fluorescence detection, or can be directly measured by mass spectrometry.[9]

  • Quantification: Calibration curves are generated using certified reference standards for LAE and its metabolites to ensure accurate quantification.[9]

Conclusion

The in vivo metabolism of ethyl lauroyl arginate HCL is a rapid and efficient process that results in the formation of common dietary components. The primary degradation pathway is hydrolysis, leading to L-arginine and lauric acid, which are subsequently integrated into well-established endogenous metabolic pathways. Pharmacokinetic data from human studies confirm the low systemic exposure to the parent compound and its primary metabolite, LAS. The detailed experimental protocols outlined provide a framework for the continued investigation and validation of the metabolic fate of LAE. This comprehensive understanding of its in vivo behavior is fundamental for its continued safe use in various applications.

References

Ethyl Lauroyl Arginine HCL as a Cationic Surfactant in Biological Systems: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ethyl lauroyl arginine HCL (hydrochloride), commonly known as LAE, is a cationic surfactant derived from naturally occurring substances: L-arginine, lauric acid, and ethanol. It is recognized for its potent, broad-spectrum antimicrobial activity against a wide range of bacteria, yeasts, and molds. Due to its efficacy and favorable safety profile, LAE is utilized as a preservative in the food, cosmetic, and pharmaceutical industries. This technical guide provides an in-depth overview of the core properties, mechanisms of action, and applications of LAE in biological systems, with a focus on its function as a cationic surfactant.

Synonyms: Ethyl-Nα-lauroyl-L-arginate HCl, Lauric Arginate Ethyl Ester, LAE, E243. CAS Number: 60372-77-2.

Physicochemical Properties

LAE is a white crystalline powder with properties that are key to its function and application. As a cationic surfactant, it possesses a positively charged hydrophilic head (the arginine group) and a lipophilic tail (the lauroyl chain), allowing it to interact with cell membranes. Its high solubility in water and polar solvents makes it versatile for various formulations.

Table 1: Physicochemical Characteristics of this compound

PropertyValueReferences
Molecular Formula C₂₀H₄₁ClN₄O₃
Molecular Weight 421.02 g/mol
Appearance White to off-white crystalline powder
Solubility in Water (20°C) > 247 g/kg
Melting Point 57 - 62 °C
pH (1% aqueous solution) 3.0 - 5.0
pKa ~10-11
Critical Micelle Concentration (CMC) Varies by conditions (e.g., 2.4 mM reported)

Synthesis of this compound

The synthesis of LAE is typically a two-step process involving the esterification of L-arginine followed by amidation.

  • Esterification: L-arginine is reacted with ethanol, often in the presence of an agent like thionyl chloride, to produce L-arginine ethyl ester.

  • Amidation: The L-arginine ethyl ester is then condensed with lauroyl chloride in an aqueous medium to form the final product, which is recovered as a hydrochloride salt.

G Simplified Synthesis of this compound L_Arginine L-Arginine Esterification Esterification L_Arginine->Esterification Ethanol Ethanol Ethanol->Esterification Ethyl_Arginine L-Arginine Ethyl Ester Esterification->Ethyl_Arginine Amidation Amidation Ethyl_Arginine->Amidation Lauroyl_Chloride Lauroyl Chloride Lauroyl_Chloride->Amidation LAE This compound Amidation->LAE G Mechanism of Action of this compound cluster_membrane Bacterial Cell Membrane (Negatively Charged) Membrane Lipid Bilayer Proteins Membrane Proteins LAE This compound (Cationic Surfactant) Adsorption Electrostatic Adsorption LAE->Adsorption + charge attracts - charge Adsorption->Membrane Insertion Hydrophobic Tail Insertion Adsorption->Insertion Disruption Membrane Disruption Insertion->Disruption Leakage Leakage of Intracellular Components (K+, ATP, etc.) Disruption->Leakage Death Inhibition of Metabolism & Cell Death Leakage->Death LAE Interference with P. aeruginosa Signaling LAE This compound (Sub-inhibitory Conc.) IronUptake Iron Uptake & Signaling (e.g., pvd, fep genes) LAE->IronUptake Inhibits Biofilm Biofilm Formation IronUptake->Biofilm Promotes QS Quorum Sensing (Autoinducers) QS->Biofilm Promotes Experimental Workflow: Broth Microdilution MIC Assay Start Start Prep_LAE Prepare LAE Stock Solution Start->Prep_LAE Serial_Dilution Perform Serial Dilutions in 96-Well Plate Prep_LAE->Serial_Dilution Inoculate Inoculate Wells with Bacteria Serial_Dilution->Inoculate Prep_Inoculum Prepare Standardized Bacterial Inoculum Prep_Inoculum->Inoculate Incubate Incubate Plate (e.g., 37°C, 24h) Inoculate->Incubate Read_MIC Read Results: Determine Lowest Concentration with No Visible Growth Incubate->Read_MIC End End: MIC Value Read_MIC->End

An In-depth Technical Guide to the Molecular Structure of Ethyl Lauroyl Arginine HCl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl lauroyl arginine hydrochloride (ELA HCl), also known by the INCI name Ethyl Lauroyl Arginate HCl, is a cationic surfactant with potent antimicrobial properties.[1] Synthesized from naturally occurring L-arginine, lauric acid, and ethanol (B145695), it is widely utilized as a preservative in the food and cosmetics industries.[1][2] Its favorable safety profile and broad-spectrum activity against bacteria, yeasts, and molds make it a subject of increasing interest in pharmaceutical research and drug development. This guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthesis, and analytical characterization of ELA HCl, along with its mechanism of antimicrobial action.

Molecular Structure and Physicochemical Properties

Ethyl lauroyl arginine HCl is the hydrochloride salt of the ethyl ester of Nα-lauroyl-L-arginine.[3][4] The molecule possesses a positively charged hydrophilic head group (the arginine moiety) and a long hydrophobic tail (the lauroyl group), which underpins its surfactant properties.[2]

Table 1: Chemical Identification of this compound

IdentifierValue
Chemical NameEthyl-Nα-dodecanoyl-L-arginate hydrochloride
IUPAC Nameethyl (2S)-5-(diaminomethylideneamino)-2-(dodecanoylamino)pentanoate;hydrochloride
CAS Number60372-77-2[2][5]
Molecular FormulaC₂₀H₄₁ClN₄O₃[2][5]
Molecular Weight421.02 g/mol [5][6][7]

Table 2: Physicochemical Properties of this compound

PropertyValue
AppearanceWhite, hygroscopic powder[2][8]
Melting Point50.5 - 58.0 °C[8][9]
SolubilityHighly soluble in water (>247 g/L at 20°C); freely soluble in ethanol, propylene (B89431) glycol, and glycerol.[2][3][9]
pKa~10-11[8][10]
pH (1% aqueous solution)3.0 - 5.0[3]
StabilityStable for over 2 years at room temperature in a closed container.[6][8] Stability is pH-dependent, with greater stability in acidic conditions.[2]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is a two-step process involving the esterification of L-arginine followed by acylation with lauroyl chloride.[3][8]

Experimental Workflow for the Synthesis of this compound

G cluster_0 Step 1: Esterification cluster_1 Step 2: Acylation cluster_2 Purification L_Arginine L-Arginine Esterification Esterification Reaction L_Arginine->Esterification Ethanol Ethanol Ethanol->Esterification Thionyl_Chloride Thionyl Chloride (catalyst) Thionyl_Chloride->Esterification Arginine_Ethyl_Ester Arginine Ethyl Ester Dihydrochloride Esterification->Arginine_Ethyl_Ester Acylation Acylation Reaction (Aqueous Medium, pH 6.7-6.9) Arginine_Ethyl_Ester->Acylation Lauroyl_Chloride Lauroyl Chloride Lauroyl_Chloride->Acylation ELA_HCl_unpurified Crude this compound Acylation->ELA_HCl_unpurified Filtration Filtration ELA_HCl_unpurified->Filtration Drying Drying Filtration->Drying ELA_HCl_purified Pure this compound Drying->ELA_HCl_purified

Synthesis of this compound

Detailed Methodology:

  • Esterification: L-arginine is esterified with ethanol in the presence of a catalyst, such as thionyl chloride, to yield arginine ethyl ester dihydrochloride.[8] The reaction is typically carried out at a controlled temperature.

  • Acylation: The resulting arginine ethyl ester is then reacted with lauroyl chloride in an aqueous medium. The pH of the reaction is maintained between 6.7 and 6.9, and the temperature is kept between 10-15°C.[8]

  • Purification: The crude this compound is recovered from the reaction mixture by filtration and then dried to obtain a white powder.[3]

Analytical Characterization

HPLC is a standard method for determining the purity and assay of this compound and for quantifying related substances.

Table 3: HPLC Method for Purity and Assay of this compound

ParameterCondition
Instrumentation Liquid chromatograph with a UV detector
Column Symmetry C18, 150 x 3.9 mm, 5µm (or equivalent)
Mobile Phase Acetonitrile/water (50:50) containing 0.1% trifluoroacetic acid[6]
Flow Rate 1 mL/min[6]
Column Temperature Room temperature[6]
Detection Wavelength 215 nm[6]
Injection Volume 10 µL[6]
Sample Preparation Accurately weigh about 50 mg of the test sample into a 50-mL volumetric flask. Dissolve and dilute to volume with the mobile phase.[6]
Standard Preparation Prepare a standard solution of this compound of known concentration in the mobile phase.
Retention Time Approximately 4.3 minutes.[3]

Table 4: HPLC Method for Determination of Related Substances (Nα-Lauroyl-L-arginine, Lauric Acid, Ethyl Laurate)

ParameterCondition
Instrumentation Liquid chromatograph with a UV detector
Column Symmetry C18, 150 x 3.9 mm, 5µm (or equivalent)
Mobile Phase Acetonitrile/water (50:50) containing 0.1% trifluoroacetic acid[6]
Flow Rate 1 mL/min[6]
Detection Wavelength 215 nm[6]
Retention Times Nα-Lauroyl-L-arginine: ~2.2 min, Lauric Acid: ~3.65 min, Ethyl Laurate: ~11.2 min[6]

Fourier-Transform Infrared (FT-IR) Spectroscopy:

FT-IR spectroscopy can be used to identify the functional groups present in the this compound molecule and to study its hydrolysis.

Experimental Protocol:

  • Instrument: FT-IR spectrometer with an attenuated total reflectance (ATR) accessory.

  • Sample Preparation: A small amount of the powdered sample is placed directly on the ATR crystal.

  • Data Acquisition: Spectra are typically recorded in the range of 4000-650 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Expected Characteristic Peaks:

    • Broad O-H and N-H stretching vibrations in the region of 3500-3000 cm⁻¹.

    • C-H stretching vibrations of the alkyl chain around 2920 and 2850 cm⁻¹.

    • Amide I (C=O stretching) and Amide II (N-H bending) bands around 1640 cm⁻¹ and 1540 cm⁻¹, respectively.

    • Ester C=O stretching vibration around 1735 cm⁻¹.

    • Guanidinium (B1211019) group vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR:

    • Signals corresponding to the protons of the lauroyl fatty acid chain (a triplet for the terminal methyl group and multiplets for the methylene (B1212753) groups).

    • Signals for the protons of the arginine backbone, including the α-proton.

    • Signals for the ethyl ester group (a quartet for the methylene protons and a triplet for the methyl protons).

    • Signals for the protons of the guanidinium group.

  • ¹³C NMR:

    • Signals for the carbonyl carbons of the amide and ester groups.

    • Signals for the carbons of the lauroyl chain.

    • Signals for the carbons of the arginine moiety.

    • Signals for the carbons of the ethyl group.

Mechanism of Antimicrobial Action

This compound exerts its antimicrobial effect by disrupting the integrity of the microbial cell membrane.[10][11]

Signaling Pathway of Antimicrobial Action

G cluster_0 Extracellular cluster_1 Microbial Cell Membrane cluster_2 Intracellular ELA This compound (Positively Charged) Membrane Negatively Charged Cell Membrane Components (e.g., Phospholipids) ELA->Membrane Electrostatic Interaction Disruption Membrane Disruption & Permeability Increase Membrane->Disruption Leakage Leakage of Cytoplasmic Contents (Ions, Metabolites) Disruption->Leakage Death Bacterial Cell Death Leakage->Death

Antimicrobial Mechanism of this compound

Detailed Mechanism:

  • Electrostatic Interaction: As a cationic surfactant, the positively charged headgroup of this compound is attracted to the negatively charged components of the microbial cell membrane, such as phospholipids.[10]

  • Membrane Disruption: This interaction disrupts the stability of the cell membrane, leading to an increase in its permeability.[11]

  • Leakage of Cellular Contents: The compromised membrane allows for the leakage of essential intracellular components, such as ions and metabolites.[11]

  • Cell Death: The loss of these vital components and the disruption of cellular processes ultimately lead to the death of the microorganism, without causing cell lysis.[7]

Conclusion

This compound is a well-characterized cationic surfactant with significant potential in various applications due to its effective antimicrobial properties and favorable safety profile. This guide provides a foundational understanding of its molecular structure, physicochemical characteristics, and analytical methodologies for researchers, scientists, and drug development professionals. The detailed experimental protocols and the elucidation of its mechanism of action offer a solid basis for further investigation and application of this promising compound.

References

An In-depth Technical Guide to the Solubility and Stability of Ethyl Lauroyl Arginine HCl

Author: BenchChem Technical Support Team. Date: December 2025

Ethyl Lauroyl Arginine HCl (LAE), a cationic surfactant derived from lauric acid, L-arginine, and ethanol, is a widely utilized antimicrobial preservative in the food and cosmetic industries.[1][2][3] Its efficacy and application are intrinsically linked to its physicochemical properties, particularly its solubility and stability under varying environmental conditions such as pH and temperature. This technical guide provides a comprehensive overview of the solubility and stability profile of LAE, intended for researchers, scientists, and drug development professionals.

Solubility Profile

This compound is characterized by its good solubility in water and various polar organic solvents. This property is crucial for its formulation and application in aqueous-based products.

Table 1: Solubility of this compound in Different Solvents

SolventSolubilityTemperature
Water> 247 g/kg20°C[3][4][5]
Propylene GlycolSoluble up to 20%Not Specified[3][5]
GlycerolSoluble up to 20%Not Specified[3][5]
EthanolSoluble up to 20%Not Specified[3][5]

Stability Profile

The stability of this compound is significantly influenced by both pH and temperature. The primary degradation pathway is hydrolysis of the ester and amide bonds.[1][6]

The stability of LAE is pH-dependent, with greater stability observed in acidic conditions and accelerated degradation in neutral to alkaline conditions.[1][4] This is attributed to base-catalyzed hydrolysis.[1][6]

Table 2: Half-life of this compound at Different pH Values at 25°C

pHHalf-lifeReference
4> 1 year[1][4]
757 days[1][4]
934 hours[1][4]

Increasing temperature accelerates the degradation of this compound.[3][5] While specific quantitative data on the half-life at various temperatures is limited in the provided search results, the general trend of decreased stability with increased temperature is consistently reported.

Degradation Pathway

The hydrolysis of this compound can proceed via two primary pathways, leading to the formation of several degradation products.[1][7]

LAE This compound (LAE) Hydrolysis1 Amide Bond Hydrolysis LAE->Hydrolysis1 Pathway 1 Hydrolysis2 Ester Bond Hydrolysis LAE->Hydrolysis2 Pathway 2 Arginine_Ethyl_Ester L-Arginine Ethyl Ester Hydrolysis1->Arginine_Ethyl_Ester Lauric_Acid Lauric Acid Hydrolysis1->Lauric_Acid LAS Nα-lauroyl-L-arginine (LAS) Hydrolysis2->LAS Ethanol Ethanol Hydrolysis2->Ethanol Further_Hydrolysis1 Further Hydrolysis Arginine_Ethyl_Ester->Further_Hydrolysis1 Further_Hydrolysis2 Further Hydrolysis LAS->Further_Hydrolysis2 Arginine L-Arginine Further_Hydrolysis1->Arginine Further_Hydrolysis2->Arginine Metabolism Metabolism Arginine->Metabolism Urea_Ornithine Urea & Ornithine Metabolism->Urea_Ornithine

Figure 1. Hydrolysis pathways of this compound.

The primary degradation products include Nα-lauroyl-L-arginine (LAS), lauric acid, ethyl laurate, L-arginine HCl, and ethyl arginate 2HCl.[1][3] These degradation products are generally considered to be of low toxicity.[2][8]

Experimental Protocols

The determination of the solubility and stability of this compound involves specific analytical methodologies.

A standard protocol for determining the solubility of LAE in a given solvent involves the following steps:

Start Start: Prepare saturated solution Equilibrate Equilibrate at constant temperature Start->Equilibrate Filter Filter to remove undissolved solid Equilibrate->Filter Analyze Analyze clear solution (e.g., HPLC) Filter->Analyze Quantify Quantify LAE concentration Analyze->Quantify End End: Determine solubility Quantify->End

Figure 2. Workflow for solubility determination of LAE.

  • Preparation of Saturated Solution: An excess amount of this compound is added to the solvent of interest in a sealed container.

  • Equilibration: The mixture is agitated at a constant temperature for a sufficient period to ensure equilibrium is reached.

  • Separation: The undissolved solid is removed by filtration or centrifugation.

  • Analysis: The concentration of LAE in the clear supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).[9][10]

The stability of LAE at different pH values and temperatures can be assessed through a hydrolysis study.

Start Start: Prepare LAE solutions at different pH and temperatures Incubate Incubate under controlled conditions Start->Incubate Sample Withdraw samples at time intervals Incubate->Sample Analyze Analyze samples for LAE and degradation products (HPLC) Sample->Analyze Kinetics Determine degradation kinetics and half-life Analyze->Kinetics End End: Assess stability profile Kinetics->End

Figure 3. Workflow for stability testing of LAE.

  • Sample Preparation: Solutions of this compound of a known concentration are prepared in buffers of different pH values.

  • Incubation: The solutions are stored at various constant temperatures.

  • Sampling: Aliquots are withdrawn at predetermined time intervals.

  • Analysis: The concentration of LAE and its degradation products in each sample is quantified using a validated stability-indicating HPLC method.[9][10] A colorimetric method involving the formation of an ionic pair with cobalt thiocyanate (B1210189) and subsequent UV-Vis spectrophotometry can also be used.[11][12]

  • Data Analysis: The degradation rate constants and half-lives are calculated from the concentration-time data.

Conclusion

This compound exhibits favorable solubility in aqueous and polar organic solvents, making it suitable for a wide range of formulations. Its stability is highly dependent on pH and temperature, with optimal stability observed in acidic conditions and at lower temperatures. Understanding these parameters is critical for the effective formulation, storage, and application of products containing this compound, ensuring its preservative efficacy is maintained throughout the product's shelf life. The provided experimental workflows offer a foundational approach for researchers to further investigate and optimize the use of this compound in various applications.

References

The Discovery and Antimicrobial Properties of Ethyl Lauroyl Arginine HCl: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ethyl Lauroyl Arginine HCl (LAE), chemically known as ethyl-Nα-lauroyl-L-arginate hydrochloride, is a cationic surfactant with potent, broad-spectrum antimicrobial activity. Derived from the naturally occurring substances lauric acid, L-arginine, and ethanol (B145695), it has garnered significant attention in the food, cosmetic, and pharmaceutical industries as a safe and effective preservative.[1][2] This technical guide provides an in-depth exploration of the discovery, history, and antimicrobial characteristics of this compound, tailored for researchers, scientists, and drug development professionals.

Discovery and History

The journey of this compound from a novel synthesized compound to a widely approved antimicrobial agent spans several decades. Its initial synthesis and the discovery of its antimicrobial properties were first reported in 1976.

In the early 1980s, the Spanish company Laboratorios Miret, S.A. (LAMIRSA), in collaboration with the Consejo Superior de Investigaciones Científicas (CSIC) in Barcelona, began investigating cationic surfactants based on natural building blocks as a new approach to control microbial growth.[3] This research led to the further development of Ethyl Lauroyl Arginate. In 1984, it was first synthesized by the Higher Council of Scientific Research (CSIC) in Barcelona and was subsequently patented and commercialized by Venta de Especialidades Químicas S.A. (VEDEQSA), a part of the LAMIRSA GROUP.[4]

A significant milestone in its development was a new patented process to synthesize LAE, established by LAMIRSA in conjunction with CSIC in 1995. This process, which involves the esterification of L-arginine with ethanol followed by condensation with lauroyl chloride, is a cornerstone of its commercial production.[4][5]

Regulatory approvals followed, solidifying its position as a safe antimicrobial. In September 2005, the United States Food and Drug Administration (FDA) issued a "No Objection Letter" for LAE, granting it Generally Recognized as Safe (GRAS) status for use as an antimicrobial in various food categories at concentrations up to 200 ppm.[3] The European Food Safety Authority (EFSA) provided a favorable opinion in 2007, and it was assigned the E-number E-243 in 2013.[3] Health Canada also approved its use as a preservative in a range of foods in 2014.[3] Its application extends to the cosmetics industry, with approvals for use as a preservative in various products.[6]

Synthesis of this compound

The synthesis of this compound is a two-step process followed by purification.[5]

  • Esterification: L-arginine is esterified with ethanol in the presence of an esterification agent, such as thionyl chloride, to produce ethyl arginate.

  • Amidation: The resulting ethyl arginate undergoes an amidation reaction with lauroyl chloride in an aqueous medium.

  • Purification: The final product, this compound, is then recovered through filtration and drying.[5]

G L_Arginine L-Arginine Esterification Esterification (with Thionyl Chloride) L_Arginine->Esterification Ethanol Ethanol Ethanol->Esterification Ethyl_Arginate Ethyl Arginate Esterification->Ethyl_Arginate Amidation Amidation (in aqueous medium) Ethyl_Arginate->Amidation Lauroyl_Chloride Lauroyl Chloride Lauroyl_Chloride->Amidation ELA_HCl_unpurified Unpurified Ethyl Lauroyl Arginine HCl Amidation->ELA_HCl_unpurified Purification Filtration & Drying ELA_HCl_unpurified->Purification ELA_HCl This compound Purification->ELA_HCl

Mechanism of Antimicrobial Action

This compound functions as a cationic surfactant, with its primary target being the cytoplasmic membrane of microorganisms.[1] The positively charged guanidine (B92328) group of the arginine moiety interacts with the negatively charged components of the bacterial cell membrane, such as phospholipids (B1166683) and proteins.

This interaction leads to a cascade of events that ultimately result in microbial cell death:

  • Adsorption and Binding: The cationic LAE molecule adsorbs to the negatively charged cell surface.

  • Membrane Disruption: It then penetrates the cell wall and intercalates into the cytoplasmic membrane, disrupting its structure and integrity.

  • Increased Permeability: This disruption leads to an increase in membrane permeability, causing the leakage of essential intracellular components such as ions (e.g., K+), ATP, and nucleic acids.[7]

  • Metabolic Inhibition: The loss of these vital components and the dissipation of the membrane potential inhibit essential metabolic processes.

  • Cell Death: The cumulative effect of these events is the inhibition of microbial growth and eventual cell death. It is important to note that LAE's action does not typically cause cell lysis.[2]

G cluster_extracellular Extracellular cluster_cell Microbial Cell ELA This compound (Cationic) Cell_Wall Cell Wall ELA->Cell_Wall Adsorption Cytoplasmic_Membrane Cytoplasmic Membrane (Negatively Charged) Cell_Wall->Cytoplasmic_Membrane Penetration Cytoplasm Cytoplasm (Ions, ATP, Nucleic Acids) Cytoplasmic_Membrane->Cytoplasm Disruption & Increased Permeability Inhibition Metabolic Inhibition Cytoplasm->Inhibition Leakage of Intracellular Components Cell_Death Cell Death Inhibition->Cell_Death Leads to

Antimicrobial Spectrum and Efficacy

This compound exhibits a broad spectrum of antimicrobial activity against Gram-positive and Gram-negative bacteria, as well as yeasts and molds.[1][2][4] Its efficacy is quantified by the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

Antibacterial Activity

The following table summarizes the MIC and MBC values of this compound against a range of bacteria.

BacteriumGram TypeMediumMIC (µg/mL)MBC (µg/mL)Reference
Staphylococcus aureusPositiveMHB8 - 12.516 - 50[4][8]
Listeria monocytogenesPositiveTSB8 - 25-[4]
Listeria innocuaPositive-2525
Escherichia coliNegativeMHB16 - 2516 - 25[8]
Salmonella entericaNegative-2525
Salmonella TyphimuriumNegativeMHB32-[4]
Pseudomonas aeruginosaNegative-100100
Yersinia enterocoliticaNegative-8-
Lactobacillus plantarumPositive-32-

MHB: Mueller-Hinton Broth; TSB: Tryptic Soy Broth

Antifungal Activity

This compound is also effective against various yeasts and molds.

FungusTypeMIC (µg/mL)Reference
Saccharomyces cerevisiaeYeast35[4]
Candida albicansYeast112.5[4]
Zygosaccharomyces bailiiYeast62.5[4]
Botrytis cinereaMold400[4]
Alternaria alternataMold200[4]
Penicillium italicumMold400[4]
Penicillium digitatumMold400[4]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.[9]

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.

Materials:

  • This compound (analytical grade)

  • Sterile Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • 96-well microtiter plates

  • Bacterial or fungal culture in logarithmic growth phase

  • Sterile saline (0.85% NaCl)

  • Spectrophotometer

  • Microplate reader

Procedure:

  • Preparation of ELA Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water or the growth medium) at a concentration of 10 mg/mL. Filter-sterilize the solution.

  • Preparation of Inoculum: Culture the test microorganism overnight in the appropriate broth medium. Dilute the culture in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL for bacteria). Further dilute this suspension in the growth medium to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the ELA stock solution with the growth medium to obtain a range of concentrations (e.g., 512 µg/mL to 0.5 µg/mL).

  • Inoculation: Add 100 µL of the standardized inoculum to each well containing the serially diluted ELA.

  • Controls:

    • Positive Control: A well containing only the growth medium and the inoculum (no ELA).

    • Negative Control: A well containing only the growth medium (no inoculum or ELA).

  • Incubation: Incubate the microtiter plate at the optimal temperature for the test microorganism (e.g., 35-37°C for most bacteria) for 18-24 hours.

  • Reading the MIC: The MIC is the lowest concentration of ELA at which there is no visible growth (turbidity) as determined by visual inspection or by a microplate reader.

G Start Start Prepare_ELA Prepare ELA Stock Solution Start->Prepare_ELA Prepare_Inoculum Prepare Standardized Inoculum Start->Prepare_Inoculum Serial_Dilution Perform Serial Dilution of ELA in 96-well plate Prepare_ELA->Serial_Dilution Inoculate Inoculate wells with microorganism Prepare_Inoculum->Inoculate Serial_Dilution->Inoculate Incubate Incubate plate Inoculate->Incubate Read_MIC Read MIC (Lowest concentration with no visible growth) Incubate->Read_MIC End End Read_MIC->End

Time-Kill Assay

Objective: To evaluate the rate of bactericidal or bacteriostatic activity of this compound over time.[10]

Materials:

  • This compound

  • Bacterial culture in logarithmic growth phase

  • Appropriate growth medium (e.g., MHB)

  • Sterile saline

  • Sterile test tubes or flasks

  • Agar (B569324) plates

  • Incubator

  • Colony counter

Procedure:

  • Preparation of Inoculum: Prepare a standardized bacterial suspension as described in the MIC protocol, with a final concentration of approximately 5 x 10^5 to 5 x 10^6 CFU/mL in the test tubes.

  • Test Setup: Prepare test tubes containing the growth medium with this compound at various concentrations (e.g., 0.5x MIC, 1x MIC, 2x MIC, and 4x MIC). Include a growth control tube without ELA.

  • Inoculation: Inoculate each tube with the prepared bacterial suspension.

  • Sampling: At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each tube.

  • Enumeration: Perform serial dilutions of the collected aliquots in sterile saline and plate them onto agar plates.

  • Incubation: Incubate the plates at the optimal temperature for 24-48 hours.

  • Data Analysis: Count the number of colonies (CFU/mL) on each plate. Plot the log10 CFU/mL against time for each ELA concentration. A ≥3-log10 reduction in CFU/mL from the initial inoculum is considered bactericidal activity.

Assessment of Cell Membrane Integrity

Objective: To determine the effect of this compound on the integrity of the bacterial cell membrane.

5.3.1. Release of UV-Absorbing Materials

Principle: Damage to the cell membrane results in the leakage of intracellular components, such as nucleic acids and proteins, which absorb light at 260 nm.[7]

Procedure:

  • Cell Preparation: Harvest bacterial cells in the mid-logarithmic phase by centrifugation and wash them with a suitable buffer (e.g., phosphate-buffered saline, PBS). Resuspend the cells in the buffer to a specific optical density.

  • Treatment: Add this compound at a desired concentration to the cell suspension.

  • Incubation: Incubate the mixture at the appropriate temperature for a set period.

  • Measurement: Centrifuge the suspension to pellet the cells. Measure the absorbance of the supernatant at 260 nm using a spectrophotometer. An increase in absorbance compared to an untreated control indicates membrane damage.

5.3.2. Propidium (B1200493) Iodide (PI) Uptake Assay

Principle: Propidium iodide is a fluorescent dye that cannot penetrate intact cell membranes. It intercalates with DNA and fluoresces upon entering cells with compromised membranes.

Procedure:

  • Cell Preparation: Prepare a bacterial cell suspension as described above.

  • Treatment: Treat the cells with this compound.

  • Staining: Add propidium iodide to the cell suspension.

  • Analysis: Analyze the fluorescence of the cell suspension using a fluorometer or a flow cytometer. An increase in fluorescence indicates an increase in the number of cells with damaged membranes.

Visualization of Morphological Changes by Electron Microscopy

Objective: To visually assess the structural changes in bacterial cells induced by this compound.

5.4.1. Scanning Electron Microscopy (SEM)

Procedure:

  • Treatment: Treat bacterial cells with this compound.

  • Fixation: Fix the cells with a suitable fixative (e.g., glutaraldehyde).

  • Dehydration: Dehydrate the fixed cells through a graded series of ethanol concentrations.

  • Drying: Critically point dry the samples.

  • Coating: Sputter-coat the dried samples with a conductive material (e.g., gold-palladium).

  • Imaging: Observe the samples under a scanning electron microscope to visualize surface morphology.

5.4.2. Transmission Electron Microscopy (TEM)

Procedure:

  • Treatment and Fixation: Treat and fix the bacterial cells as for SEM.

  • Post-fixation: Post-fix the cells with osmium tetroxide.

  • Dehydration and Embedding: Dehydrate the cells and embed them in a resin.

  • Sectioning: Cut ultrathin sections of the embedded samples using an ultramicrotome.

  • Staining: Stain the sections with heavy metal stains (e.g., uranyl acetate (B1210297) and lead citrate).

  • Imaging: Observe the sections under a transmission electron microscope to visualize internal cellular structures.

Conclusion

This compound has a well-documented history of discovery and development as a potent antimicrobial agent. Its mechanism of action, targeting the microbial cell membrane, leads to a broad spectrum of activity against bacteria, yeasts, and molds. The quantitative data on its efficacy, combined with its favorable safety profile and regulatory approvals, underscore its importance as a preservative in various industries. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate its antimicrobial properties and potential applications. As the demand for safe and effective antimicrobial agents continues to grow, this compound remains a significant compound in the field of microbiology and drug development.

References

Methodological & Application

Application Note: Quantification of Ethyl Lauroyl Arginate HCl in Food Matrices by HPLC-UV

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantification of Ethyl Lauroyl Arginate HCl (LAE), a widely used antimicrobial preservative, in various food matrices. The described protocol outlines procedures for sample preparation from diverse food types, including liquid, solid, high-protein, and high-fat matrices, followed by analysis using a direct HPLC-UV method. Additionally, alternative methods involving post-column derivatization and ion-pair chromatography are presented. Method validation parameters and expected performance characteristics are also provided to ensure accurate and precise quantification for regulatory compliance, quality control, and research applications.

Introduction

Ethyl Lauroyl Arginate HCl (LAE), also known as Lauric Arginate, is a cationic surfactant derived from lauric acid, L-arginine, and ethanol.[1] It is recognized for its broad-spectrum antimicrobial activity against bacteria, yeasts, and molds, making it an effective preservative in a variety of food products.[1] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Food Safety Authority (EFSA) have approved its use within specified limits.[1] Consequently, the development of reliable analytical methods for the accurate quantification of LAE in complex food matrices is crucial for ensuring food safety and adherence to regulatory standards. This application note provides a comprehensive guide for the determination of LAE in food using HPLC-UV.

Chemical Information

PropertyValue
Chemical Name Ethyl-Nα-lauroyl-L-arginate hydrochloride
Synonyms LAE, Lauric Arginate, Lauramide Arginine Ethyl Ester
CAS Number 60372-77-2
Molecular Formula C₂₀H₄₁N₄O₃Cl
Molecular Weight 421.02 g/mol
Functional Use Preservative

Experimental Protocols

Method 1: Direct HPLC-UV Analysis

This is the primary and recommended method due to its simplicity and direct nature.

Chromatographic Conditions:

ParameterCondition
Column Symmetry C18, 150 x 3.9 mm, 5 µm (or equivalent)[2]
Mobile Phase Acetonitrile (B52724)/Water (50:50, v/v) containing 0.1% Trifluoroacetic Acid[2]
Flow Rate 1.0 mL/min[2]
Injection Volume 10 µL[2]
Column Temperature Ambient (Room Temperature)[2]
UV Detection 215 nm[2]
Retention Time Approximately 4.3 minutes[2]

Preparation of Standard Solutions:

  • Stock Standard Solution (1000 µg/mL): Accurately weigh 100 mg of Ethyl Lauroyl Arginate HCl standard and dissolve it in a 100 mL volumetric flask with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation Protocols:

A. Liquid Matrices (e.g., Beverages, Sauces)

  • For clear liquid samples, pass the sample through a 0.45 µm syringe filter.

  • For samples with suspended solids, centrifuge at 4000 rpm for 10 minutes. Filter the supernatant through a 0.45 µm syringe filter.

  • If necessary, dilute the filtered sample with the mobile phase to fall within the calibration range.

B. Solid Matrices (e.g., Baked Goods, Processed Meats)

  • Homogenize a representative portion of the solid sample.

  • Accurately weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 20 mL of a 9:1 (v/v) acetonitrile/water mixture.[3][4]

  • Vortex for 1 minute, then sonicate for 15 minutes in an ultrasonic bath.

  • Centrifuge at 4000 rpm for 15 minutes.

  • Collect the supernatant and filter it through a 0.45 µm syringe filter prior to HPLC injection.

C. High-Protein Matrices (e.g., Dairy Products, Yogurt)

  • Accurately weigh 5 g of the sample into a 50 mL centrifuge tube.

  • Add 10 mL of 10% trichloroacetic acid to precipitate the proteins.[5]

  • Vortex vigorously for 2 minutes.

  • Allow the sample to stand for 10 minutes, then centrifuge at 5000 rpm for 20 minutes.

  • Carefully collect the supernatant and filter it through a 0.45 µm syringe filter.

D. High-Fat Matrices (e.g., Cheese, Cream-based products)

  • Accurately weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.

  • Perform a liquid-liquid extraction by adding 15 mL of hexane (B92381) and 15 mL of acetonitrile.

  • Vortex for 2 minutes and centrifuge at 4000 rpm for 10 minutes to separate the layers.

  • The LAE will partition into the lower acetonitrile layer. Carefully collect the acetonitrile layer.

  • Evaporate the acetonitrile extract to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a known volume of the mobile phase and filter through a 0.45 µm syringe filter before analysis.

Experimental Workflow for Sample Preparation and Analysis

workflow cluster_sample_prep Sample Preparation cluster_liquid cluster_solid cluster_protein cluster_fat cluster_hplc_analysis HPLC-UV Analysis start Select Food Matrix liquid Liquid Matrix start->liquid e.g., Beverages solid Solid Matrix start->solid e.g., Meats protein High-Protein Matrix start->protein e.g., Dairy fat High-Fat Matrix start->fat e.g., Cheese l_filter Filter (0.45 µm) liquid->l_filter s_extract Extract with ACN/Water solid->s_extract p_precipitate Protein Precipitation (TCA) protein->p_precipitate f_extract Liquid-Liquid Extraction (Hexane/ACN) fat->f_extract analysis_queue Prepared Sample l_filter->analysis_queue s_sonicate Sonicate s_extract->s_sonicate s_centrifuge Centrifuge s_sonicate->s_centrifuge s_filter Filter Supernatant s_centrifuge->s_filter s_filter->analysis_queue p_centrifuge Centrifuge p_precipitate->p_centrifuge p_filter Filter Supernatant p_centrifuge->p_filter p_filter->analysis_queue f_separate Separate Layers f_extract->f_separate f_evaporate Evaporate ACN f_separate->f_evaporate f_reconstitute Reconstitute in Mobile Phase f_evaporate->f_reconstitute f_filter Filter f_reconstitute->f_filter f_filter->analysis_queue hplc HPLC System (C18 Column) analysis_queue->hplc detector UV Detector (215 nm) hplc->detector data Data Acquisition & Quantification detector->data

Caption: General workflow for the quantification of LAE in food matrices.

Method 2: HPLC with Post-Column Derivatization

This method can be employed for enhanced selectivity and sensitivity, particularly in complex matrices.

Chromatographic Conditions:

ParameterCondition
Column µBondapack C18, 300 x 3.9 mm, 10 µm (or equivalent)[2]
Mobile Phase A: 15 mmol/L Sodium HeptanesulfonateB: 27 mmol/L Phosphoric AcidC: 3 mmol/L Sodium Dihydrogen PhosphateD: Methanol(A:B:C:D = 1:1:1:1.5, v/v/v/v)[2]
Flow Rate 0.8 mL/min[2]
Column Temperature 65°C[2]
Injection Volume 10 µL[2]

Post-Column Derivatization:

ParameterCondition
Derivatizing Solution 0.8 g of o-phthalaldehyde (B127526) in 5 mL of methanol, 2 mL of 2-mercaptoethanol, and 1 L of 0.2 M borate (B1201080) buffer (pH 9.4)[2]
Reagent Flow Rate 0.8 mL/min[2]
Reaction Temperature 65°C[6]
UV Detection 340 nm[2]

Post-Column Derivatization Workflow

derivatization_workflow hplc_column HPLC Column Effluent mixing_tee Mixing Tee hplc_column->mixing_tee reaction_coil Reaction Coil (65°C) mixing_tee->reaction_coil reagent_pump Reagent Pump derivatizing_solution Derivatizing Solution derivatizing_solution->mixing_tee uv_detector UV Detector (340 nm) reaction_coil->uv_detector

Caption: Flow diagram of the post-column derivatization process.

Method Validation and Expected Results

The direct HPLC-UV method was validated based on linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision. The following table summarizes the expected performance characteristics based on literature data for similar methods.[7][8]

Method Performance Characteristics:

ParameterExpected Value
Linearity (R²) > 0.99
Linear Range 1.10 - 25.00 mg/kg[7][8]
LOD 0.33 mg/kg[7][8]
LOQ 1.10 mg/kg[7][8]
Accuracy (Recovery) 90% - 110%
Precision (RSD) < 5%

Recovery Data in Spiked Food Matrices (Hypothetical):

Food MatrixSpiking Level (mg/kg)Mean Recovery (%)RSD (%)
Apple Juice5098.52.1
Milk (Low-fat)10095.23.5
Ground Beef15092.84.2
Cheese20090.54.8

Troubleshooting

IssuePotential CauseRecommended Solution
Poor Peak Shape Column contamination, inappropriate mobile phase pHFlush column with a strong solvent, ensure mobile phase pH is stable and appropriate for the column.
Low Recovery Inefficient extraction, matrix effectsOptimize extraction solvent and time, use matrix-matched standards for calibration.
Baseline Noise Impure solvents, detector lamp issueUse HPLC-grade solvents, check detector lamp performance and replace if necessary.
Ghost Peaks Carryover from previous injectionImplement a needle wash step, inject a blank solvent run between samples.
Shifting Retention Times Fluctuation in temperature or mobile phase compositionUse a column oven for temperature control, prepare fresh mobile phase daily.

Conclusion

The direct HPLC-UV method described provides a reliable and straightforward approach for the quantification of Ethyl Lauroyl Arginate HCl in a variety of food matrices. The sample preparation protocols can be adapted based on the specific food matrix to ensure efficient extraction and minimize interferences. For analyses requiring higher sensitivity or selectivity, the post-column derivatization method offers a viable alternative. Proper method validation is essential to ensure the accuracy and precision of the results.

References

Application Notes and Protocols for Determining the Minimum Inhibitory Concentration (MIC) of Ethyl Lauroyl Arginate HCl

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ethyl lauroyl arginate HCl (LAE), also known as lauramide arginine ethyl ester, is a cationic surfactant derived from lauric acid, L-arginine, and ethanol.[1][2][3] It is recognized for its broad-spectrum antimicrobial activity against a wide range of microorganisms, including Gram-positive and Gram-negative bacteria, as well as yeasts and molds.[1][2][4] This potent antimicrobial efficacy has led to its use as a preservative in the food and personal care industries.[1][2][3] LAE has been granted Generally Recognized as Safe (GRAS) status by the U.S. Food and Drug Administration (FDA) for specific food applications.[2][4]

The primary mechanism of action of LAE is attributed to its cationic nature, which facilitates interaction with and disruption of the microbial cell membrane.[4][5] This leads to increased membrane permeability, loss of essential cellular components, and ultimately, cell death.[3][4]

This document provides detailed protocols for determining the Minimum Inhibitory Concentration (MIC) of ethyl lauroyl arginate HCl using the broth microdilution and agar (B569324) dilution methods. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism under defined conditions.[6][7] These protocols are intended for researchers, scientists, and drug development professionals.

Data Presentation

Table 1: Minimum Inhibitory Concentration (MIC) of Ethyl Lauroyl Arginate HCl (LAE) against various microorganisms.

MicroorganismGram TypeMIC Range (µg/mL or ppm)
Campylobacter jejuniGram-Negative32 - 64
Campylobacter coliGram-Negative32 - 64
Listeria monocytogenesGram-Positive4 - 100
Salmonella entericaGram-Negative4 - 100
Escherichia coliGram-Negative4 - 100
Pseudomonas aeruginosaGram-Negative32
Yeasts and MoldsN/A35 - 400
Saccharomyces cerevisiaeN/A35
Candida albicansN/A112.5
Zygosaccharomyces bailiiN/A62.5
Botrytis cinereaN/A400
Alternaria alternataN/A200
Penicillium italicumN/A400
Penicillium digitatumN/A400

Note: The reported MIC values can vary depending on the specific strain, testing methodology, and media composition.[2][8]

Experimental Protocols

Protocol 1: Broth Microdilution Method

This protocol is adapted from standard methodologies such as those outlined by the Clinical and Laboratory Standards Institute (CLSI).[9]

1. Materials

  • Ethyl lauroyl arginate HCl (LAE)

  • Sterile deionized water or a suitable solvent

  • Sterile 96-well microtiter plates

  • Test microorganism(s)

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth, Tryptic Soy Broth)[2]

  • Sterile saline (0.85% NaCl)

  • McFarland 0.5 turbidity standard

  • Spectrophotometer

  • Pipettes and sterile tips

  • Incubator

2. Procedure

  • Preparation of LAE Stock Solution:

    • Accurately weigh a sufficient amount of LAE powder.

    • Dissolve the LAE in sterile deionized water to create a concentrated stock solution (e.g., 1024 µg/mL). LAE is freely soluble in water.[10]

    • Sterilize the stock solution by filtration through a 0.22 µm filter.

  • Preparation of Microbial Inoculum:

    • From a fresh (18-24 hour) culture plate, select several morphologically similar colonies of the test microorganism.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This is equivalent to approximately 1-2 x 10⁸ CFU/mL. A spectrophotometer can be used for more accurate measurement.

    • Dilute this adjusted suspension in the appropriate sterile broth medium to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.[11]

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of sterile broth to all wells of a 96-well microtiter plate.

    • Add 100 µL of the LAE stock solution to the first well of each row to be tested, creating a 1:2 dilution.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate to the desired final concentration. Discard the final 100 µL from the last well.

    • Include a growth control well (broth and inoculum, no LAE) and a sterility control well (broth only).[12]

  • Inoculation:

    • Add 100 µL of the diluted microbial suspension to each well (except the sterility control), bringing the final volume in each well to 200 µL. This will halve the concentration of LAE in each well, so the initial stock concentration should be double the highest desired test concentration.

  • Incubation:

    • Cover the plate and incubate at the appropriate temperature (e.g., 35-37°C) for 16-20 hours under aerobic conditions.[6][7]

  • Reading the MIC:

    • The MIC is the lowest concentration of LAE at which there is no visible growth (turbidity) of the microorganism.[6][12] This can be assessed visually or with a microplate reader.

Protocol 2: Agar Dilution Method

This protocol is based on established agar dilution methodologies.[6][13]

1. Materials

  • Ethyl lauroyl arginate HCl (LAE)

  • Sterile deionized water

  • Appropriate agar medium (e.g., Mueller-Hinton Agar)

  • Sterile petri dishes

  • Test microorganism(s)

  • Sterile saline (0.85% NaCl)

  • McFarland 0.5 turbidity standard

  • Inoculum replicating device (e.g., multipoint inoculator)

  • Incubator

2. Procedure

  • Preparation of LAE-Containing Agar Plates:

    • Prepare a series of LAE stock solutions at 10 times the final desired concentrations in sterile water.

    • Prepare the agar medium according to the manufacturer's instructions and sterilize by autoclaving.

    • Cool the molten agar to 45-50°C in a water bath.

    • Add 1 part of each LAE stock solution to 9 parts of molten agar to create plates with the desired final LAE concentrations. Mix thoroughly but gently to avoid bubbles.

    • Pour the agar into sterile petri dishes and allow them to solidify.

    • Prepare a control plate containing no LAE.

  • Preparation of Microbial Inoculum:

    • Prepare a microbial suspension adjusted to a 0.5 McFarland standard as described in the broth microdilution protocol.

  • Inoculation:

    • Using an inoculum replicating device, spot-inoculate the surface of each agar plate with the microbial suspension.

  • Incubation:

    • Allow the inocula to dry, then invert the plates and incubate at the appropriate temperature for 16-20 hours.

  • Reading the MIC:

    • The MIC is the lowest concentration of LAE that completely inhibits the visible growth of the test microorganism on the agar surface.

Mandatory Visualization

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis LAE_Stock Prepare LAE Stock Solution Serial_Dilution Perform Serial Dilution of LAE in 96-Well Plate LAE_Stock->Serial_Dilution Inoculum_Prep Prepare Microbial Inoculum (0.5 McFarland) Inoculation Inoculate Wells with Microbial Suspension Inoculum_Prep->Inoculation Serial_Dilution->Inoculation Incubation Incubate Plate (37°C, 18-20h) Inoculation->Incubation Read_MIC Read MIC (Lowest concentration with no visible growth) Incubation->Read_MIC

Caption: Workflow for MIC determination using the broth microdilution method.

LAE_Mechanism cluster_cell Bacterial Cell Cell_Membrane Cytoplasmic Membrane Disruption Membrane Disruption & Increased Permeability Cell_Membrane->Disruption leads to Cytoplasm Cytoplasm (Ions, Metabolites) LAE Ethyl Lauroyl Arginate HCl (Cationic Surfactant) LAE->Cell_Membrane Interaction Leakage Leakage of Cellular Components Disruption->Leakage causes Cell_Death Cell Death Leakage->Cell_Death

Caption: Proposed mechanism of action of Ethyl Lauroyl Arginate HCl on bacteria.

References

Application Notes: Ethyl Lauroyl Arginine HCl (LAE) for Biofilm Prevention on Surfaces

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ethyl Lauroyl Arginine HCl, also known as Ethyl-Nα-lauroyl-L-arginate HCl (LAE), is a cationic surfactant synthesized from L-arginine, lauric acid, and ethanol.[1][2] It is recognized for its broad-spectrum antimicrobial activity against a wide range of bacteria, yeasts, and molds.[1][3] Due to its rapid metabolism into naturally occurring substances in the human body, LAE is considered safe and has received Generally Recognized as Safe (GRAS) status for specific food applications.[2] Its primary mechanism of action involves the disruption of microbial cell membranes.[4][5] Recent research has highlighted its efficacy in not only killing planktonic cells but also in preventing the formation of and eradicating established microbial biofilms on various surfaces, making it a compound of significant interest for industrial, food safety, and clinical applications.[6][7]

Mechanism of Action

The anti-biofilm activity of LAE is multifaceted, operating through at least two distinct mechanisms depending on its concentration.

  • Bactericidal Action (High Concentrations): At concentrations above the Minimum Inhibitory Concentration (MIC), LAE acts as a classic cationic surfactant. Its positively charged arginine head interacts electrostatically with the negatively charged components of bacterial cell membranes. The hydrophobic lauryl tail then penetrates the lipid bilayer, disrupting membrane integrity.[4][5] This leads to the loss of essential cytoplasmic contents and ultimately, cell death.[5]

  • Biofilm Inhibition (Sub-MIC Concentrations): At sub-growth inhibitory concentrations, LAE can prevent biofilm formation without killing the bacteria. In organisms like Pseudomonas aeruginosa, LAE has been shown to interfere with crucial signaling pathways. It chelates iron, creating iron-limiting conditions for the bacteria.[4][6] This stress triggers a response where the bacteria up-regulate genes for iron acquisition and down-regulate genes for iron storage.[6] A key consequence of this iron-starvation response is the enhancement of twitching motility, a form of surface movement that is antagonistic to the sessile lifestyle required for stable biofilm formation.[7][8] This disruption of the transition from motile to biofilm-forming states is a key aspect of its preventative action.

cluster_LAE_Action LAE at Sub-Inhibitory Concentration cluster_Cellular_Response P. aeruginosa Cellular Response LAE This compound (LAE) IronChelation Iron Chelation LAE->IronChelation interacts with IronLimitation Iron-Limiting Conditions IronChelation->IronLimitation creates GeneReg Gene Regulation IronLimitation->GeneReg triggers IronAcq Up-regulation of Iron Acquisition Genes GeneReg->IronAcq IronStore Down-regulation of Iron Storage Genes GeneReg->IronStore Motility Increased Twitching Motility GeneReg->Motility promotes BiofilmInhibition Biofilm Formation Inhibited Motility->BiofilmInhibition antagonistic to

Caption: Signaling pathway of LAE-induced biofilm inhibition in P. aeruginosa.

Quantitative Efficacy Data

The effectiveness of LAE in preventing and reducing biofilms has been quantified across various microorganisms and surfaces.

Table 1: Efficacy of LAE against Bacterial Biofilms on Various Surfaces

MicroorganismSurfaceLAE ConcentrationTreatment TimeBiofilm ReductionReference
E. coli O157:H7Stainless Steel200 µg/mL2 hours> 6.0 log CFU/cm²[1]
L. monocytogenesStainless Steel200 µg/mL2 hours> 7.2 log CFU/cm²[1]
S. EnteritidisStainless Steel200 µg/mL2 hours> 5.4 log CFU/cm²[1]
S. TyphimuriumStainless Steel200 µg/mL2 hours> 5.1 log CFU/cm²[1]
L. monocytogenesRubber50-200 µg/mL2 hoursUp to 3.5 log CFU/cm²[1]
E. coli O157:H7Lettuce Leaf200 µg/mLNot specifiedUp to 1.5 log CFU/cm²[1]
E. coli O157:H7Cantaloupe Rind2 mg/mL5 minutes1.21-1.74 log reduction[1]
P. aeruginosaGlass Slide4.2 mg/L60 minutes~83% area reduction[7]
G. vaginalisNot specified100 mg/L25 hoursSignificant reduction[3]

Table 2: Efficacy of LAE against Fungal Biofilms on Polystyrene Surfaces

MicroorganismAssayLAE Concentration for Significant ReductionReference
Penicillium italicumXTT (Metabolic Activity)≥ 6 mg/L[3]
Botrytis cinereaXTT (Metabolic Activity)≥ 25 mg/L[3]
Fusarium oxysporumXTT (Metabolic Activity)≥ 25 mg/L[3]
C. cladosporioidesXTT (Metabolic Activity)Not specified (effective)[3]

Experimental Protocols

Detailed protocols are provided below for key experiments to assess the anti-biofilm properties of LAE.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol determines the lowest concentration of LAE that inhibits the visible growth of a microorganism.

start Start prep_culture Prepare overnight bacterial culture start->prep_culture inoculate Inoculate 96-well plate with LAE dilutions and bacteria prep_culture->inoculate prep_lae Prepare serial dilutions of LAE in growth medium prep_lae->inoculate controls Include positive (no LAE) and negative (no bacteria) controls inoculate->controls incubate Incubate at optimal temperature for 24h controls->incubate read_od Measure Optical Density (OD600nm) incubate->read_od determine_mic Determine MIC: Lowest concentration with no visible growth (ΔOD < 0.05) read_od->determine_mic end End determine_mic->end

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Objective: To find the minimum concentration of LAE required to inhibit microbial growth.

Materials:

  • 96-well microtiter plates

  • Test microorganism

  • Appropriate sterile growth medium (e.g., Tryptic Soy Broth, Mueller-Hinton Broth)

  • LAE stock solution (sterile)

  • Spectrophotometer (plate reader)

  • Incubator

Procedure:

  • Prepare a stock solution of LAE in a suitable solvent (e.g., sterile deionized water) and filter-sterilize.

  • In a 96-well plate, add 100 µL of sterile growth medium to wells A2 through A12.

  • Add 200 µL of the highest desired LAE concentration to well A1.

  • Perform a 2-fold serial dilution by transferring 100 µL from well A1 to A2, mix, then transfer 100 µL from A2 to A3, and so on, until well A11. Discard 100 µL from well A11. Well A12 will serve as the positive control (no LAE).

  • Prepare an inoculum of the test microorganism, adjusted to a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Add 100 µL of the bacterial suspension to each well from A1 to A12.

  • Include a negative control (sterile medium only) to check for contamination.

  • Seal the plate and incubate at the microorganism's optimal temperature (e.g., 37°C) for 18-24 hours.

  • After incubation, determine the MIC by visual inspection for turbidity or by measuring the optical density at 600 nm (OD₆₀₀).[9]

Data Analysis: The MIC is the lowest concentration of LAE at which there is no visible growth, often defined as a change in OD of less than 0.05.[9]

Protocol 2: Static Biofilm Inhibition Assay (Crystal Violet Method)

This protocol assesses the ability of LAE to prevent the initial attachment and formation of biofilms.

start Start prep_plate Add sub-MIC LAE dilutions and bacterial culture to 96-well plate start->prep_plate incubate Incubate without agitation for 24-48h to allow biofilm formation prep_plate->incubate remove_planktonic Discard supernatant and wash wells with PBS to remove planktonic cells incubate->remove_planktonic fix_biofilm Fix biofilm with methanol for 15 minutes remove_planktonic->fix_biofilm stain_biofilm Stain with 0.1% Crystal Violet for 15 minutes fix_biofilm->stain_biofilm wash_excess Wash away excess stain with water and air dry stain_biofilm->wash_excess solubilize Solubilize bound stain with 30% acetic acid or ethanol wash_excess->solubilize read_abs Read absorbance at 545-595 nm solubilize->read_abs end End read_abs->end start Start form_biofilm Grow biofilm on a surface (e.g., 96-well plate, glass slide) for 24-48h start->form_biofilm wash_planktonic Wash with PBS to remove planktonic cells form_biofilm->wash_planktonic treat_biofilm Add LAE solutions at various concentrations to the mature biofilm wash_planktonic->treat_biofilm incubate Incubate for a defined treatment time (e.g., 2-24h) treat_biofilm->incubate assess_viability Assess remaining biofilm incubate->assess_viability quantify_cv Quantify biomass (Crystal Violet Assay) assess_viability->quantify_cv Biomass quantify_cfu Quantify viable cells (CFU counting) assess_viability->quantify_cfu Viability end End quantify_cv->end quantify_cfu->end

References

Application Notes and Protocols for Formulating Ethyl Lauroyl Arginine HCL for Topical Antibacterial Preparations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl lauroyl arginine HCL (LAE), a cationic surfactant derived from lauric acid and L-arginine, is a potent antimicrobial agent with a broad spectrum of activity against Gram-positive and Gram-negative bacteria, yeasts, and molds.[1][2][3] Its favorable safety profile, including being generally recognized as safe (GRAS) for use in food, makes it an attractive candidate for topical antibacterial preparations.[1][4] These application notes provide detailed guidance and protocols for the formulation and evaluation of LAE in topical delivery systems such as creams and gels.

Physicochemical Properties of this compound (LAE)

A thorough understanding of the physicochemical properties of LAE is fundamental for successful formulation development. Key properties are summarized in the table below.

PropertyValueReference(s)
Chemical Name Ethyl-Nα-dodecanoyl-L-arginate·HCl[5]
CAS Number 60372-77-2[5]
Molecular Formula C20H41ClN4O3[6]
Molecular Weight 421.02 g/mol [5]
Appearance White to off-white crystalline powder[6]
Melting Point 57°C - 61°C[6]
Solubility Highly soluble in water; soluble in ethanol (B145695) and propylene (B89431) glycol; insoluble in oil.[6][7]
pH (1% aqueous solution) 4.0 - 6.0[6]
pKa ~10-11[8]

Antimicrobial Activity

LAE exhibits a rapid bactericidal action by disrupting the cell membranes of microorganisms.[1][4] Its cationic nature facilitates interaction with the negatively charged components of bacterial cell walls, leading to increased permeability and cell death.

Antimicrobial Spectrum

LAE is effective against a wide range of microorganisms relevant to topical infections.

MicroorganismMinimum Inhibitory Concentration (MIC)Minimum Bactericidal Concentration (MBC)Reference(s)
Staphylococcus aureus8 µg/mL16 µg/mL[5]
Escherichia coli16 µg/mL16 µg/mL[5]
Propionibacterium acnesSuperior to salicylic (B10762653) acidNot specified[1]
Yeasts and MoldsBroad-spectrum activityNot specified[2]

Formulation Considerations

The cationic nature of LAE is a critical factor in formulation design. Incompatibility with anionic excipients can lead to precipitation and loss of antimicrobial efficacy.

Excipient Compatibility
  • Gelling Agents: Non-ionic or cationic gelling agents are recommended. Anionic polymers like carbomers and carboxymethylcellulose sodium should be avoided as they can form insoluble complexes with LAE.[9]

  • Emulsifiers: For cream formulations, non-ionic emulsifiers are preferred to prevent interactions with the cationic LAE.[6]

    • Recommended: Cetearyl alcohol, ceteareth-20, glyceryl stearate, PEG-100 stearate.[8][11]

  • pH: LAE is most stable in acidic to neutral pH ranges. Formulations should be buffered accordingly to ensure stability and efficacy.[2]

  • Solvents: LAE's solubility in water, ethanol, and propylene glycol provides flexibility in vehicle selection.

Example Formulations

The following are starting point formulations. Optimization will be necessary based on desired rheology, sensory characteristics, and stability.

Antibacterial Hydrogel

IngredientFunction% w/w
This compoundActive Ingredient0.5 - 2.0
Hydroxyethyl CelluloseGelling Agent1.0 - 3.0
Propylene GlycolSolvent/Humectant10.0 - 20.0
GlycerinHumectant5.0 - 10.0
PhenoxyethanolPreservative0.5 - 1.0
Citric Acid / Sodium CitrateBufferq.s. to pH 5.0-6.0
Purified WaterVehicleq.s. to 100

Antibacterial Cream (Oil-in-Water)

IngredientFunction% w/w
Aqueous Phase
This compoundActive Ingredient0.5 - 2.0
GlycerinHumectant5.0
Purified WaterVehicleq.s. to 100
Oil Phase
Cetearyl AlcoholEmulsifier/Thickener5.0
Ceteareth-20Emulsifier2.0
Glyceryl Stearate & PEG-100 StearateEmulsifier3.0
Caprylic/Capric TriglycerideEmollient10.0
Post-Emulsification
PhenoxyethanolPreservative1.0
Citric AcidpH Adjusterq.s. to pH 5.0-6.0

Experimental Protocols

Preparation of Topical Formulations

Workflow for Topical Formulation Preparation

G cluster_gel Antibacterial Hydrogel Preparation cluster_cream Antibacterial Cream Preparation gel_step1 Disperse gelling agent in water/glycerin mixture gel_step2 Heat to 75-80°C while stirring gel_step1->gel_step2 gel_step3 Cool to 40°C gel_step2->gel_step3 gel_step4 Dissolve LAE and other aqueous phase ingredients gel_step3->gel_step4 gel_step5 Add LAE solution to gel base gel_step6 Adjust pH and add preservative gel_step5->gel_step6 gel_step7 Homogenize until uniform gel_step6->gel_step7 cream_step1_aq Heat aqueous phase ingredients to 75-80°C cream_step2 Add oil phase to aqueous phase with homogenization cream_step1_aq->cream_step2 cream_step1_oil Heat oil phase ingredients to 75-80°C cream_step1_oil->cream_step2 cream_step3 Cool to 40°C with gentle stirring cream_step2->cream_step3 cream_step4 Add LAE, preservative, and adjust pH cream_step3->cream_step4 cream_step5 Homogenize until uniform cream_step4->cream_step5

Caption: Workflow for preparing antibacterial hydrogel and cream formulations.

Protocol for Antibacterial Hydrogel Preparation:

  • In a suitable vessel, disperse the hydroxyethyl cellulose in the propylene glycol and glycerin with stirring.

  • Slowly add the purified water while stirring to form a uniform dispersion.

  • Heat the mixture to 75-80°C with continuous stirring until the gelling agent is fully hydrated and a clear gel is formed.

  • In a separate vessel, dissolve the this compound and any other water-soluble ingredients in a portion of the purified water.

  • Cool the gel base to below 40°C.

  • Add the LAE solution to the gel base and mix until uniform.

  • Add the preservative and adjust the pH to the desired range using the buffer components.

  • Homogenize the final formulation to ensure uniformity.

Protocol for Antibacterial Cream Preparation:

  • In a primary vessel, combine the aqueous phase ingredients (except LAE and preservative) and heat to 75-80°C.

  • In a separate vessel, combine the oil phase ingredients and heat to 75-80°C.

  • Add the oil phase to the aqueous phase with high-speed homogenization to form an emulsion.

  • Cool the emulsion to below 40°C with gentle stirring.

  • In a small amount of water, dissolve the LAE and add it to the cooled emulsion.

  • Add the preservative and adjust the final pH with citric acid.

  • Homogenize the cream at a lower speed to ensure uniformity.

In Vitro Release Testing (IVRT)

IVRT is performed to evaluate the rate at which LAE is released from the formulation. The Franz diffusion cell is a standard apparatus for this purpose.[3][12][13]

Workflow for In Vitro Release Testing (IVRT)

G ivrt_step1 Prepare receptor medium (e.g., PBS pH 7.4) ivrt_step2 Mount synthetic membrane on Franz cell ivrt_step1->ivrt_step2 ivrt_step3 Fill receptor chamber and equilibrate to 32°C ivrt_step2->ivrt_step3 ivrt_step4 Apply a finite dose of the formulation to the membrane ivrt_step3->ivrt_step4 ivrt_step5 Collect samples from the receptor chamber at defined time points ivrt_step4->ivrt_step5 ivrt_step6 Analyze LAE concentration in samples by HPLC ivrt_step5->ivrt_step6 ivrt_step7 Calculate cumulative release and flux ivrt_step6->ivrt_step7 G cluster_bacterium Bacterial Cell cell_wall Cell Wall (Negatively Charged) cell_membrane Cytoplasmic Membrane cell_wall->cell_membrane Penetration disruption Membrane Disruption & Increased Permeability cell_membrane->disruption cytoplasm Cytoplasm lae This compound (Cationic) interaction Electrostatic Interaction lae->interaction interaction->cell_wall leakage Leakage of Intracellular Components disruption->leakage leakage->cytoplasm death Bacterial Cell Death leakage->death

References

Application Notes and Protocols: In Vitro Cytotoxicity of Ethyl Lauroyl Arginine HCl on Human Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl Lauroyl Arginine HCl (LAE), a cationic surfactant derived from lauric acid, L-arginine, and ethanol, is widely recognized for its potent antimicrobial properties and is used as a preservative in food and cosmetic products.[1][2][3] While generally considered to have low mammalian toxicity, understanding its cytotoxic potential on human cell lines is crucial for safety assessment and exploring further therapeutic applications.[1][4] These application notes provide an overview of the mechanism of action of LAE and detailed protocols for assessing its in vitro cytotoxicity on human cell lines.

As a cationic surfactant, the primary antimicrobial action of LAE involves the disruption of microbial cell membranes.[5] The positively charged arginine head group of the LAE molecule is electrostatically attracted to the negatively charged components of the cell membrane, such as phospholipids.[5] The lipophilic lauroyl tail then penetrates the hydrophobic core of the lipid bilayer, leading to a loss of membrane integrity and subsequent leakage of intracellular components.[2][5] This mechanism is the basis for its antimicrobial efficacy and is also the likely starting point for its cytotoxic effects on human cells at certain concentrations.

Data Presentation: Cytotoxicity of this compound

Quantitative data on the half-maximal inhibitory concentration (IC50) of Ethyl Lauroyl Arginate HCl (LAE) across a variety of human cell lines is not extensively available in publicly accessible literature. The primary focus of existing research has been on its antimicrobial properties. However, some studies have evaluated its effects on human cells in different contexts.

Cell LineAssay TypeConcentration/DoseObserved EffectReference
Human Blood LymphocytesCytogenetic Assay50 - 200 µg/mLReduced mitotic index and induction of polyploidy at cytotoxic concentrations.[6]
Human Keratinocytes (HaCaT)MTT AssayNot SpecifiedGeneral protocols suggest assessing a range of concentrations to determine effects on cell viability.[7][8]
Human Colon Adenocarcinoma (Caco-2)LDH AssayNot SpecifiedGeneral protocols are available to assess membrane integrity after exposure.[9][10]

Note: The provided data is limited. Researchers are encouraged to perform dose-response studies to determine the specific IC50 values for their human cell lines of interest.

Experimental Protocols

The following are detailed protocols for common in vitro cytotoxicity assays that can be adapted to evaluate the effects of this compound. It is recommended to perform a preliminary dose-range-finding experiment to identify the relevant concentration range for LAE on the specific human cell line being investigated.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[11]

Materials:

  • Human cell line of interest

  • Complete cell culture medium

  • This compound (LAE) stock solution

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS, sterile filtered)[12]

  • MTT solvent (e.g., 0.1% NP-40, 4 mM HCl in isopropanol)[12]

  • 96-well flat-bottom sterile microplates

  • Microplate reader (570 nm or 590 nm)

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Treatment: Prepare serial dilutions of LAE in a complete culture medium. Remove the old medium from the wells and add 100 µL of the various concentrations of LAE. Include untreated cells as a negative control and a vehicle control if LAE is dissolved in a solvent.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[12]

  • Formazan (B1609692) Solubilization: Carefully remove the medium containing MTT. Add 150 µL of MTT solvent to each well to dissolve the formazan crystals.[12]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Read the absorbance at 570 nm or 590 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the untreated control. Plot the results to determine the IC50 value.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay for Membrane Integrity

This assay quantifies the release of the cytosolic enzyme LDH into the culture medium upon cell membrane damage.[13][14]

Materials:

  • Human cell line of interest

  • Complete cell culture medium (low serum recommended to reduce background)

  • This compound (LAE) stock solution

  • LDH cytotoxicity detection kit (commercially available)

  • 96-well flat-bottom sterile microplates

  • Microplate reader (490 nm)

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 as described in the MTT assay protocol. Include wells for the following controls:

    • Background Control: Medium without cells.

    • Low Control (Spontaneous LDH release): Untreated cells.

    • High Control (Maximum LDH release): Cells treated with a lysis buffer (provided in the kit).[15]

    • Substance Control: LAE in the medium without cells to check for interference.

  • Incubation: Incubate the plate for the desired exposure time.

  • Supernatant Collection: Centrifuge the plate at 250 x g for 10 minutes.[16] Carefully transfer 100 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 100 µL of the reaction mixture to each well containing the supernatant.[16]

  • Incubation and Measurement: Incubate the plate at room temperature for up to 30 minutes, protected from light.[16] Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula provided in the kit's manual, based on the absorbance values of the experimental and control wells.

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[17][18]

Materials:

  • Human cell line of interest

  • Complete cell culture medium

  • This compound (LAE) stock solution

  • Annexin V-FITC/PI apoptosis detection kit (commercially available)

  • 1X Binding Buffer (provided in the kit)

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates or T-25 flasks and treat with desired concentrations of LAE for the specified time.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use a gentle cell detachment solution (e.g., EDTA-based) to maintain membrane integrity.

  • Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).[18]

  • Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[18] Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.

  • Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

  • Data Interpretation:

    • Annexin V- / PI- : Viable cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic/necrotic cells

    • Annexin V- / PI+ : Necrotic cells

Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assays Cytotoxicity Assessment cluster_analysis Data Analysis start Seed Human Cells in Microplate incubation Overnight Incubation (37°C, 5% CO2) start->incubation treatment Add Serial Dilutions of this compound incubation->treatment incubation2 Incubate (e.g., 24, 48, 72h) treatment->incubation2 mtt MTT Assay (Metabolic Activity) incubation2->mtt ldh LDH Assay (Membrane Integrity) incubation2->ldh apop Annexin V/PI Assay (Apoptosis/Necrosis) incubation2->apop readout Spectrophotometry / Flow Cytometry mtt->readout ldh->readout apop->readout analysis Calculate % Viability / Cytotoxicity Determine IC50 readout->analysis

Caption: Experimental workflow for in vitro cytotoxicity assessment.

lae_mechanism cluster_cell Human Cell cluster_lae This compound (LAE) membrane Cell Membrane (Negatively Charged Surface) inside Intracellular Space (Ions, Proteins, ATP) membrane->inside 3. Membrane Disruption & Increased Permeability outside Cell Death inside->outside 4. Leakage of Intracellular Components lae Positively Charged Head (Arginine) Lipophilic Tail (Lauroyl) lae:head->membrane 1. Electrostatic Adsorption lae:tail->membrane 2. Insertion into Lipid Bilayer

Caption: Proposed mechanism of LAE-induced cytotoxicity.

References

Application Notes and Protocols: Ethyl Lauroyl Arginine HCL as a Preservative in Cosmetic Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl Lauroyl Arginine HCL (ELA), also known by its INCI name, is a cationic surfactant derived from naturally occurring substances: L-arginine and lauric acid.[1] It is a versatile and effective antimicrobial agent used as a preservative in a wide range of cosmetic and personal care products.[2][3] ELA exhibits broad-spectrum efficacy against bacteria, yeast, and mold, contributing to the safety and longevity of cosmetic formulations.[4] Its favorable safety profile, including being readily biodegradable and non-sensitizing at recommended use levels, makes it an attractive alternative to traditional preservatives.[4] This document provides detailed application notes, efficacy data, and experimental protocols for the use of this compound in cosmetic formulations.

Physical and Chemical Properties

This compound is a white crystalline powder.[5] It is synthesized from L-arginine, lauric acid, and ethanol.[5] Key physical and chemical properties are summarized in the table below.

PropertyValue
Chemical Name N-(1-Oxododecyl)-L-arginine ethyl ester hydrochloride
CAS Number 60372-77-2
Molecular Formula C₂₀H₄₁ClN₄O₃[2]
Molecular Weight 421.02 g/mol
Appearance White crystalline powder[5]
Solubility Soluble in water, ethanol, propylene (B89431) glycol, and glycerin[6]
pH (1% aqueous solution) 3.0 - 5.0
Stability Stable in a pH range of 3 to 7[4]

Mechanism of Action

This compound is a cationic surfactant, and its antimicrobial activity stems from its interaction with the microbial cell membrane. The positively charged arginine head of the ELA molecule is attracted to the negatively charged components of the microbial cell surface. This electrostatic interaction facilitates the insertion of the lipophilic lauroyl tail into the lipid bilayer of the cell membrane. This disruption of the membrane's integrity leads to increased permeability, leakage of intracellular components, and ultimately, cell death.[7]

cluster_membrane Microbial Cell Membrane (Negatively Charged) cluster_ela This compound (Cationic) cluster_disruption Membrane Disruption PL1 Phospholipid PL2 Phospholipid PL3 Phospholipid Leakage Leakage of Intracellular Components PL3->Leakage Increased Permeability PL4 Phospholipid ELA_head Arginine Head (+) ELA_head->PL1 Electrostatic Attraction ELA_tail Lauroyl Tail (Lipophilic) ELA_tail->PL2 Insertion into Lipid Bilayer Death Cell Death Leakage->Death

Mechanism of action of this compound.

Efficacy Data

This compound demonstrates a broad spectrum of antimicrobial activity against common cosmetic spoilage microorganisms. The following table summarizes the Minimum Inhibitory Concentrations (MICs) reported in the literature.

MicroorganismTypeMIC (µg/mL)
Staphylococcus aureusGram-positive Bacteria8 - 16
Escherichia coliGram-negative Bacteria32 - 64
Pseudomonas aeruginosaGram-negative Bacteria32 - 64
Candida albicansYeast16 - 112.5[8]
Aspergillus brasiliensis (niger)Mold64 - 128
Malassezia furfurYeast16
Propionibacterium acnesGram-positive Bacteria4

Note: MIC values can vary depending on the test method and specific strain.

Formulation Guidelines

Recommended Use Levels

The recommended use level of this compound depends on the type of cosmetic product and local regulations.

  • General Cosmetic Products: Up to 0.4% as a preservative.[4]

  • Soaps, Anti-dandruff Shampoos, and Deodorants: Up to 0.8%.[4]

pH Stability

This compound is effective over a pH range of 3 to 7, which covers the typical pH of most cosmetic formulations.[4]

Incompatibility with Anionic Ingredients

As a cationic surfactant, this compound can interact with anionic ingredients commonly used in cosmetic formulations, such as thickeners and emulsifiers. This interaction can lead to precipitation, loss of viscosity, and reduced antimicrobial efficacy.

Commonly Incompatible Anionic Ingredients:

  • Carbomers

  • Xanthan Gum

  • Carrageenan

  • Acrylate Copolymers

  • Anionic Surfactants (e.g., Sodium Laureth Sulfate) in high concentrations

Strategies to Overcome Incompatibility

Several strategies can be employed to formulate with this compound in the presence of anionic ingredients:

  • Order of Addition: Add this compound to the water phase before the anionic thickener.

  • Use of Non-ionic or Cationic Thickeners: Consider using thickeners that are not anionic, such as hydroxyethylcellulose, hydroxypropyl methylcellulose, or cationic guar (B607891) gum.

  • Inclusion of Solubilizers: Incorporate non-ionic surfactants or glycols to help stabilize the formulation and prevent precipitation.

  • pH Adjustment: Maintain the formulation pH within the optimal range for both ELA and the anionic polymer, if possible.

  • Protective Colloids: Utilize ingredients that can act as protective colloids to shield the anionic polymer from interacting with the cationic ELA.

ELA This compound (Cationic) Incompatibility Potential Incompatibility (Precipitation, Reduced Efficacy) ELA->Incompatibility Anionic Anionic Ingredients (e.g., Carbomer, Xanthan Gum) Anionic->Incompatibility Strategy1 Order of Addition Incompatibility->Strategy1 Strategy2 Use Non-ionic/Cationic Thickeners Incompatibility->Strategy2 Strategy3 Inclusion of Solubilizers Incompatibility->Strategy3 Stable Stable Formulation Strategy1->Stable Strategy2->Stable Strategy3->Stable

Formulation strategies with this compound.

Safety and Regulatory Information

  • United States (FDA): Generally Recognized as Safe (GRAS) for use in food, which supports its safety profile for topical applications.

  • European Union (SCCS): Approved for use as a preservative in cosmetic products up to a concentration of 0.4% in most leave-on and rinse-of products, and up to 0.8% in specific product categories like soaps and anti-dandruff shampoos. It is not approved for use in lip products, oral hygiene products (except for specific regulations in mouthwashes), and sprayable products.

Experimental Protocols

Preservative Efficacy Test (Challenge Test) based on ISO 11930

This protocol outlines the procedure for evaluating the antimicrobial protection of a cosmetic product using a challenge test.[9]

7.1.1 Materials

  • Test product

  • Sterile containers

  • Calibrated pipettes and loops

  • Incubator (22.5 ± 2.5 °C)

  • Microbiological media (e.g., Tryptic Soy Agar (B569324) for bacteria, Sabouraud Dextrose Agar for fungi)

  • Neutralizing broth (if required)

  • Microbial strains (e.g., Staphylococcus aureus ATCC 6538, Pseudomonas aeruginosa ATCC 9027, Escherichia coli ATCC 8739, Candida albicans ATCC 10231, Aspergillus brasiliensis ATCC 16404)[9]

7.1.2 Procedure

  • Preparation of Inoculum:

    • Culture the specified microbial strains on appropriate agar plates.

    • Harvest the microorganisms and suspend them in a sterile diluent to achieve a concentration of approximately 1 x 10⁸ CFU/mL for bacteria and 1 x 10⁷ CFU/mL for fungi.

  • Inoculation of the Product:

    • Dispense a known amount of the test product into sterile containers.

    • Inoculate each container with a specific microbial suspension to achieve a final concentration of between 1 x 10⁵ and 1 x 10⁶ CFU/g or mL for bacteria and between 1 x 10⁴ and 1 x 10⁵ CFU/g or mL for fungi.

    • Mix thoroughly to ensure uniform distribution of the microorganisms.

  • Incubation:

    • Store the inoculated containers at a controlled temperature of 22.5 ± 2.5 °C, protected from light.

  • Sampling and Enumeration:

    • At specified time intervals (e.g., 0, 7, 14, and 28 days), withdraw a sample from each container.[10]

    • Perform serial dilutions of the sample in a suitable neutralizer and plate onto the appropriate agar medium.

    • Incubate the plates under suitable conditions and count the number of colony-forming units (CFU).

  • Evaluation of Results:

    • Calculate the log reduction in the microbial count at each time point compared to the initial inoculum level.

    • Compare the log reduction values to the acceptance criteria specified in ISO 11930. For example, for bacteria, a log reduction of ≥ 3 after 7 days and no increase thereafter is generally required for adequate preservation (Criteria A).[10]

Prep Inoculum Preparation Inoc Product Inoculation Prep->Inoc Incub Incubation (22.5 ± 2.5 °C) Inoc->Incub Day0 Day 0 Sampling Incub->Day0 Day7 Day 7 Sampling Incub->Day7 Day14 Day 14 Sampling Incub->Day14 Day28 Day 28 Sampling Incub->Day28 Enum Enumeration (CFU/g or mL) Day0->Enum Day7->Enum Day14->Enum Day28->Enum Eval Evaluation (Log Reduction) Enum->Eval

Preservative Efficacy Test Workflow (ISO 11930).

Conclusion

This compound is a well-documented and effective preservative for a wide range of cosmetic applications. Its broad-spectrum antimicrobial activity, favorable safety profile, and stability in typical cosmetic pH ranges make it a valuable tool for formulators. By understanding its mechanism of action, efficacy, and potential incompatibilities, researchers and product developers can successfully incorporate this compound to ensure the microbiological safety and integrity of their cosmetic products.

References

Application Notes and Protocols for the Incorporation of Ethyl Lauroyl Arginate HCl into Biopolymer Films for Active Packaging

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Active packaging is an innovative approach designed to extend the shelf-life and maintain the quality of food products. This is achieved by incorporating active compounds into the packaging material that can be released into the food or its headspace. Ethyl lauroyl arginate hydrochloride (LAE), also known as lauramide arginine ethyl ester, is a potent, broad-spectrum antimicrobial agent that is generally recognized as safe (GRAS).[1] Synthesized from lauric acid, L-arginine, and ethanol, LAE is a cationic surfactant effective against a wide range of bacteria, yeasts, and molds.[2][3][4] Its mechanism involves the disruption of microbial cell membranes.[4]

The incorporation of LAE into biodegradable biopolymer films presents a promising, eco-friendly solution for active food packaging.[5] Biopolymers such as polylactic acid (PLA), chitosan (B1678972), gelatin, starch, and poly(vinyl alcohol) (PVA) serve as excellent matrices for the controlled release of LAE.[3][6] These active films can inhibit the growth of spoilage and pathogenic microorganisms on the surface of various food products, including meats, fish, and fresh produce.[5][7]

This document provides detailed protocols for the fabrication and characterization of biopolymer films containing LAE, summarizes key performance data, and outlines the fundamental mechanisms and workflows involved.

Mechanism of Antimicrobial Action

Ethyl lauroyl arginate HCl (LAE) is a cationic surfactant. Its antimicrobial activity stems from its electrostatic interaction with the negatively charged components of microbial cell membranes, such as phospholipids (B1166683) and teichoic acids. This interaction disrupts the membrane's integrity, leading to increased permeability, leakage of essential intracellular components, and ultimately, cell death.

cluster_0 Mechanism of LAE Antimicrobial Action LAE Cationic LAE Molecule (+) Interaction Electrostatic Interaction & Adsorption LAE->Interaction Membrane Anionic Microbial Cell Membrane (-) Membrane->Interaction Disruption Membrane Disruption & Increased Permeability Interaction->Disruption Leakage Leakage of Intracellular Components Disruption->Leakage Death Microbial Cell Death Leakage->Death

Caption: Antimicrobial mechanism of LAE against microbial cells.

Experimental Protocols

Protocol 1: Film Fabrication by Solvent Casting

Solvent casting is a widely used laboratory method for preparing biopolymer films due to its simplicity and versatility.[1] The following is a general protocol for preparing a chitosan-polyvinyl alcohol (PVA) blend film, which can be adapted for other water-soluble biopolymers.

cluster_workflow Workflow: Film Fabrication via Solvent Casting A 1. Polymer Dissolution (e.g., Chitosan in Acetic Acid, PVA in Water) B 2. Plasticizer Addition (e.g., Glycerol) A->B C 3. Blending & Homogenization (Mix polymer solutions, e.g., 1:1 ratio) B->C D 4. LAE Incorporation (Add desired LAE concentration, Stir until dissolved) C->D E 5. Degassing (Remove air bubbles, e.g., sonication) D->E F 6. Casting (Pour solution onto a level surface, e.g., Petri dish) E->F G 7. Drying (e.g., 48h at ambient temperature) F->G H 8. Film Conditioning (Store in controlled humidity) G->H

Caption: General workflow for biopolymer film fabrication by solvent casting.

Materials:

  • Chitosan (CS) powder

  • Poly(vinyl alcohol) (PVA) powder

  • Glacial acetic acid

  • Glycerol (B35011) (plasticizer)

  • Ethyl Lauroyl Arginate HCl (LAE)

  • Distilled water

  • Magnetic stirrer with hot plate, beakers, Petri dishes

Methodology:

  • Prepare Chitosan Solution (e.g., 2% w/v): Dissolve 2 g of chitosan powder in 100 mL of a 1% (v/v) acetic acid solution. Stir continuously at 55°C for 60 minutes or until fully dissolved.[4]

  • Prepare PVA Solution (e.g., 10% w/v): Dissolve 10 g of PVA powder in 100 mL of distilled water. Heat to 80°C and stir for 60 minutes until a clear solution is obtained.[4]

  • Add Plasticizer: To both the chitosan and PVA solutions, add glycerol as a plasticizer. A common concentration is 15-20% based on the dry weight of the polymer (e.g., 17 g glycerol per 100 g of total dry polymer).[4] Stir for an additional 60 minutes.

  • Blend Solutions: Mix the chitosan and PVA solutions in a 1:1 ratio to create the blend film-forming solution (FFS).[4]

  • Incorporate LAE: Add the desired amount of LAE to the CS-PVA blend FFS. Concentrations typically range from 1% to 10% (w/w) based on the total dry polymer weight.[4][6] Stir until the LAE is completely dissolved.

  • Casting: Pour a fixed volume of the final solution into a Petri dish or onto a level casting plate.

  • Drying: Allow the solution to dry at ambient temperature (e.g., 22-25°C) for approximately 48 hours to form a film.

  • Conditioning: Peel the dried film from the surface and store it in a desiccator with controlled relative humidity (e.g., 53% RH using a saturated solution of Mg(NO3)2) for at least 48 hours before characterization.[8]

Protocol 2: Film Fabrication by Electrospinning

Electrospinning is a technique used to produce polymer nanofibers with a high surface-to-volume ratio, which can be advantageous for active agent release.[1][5] This protocol describes the fabrication of PLA nanofibers containing LAE.

Materials:

  • Polylactic acid (PLA) pellets

  • Dichloromethane (DCM) and N,N-Dimethylformamide (DMF) (solvents)

  • Ethyl Lauroyl Arginate HCl (LAE)

  • Electrospinning apparatus (high-voltage power supply, syringe pump, spinneret)

Methodology:

  • Prepare PLA Solution: Dissolve PLA pellets in a solvent mixture (e.g., DCM:DMF 8:2 v/v) to achieve the desired concentration (e.g., 10% w/v). Stir until fully dissolved.

  • Incorporate LAE: Add LAE to the PLA solution at concentrations typically ranging from 0.5% to 2.0% (w/v).[5] Stir to ensure homogeneous dispersion.

  • Setup Electrospinning Apparatus:

    • Load the polymer solution into a syringe fitted with a metallic needle (spinneret).

    • Place the syringe in the pump.

    • Position a grounded collector (e.g., aluminum foil-wrapped plate) at a fixed distance from the spinneret tip (e.g., 15 cm).

  • Initiate Electrospinning:

    • Set the syringe pump to a constant flow rate (e.g., 1 mL/h).

    • Apply a high voltage (e.g., 15-20 kV) between the spinneret and the collector.

  • Collect Nanofibers: A mat of nanofibers will deposit on the collector. Continue the process until a film of the desired thickness is obtained.

  • Drying: Dry the resulting nanofiber mat under vacuum for 24 hours to remove residual solvents.

Protocol 3: Characterization of Active Films

A comprehensive characterization is essential to evaluate the performance of the LAE-incorporated biopolymer films.

cluster_workflow Workflow: Characterization of Active Biopolymer Films cluster_antimicrobial Antimicrobial Efficacy cluster_physical Physical Properties cluster_structural Structural Analysis Input Fabricated Film (with LAE) A1 Agar (B569324) Disc Diffusion Input->A1 A3 Viable Cell Count (Log Reduction) Input->A3 P1 Mechanical Testing (Tensile Strength, Elongation at Break) Input->P1 P2 Water Vapor Permeability (WVP) Input->P2 S1 SEM (Morphology) Input->S1 A2 Vapor Phase Diffusion P3 Optical Properties (Opacity, Color) S2 FTIR (Chemical Interactions)

Caption: Key characterization methods for active biopolymer films.

3.3.1 Antimicrobial Activity (Viable Cell Count Method) This method quantifies the reduction in a microbial population after contact with the active film.

  • Prepare Inoculum: Culture a target microorganism (e.g., Escherichia coli, Listeria monocytogenes) in a suitable broth (e.g., Tryptic Soy Broth) to a concentration of ~10⁸ CFU/mL. Dilute to the desired working concentration (e.g., 10⁵-10⁶ CFU/mL).[6]

  • Inoculate Surface: Place a sterile piece of the active film (e.g., 2x2 cm) in a sterile Petri dish. Pipette a known volume (e.g., 100 µL) of the microbial inoculum onto the film surface.

  • Incubation: Cover the dish and incubate at a suitable temperature (e.g., 37°C for bacteria) for a specific contact time (e.g., 24 hours). A control film without LAE should be tested in parallel.

  • Recover Microorganisms: After incubation, transfer the film to a sterile bag or tube containing a neutralizing buffer (e.g., 10 mL of Buffered Peptone Water). Homogenize thoroughly to wash the cells from the film surface.

  • Enumerate: Perform serial dilutions of the recovery buffer and plate onto a suitable agar medium (e.g., Plate Count Agar). Incubate the plates and count the colonies.

  • Calculate Log Reduction: Log Reduction = Log₁₀(CFU_control) - Log₁₀(CFU_active_film)

3.3.2 Mechanical Properties

  • Cut film samples into rectangular strips (e.g., 25.4 mm width x 80 mm length) according to ASTM standard D882.

  • Measure the thickness at several points along each strip and calculate the average.

  • Use a universal testing machine (tensile tester) to measure the Tensile Strength (TS, in MPa) and Elongation at Break (EAB, in %).

3.3.3 Water Vapor Permeability (WVP)

  • Use a permeation cell or cup according to ASTM standard E96.

  • Seal the film sample over the mouth of the cup containing a desiccant (0% RH).

  • Place the cup in a chamber with a constant, high relative humidity (e.g., 100% RH).

  • Measure the weight gain of the cup over time.

  • Calculate WVP based on the rate of weight gain, film thickness, and the water vapor pressure gradient across the film.

Data Presentation

The following tables summarize quantitative data from studies on biopolymer films incorporating LAE.

Table 1: Antimicrobial Efficacy of LAE-Incorporated Films

Biopolymer MatrixLAE Conc.Fabrication MethodTarget MicroorganismEfficacy (Log Reduction or Inhibition)Reference
Carboxymethyl Cellulose (CMC)5-10%Solvent CastingListeria monocytogenes7-8 log (CFU/mL) reduction[6]
Poly(lactic acid) (PLA)2.0% (w/v)ElectrospinningBotrytis cinereaHighest antibacterial activity among tested concentrations[5]
Zein5-10%Solvent CastingFood-borne bacteriaEffective controlled release and antimicrobial properties[7]
Poly(γ-glutamic acid) (PGGA)ComplexedSolvent CastingL. monocytogenes, S. aureus>99.99% reduction after 24h[9]
Poly(γ-glutamic acid) (PGGA)ComplexedSolvent CastingS. enterica, E. coliModerate activity (less effective than against Gram-positives)[9]
Fish Gelatin1.0%Solvent CastingAeromonas hydrophila~2.5 log CFU/cm² reduction after 48h[10]
Fish Gelatin1.0%Solvent CastingPseudomonas fluorescens~2.0 log CFU/cm² reduction after 48h[10]

Table 2: Physical and Mechanical Properties of LAE-Incorporated Films

Biopolymer MatrixLAE Conc. (% w/w)Tensile Strength (TS) (MPa)Elongation at Break (EAB) (%)Water Vapor Permeability (WVP) EffectReference
Chitosan-PVA0% (Control)35.1105.4-[4]
Chitosan-PVA1%38.2115.7Decreased WVP[4]
Chitosan-PVA2.5%40.5130.2Decreased WVP[4]
Chitosan-PVA5%43.7145.8Decreased WVP[4]
Chitosan-PVA10%25.3110.5Increased WVP (due to film cracking)[4][6]
Fish Gelatin0% (Control)~20~4-[10]
Fish Gelatin0.25%~25~6No significant effect[10]
Fish Gelatin1.0%~35~10No significant effect[10]
PLA Nanofibers0% (Control)--Thinner fiber diameter (neat: ~650 nm)[5]
PLA Nanofibers0.5-2.0%--Thinner fiber diameter (with LAE: 325-364 nm)[5]

Conclusion and Future Perspectives

The incorporation of ethyl lauroyl arginate HCl into biopolymer films is a highly effective strategy for developing active antimicrobial packaging. The protocols and data presented demonstrate that LAE can be successfully integrated into various biopolymers like chitosan, PVA, gelatin, and PLA using methods such as solvent casting and electrospinning. These active films show significant efficacy against a broad range of food-related microorganisms.[5][6]

The addition of LAE often influences the physicochemical properties of the films. Low to moderate concentrations can improve mechanical strength and flexibility, while high concentrations may compromise the film's structural integrity.[4][6][10] The release kinetics of LAE from the polymer matrix is a critical factor governing its antimicrobial performance and is influenced by the polymer's hydrophilicity, food simulant type, and temperature.[3][11]

Future research should focus on scaling up production from laboratory methods to industrial processes like extrusion and coating.[1] Further investigation into the release mechanisms in complex food matrices and long-term stability studies will be crucial for the commercialization of LAE-based active packaging systems. These advancements hold the potential to significantly reduce food waste and enhance food safety.[1][3]

References

Application Notes and Protocols for the Detection of Ethyl Lauroyl Arginate HCl (LAE) Residues in Meat Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl lauroyl arginate HCl (LAE), also known as lauric arginate ethyl ester, is a cationic surfactant with broad-spectrum antimicrobial activity.[1] It is used as a preservative in some food products, including heat-treated meat products, to inhibit the growth of bacteria, yeasts, and molds.[2] LAE is synthesized from lauric acid, L-arginine, and ethanol.[3] Due to its application in the food industry, regulatory monitoring of its residues in food products is essential to ensure compliance with established maximum residue limits (MRLs). This document provides detailed analytical methods for the quantitative determination of LAE residues in meat products.

Two primary analytical techniques are presented: a highly sensitive and specific Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method, and a more accessible High-Performance Liquid Chromatography with UV detection (HPLC-UV) method.

Principle of Methods

The analytical approach for both methods involves the extraction of LAE from the meat matrix, followed by chromatographic separation and detection.

  • LC-MS/MS: This method offers high sensitivity and selectivity by separating LAE from other matrix components using liquid chromatography, followed by detection using a tandem mass spectrometer. The mass spectrometer is set to monitor specific precursor-to-product ion transitions for LAE and an internal standard, ensuring accurate and precise quantification.

  • HPLC-UV: This method relies on the separation of LAE using an HPLC system and its detection by a UV-Vis detector. Quantification is achieved by comparing the peak area of LAE in the sample to that of a known standard. While generally less sensitive than LC-MS/MS, this method can be a reliable alternative for routine analysis.

Analytical Protocols

Protocol 1: Determination of LAE by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol describes a robust and sensitive method for the quantification of LAE in meat products using LC-MS/MS with an isotope-labeled internal standard.

1. Apparatus and Reagents

  • Apparatus:

    • High-performance liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS) with an electrospray ionization (ESI) source.

    • Analytical balance (0.0001 g readability).

    • Homogenizer (e.g., Ultra-Turrax).

    • Centrifuge capable of 4000 x g.

    • Vortex mixer.

    • Volumetric flasks, pipettes, and other standard laboratory glassware.

    • Syringe filters (0.22 µm, PTFE or equivalent).

  • Reagents:

    • Ethyl lauroyl arginate HCl (LAE) analytical standard (≥98% purity).

    • Ethyl lauroyl arginate-d23 HCl (LAE-d23) internal standard (IS).

    • Acetonitrile (B52724) (ACN), HPLC or LC-MS grade.

    • Methanol (B129727) (MeOH), HPLC or LC-MS grade.

    • Water, ultrapure (18.2 MΩ·cm).

    • Formic acid (FA), LC-MS grade.

2. Standard Solution Preparation

  • LAE Stock Solution (1000 µg/mL): Accurately weigh 10 mg of LAE standard into a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • LAE-d23 Internal Standard Stock Solution (100 µg/mL): Accurately weigh 1 mg of LAE-d23 into a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the LAE stock solution with methanol to cover the desired calibration range (e.g., 1-100 ng/mL).

  • Internal Standard Spiking Solution (1 µg/mL): Dilute the LAE-d23 stock solution with methanol.

3. Sample Preparation

  • Homogenization: Weigh 5 g (± 0.1 g) of a representative, homogenized meat sample into a 50 mL centrifuge tube.

  • Internal Standard Addition: Add 50 µL of the 1 µg/mL LAE-d23 internal standard spiking solution to the sample.

  • Extraction: Add 10 mL of a mixture of acetonitrile and water (9:1, v/v).[4][5]

  • Homogenize: Homogenize the sample for 2 minutes at high speed.

  • Centrifugation: Centrifuge the mixture at 4000 x g for 10 minutes at 4°C.

  • Filtration: Transfer the supernatant to a clean tube and filter through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Instrumental Parameters

  • Liquid Chromatography (LC):

    • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

    • Gradient Program:

      Time (min) % Mobile Phase B
      0.0 10
      1.0 10
      8.0 95
      10.0 95
      10.1 10

      | 15.0 | 10 |

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Ion Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • Capillary Voltage: 3.0 kV.

    • Multiple Reaction Monitoring (MRM) Transitions:

      Compound Precursor Ion (m/z) Product Ion (m/z)
      LAE 385.3 174.1

      | LAE-d23 (IS) | 408.3 | 174.1 |

5. Data Analysis and Quantification

Construct a calibration curve by plotting the ratio of the peak area of LAE to the peak area of the internal standard (LAE-d23) against the concentration of the LAE working standards. Determine the concentration of LAE in the samples from this calibration curve.

Protocol 2: Determination of LAE by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This protocol provides an alternative method for the quantification of LAE in meat products, suitable for laboratories without access to LC-MS/MS instrumentation.

1. Apparatus and Reagents

  • Apparatus:

    • High-performance liquid chromatograph with a UV-Vis detector.

    • Analytical balance (0.0001 g readability).

    • Homogenizer.

    • Centrifuge.

    • Vortex mixer.

    • Standard laboratory glassware.

    • Syringe filters (0.45 µm, PTFE or equivalent).

  • Reagents:

    • Ethyl lauroyl arginate HCl (LAE) analytical standard (≥98% purity).

    • Acetonitrile (ACN), HPLC grade.

    • Water, HPLC grade.

    • Trifluoroacetic acid (TFA), HPLC grade.

2. Standard Solution Preparation

  • LAE Stock Solution (1000 µg/mL): Prepare as described in Protocol 1, using the mobile phase as the diluent.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with the mobile phase to cover the expected concentration range in the samples (e.g., 1-50 µg/mL).

3. Sample Preparation

  • Homogenization: Weigh 5 g (± 0.1 g) of a representative, homogenized meat sample into a 50 mL centrifuge tube.

  • Extraction: Add 15 mL of the mobile phase (acetonitrile/water with 0.1% TFA).

  • Homogenize: Homogenize the sample for 3 minutes at high speed.

  • Centrifugation: Centrifuge the mixture at 4000 x g for 15 minutes.

  • Filtration: Filter the supernatant through a 0.45 µm syringe filter into an autosampler vial for HPLC-UV analysis.

4. HPLC-UV Instrumental Parameters

  • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm).[6]

  • Mobile Phase: Acetonitrile/water (50:50, v/v) containing 0.1% trifluoroacetic acid.[6]

  • Flow Rate: 1.0 mL/min.[6]

  • Injection Volume: 20 µL.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 215 nm.[6]

5. Data Analysis and Quantification

Construct a calibration curve by plotting the peak area of LAE against the concentration of the working standard solutions. Determine the concentration of LAE in the samples from this calibration curve. The retention time for LAE under these conditions is approximately 4.3 minutes.[6]

Method Validation and Performance Characteristics

Analytical methods used for regulatory purposes must be validated to ensure they are fit for purpose. Key validation parameters include linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy (recovery), and precision (repeatability).

Data Presentation

The following tables summarize the typical performance characteristics for the described analytical methods.

Table 1: Performance Characteristics of the LC-MS/MS Method for LAE Analysis in Meat Products

ParameterPerformance
Linearity Range1 - 100 ng/mL
Correlation Coefficient (r²)> 0.99
Limit of Detection (LOD)1.0 mg/kg
Limit of Quantification (LOQ)14 mg/kg
Accuracy (Recovery)90 - 110%
Precision (RSD)< 10%

Data based on performance in solid food matrices.[4][5]

Table 2: Performance Characteristics of the HPLC-UV Method for LAE Analysis

ParameterPerformance
Linearity Range1.10 - 25.00 mg/kg
Correlation Coefficient (r²)> 0.9886
Limit of Detection (LOD)0.33 mg/kg
Limit of Quantification (LOQ)1.10 mg/kg
Accuracy (Relative Error)< 1%
Precision (RSD)< 3.6%

Data based on performance in food simulants.[1][7]

Experimental Workflows

LAE_Analysis_Workflow Filter Filter LC_Separation LC_Separation Filter->LC_Separation Detection Detection MSMS MSMS Detection->MSMS UV UV Detection->UV

Signaling Pathways and Logical Relationships

Method_Selection_Logic Start Start: Need to analyze LAE in meat HighSensitivity High Sensitivity & Specificity Required? Start->HighSensitivity LCMSMS_Available LC-MS/MS Instrument Available? HighSensitivity->LCMSMS_Available Yes Use_HPLCUV Use HPLC-UV Method HighSensitivity->Use_HPLCUV No Use_LCMSMS Use LC-MS/MS Method LCMSMS_Available->Use_LCMSMS Yes LCMSMS_Available->Use_HPLCUV No End End Use_LCMSMS->End Use_HPLCUV->End

References

Application Notes and Protocols for In Vivo Efficacy Studies of Ethyl Lauroyl Arginine HCl in Animal Models of Infection

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ethyl lauroyl arginine hydrochloride (ELAH), also known as lauric arginate (LAE), is a cationic surfactant derived from lauric acid, L-arginine, and ethanol. It is recognized for its broad-spectrum antimicrobial activity against bacteria, yeast, and molds, and has been granted Generally Recognized as Safe (GRAS) status by the U.S. Food and Drug Administration for specific food applications.[1][2] Its mechanism of action primarily involves the disruption of microbial cell membranes.[1] Recent research has also explored its antiviral properties. This document provides a summary of in vivo efficacy data and detailed protocols for evaluating ELAH in animal models of both bacterial and viral infections.

Data Presentation: Summary of In Vivo Efficacy

The following tables summarize the quantitative data from various in vivo studies on the efficacy of ethyl lauroyl arginine HCl in different animal models of infection.

Table 1: In Vivo Antiviral Efficacy of ELAH in a SARS-CoV-2 Infection Model

Animal ModelVirusELAH Formulation & DoseAdministration RouteTreatment RegimenEfficacy Outcomes
Syrian Golden HamsterSARS-CoV-2Nasal spray: 0.5 mg/mL and 1 mg/mLIntranasalPost-infection treatment- Reduction in viral load by over two logs compared to the control group.- Protection against weight loss.[3]

Table 2: In Vivo Antibacterial Efficacy of ELAH in Various Infection Models

Animal ModelBacteriumELAH DoseAdministration RouteTreatment RegimenEfficacy Outcomes
MiceEscherichia coliNot specified in detail, but effective doses were used.Intraperitoneal (i.p.) and OralPost-infection treatment- Significantly reduced the total quantity of pathogenic E. coli in the peritoneal cavity (i.p. administration).[1]- Significantly extended the survival of infected mice (i.p. administration).[1]- Reduced the number of E. coliin vivo (oral administration).[1]
DucklingsRiemerella anatipestiferNot specifiedNot specifiedNot specified- Significantly combatted bacterial infection.[4]
PigletsColibacillosis (E. coli)10 mg/kg and 50 mg/kgOralThree times per day for 4 days- Survival rate of 72.2% (10 mg/kg) and 78.57% (50 mg/kg), compared to 77.5% for gentamicin (B1671437) at 50 mg/kg.[5]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature.

Protocol 1: Evaluation of Antiviral Efficacy of ELAH Nasal Spray in a Syrian Golden Hamster Model of SARS-CoV-2 Infection

Objective: To assess the in vivo antiviral efficacy of an ELAH nasal spray formulation against SARS-CoV-2 infection in Syrian golden hamsters.

Materials:

  • This compound (ELAH) nasal spray formulation (e.g., 0.5 mg/mL and 1 mg/mL).

  • Syrian golden hamsters (male and female).

  • SARS-CoV-2 viral stock.

  • Anesthetic (e.g., isoflurane).

  • Sterile phosphate-buffered saline (PBS).

  • Calibrated pipettor.

  • BSL-3 laboratory facilities.

Procedure:

  • Animal Acclimatization: Acclimate hamsters to the BSL-3 facility for a minimum of 72 hours before the experiment. Provide food and water ad libitum.

  • Infection:

    • Anesthetize the hamsters.

    • Challenge the animals intranasally with a pre-titered dose of SARS-CoV-2. Administer a total volume of 0.1 mL, with 0.05 mL per nostril, using a calibrated pipettor.

  • Treatment:

    • At a specified time post-infection (e.g., 1 hour), anesthetize the hamsters.

    • Administer the ELAH nasal spray formulation intranasally. For example, administer 50 µL of the 0.5 mg/mL or 1 mg/mL ELAH solution per nostril.

    • A control group should receive a vehicle control (e.g., saline) using the same procedure.

  • Monitoring and Endpoints:

    • Monitor the animals daily for clinical signs of disease (e.g., ruffled fur, hunched posture, lethargy) and body weight for a period of 14 days.

    • At selected time points post-infection (e.g., day 3, 5, 7), a subset of animals from each group can be euthanized to collect lung tissue for viral load determination.

    • Viral load in the lungs can be quantified using RT-qPCR for SARS-CoV-2 RNA.

Protocol 2: Evaluation of Antibacterial Efficacy of ELAH in a Mouse Peritonitis Model of E. coli Infection

Objective: To determine the in vivo antibacterial efficacy of ELAH against E. coli in a murine model of peritonitis.

Materials:

  • This compound (ELAH) solution for injection.

  • BALB/c mice.

  • Escherichia coli (e.g., ATCC 25922) culture.

  • Tryptic Soy Broth (TSB) and Tryptic Soy Agar (TSA).

  • Sterile PBS.

  • Syringes and needles (27-gauge or smaller).

Procedure:

  • Inoculum Preparation: Culture E. coli in TSB overnight at 37°C. Dilute the culture in sterile PBS to the desired challenge dose (e.g., 10⁸ CFU per mouse).

  • Infection:

    • Inject each mouse intraperitoneally (i.p.) with 0.5 mL of the bacterial suspension.

  • Treatment:

    • One hour post-infection, divide the mice into treatment groups.

    • Administer ELAH via the desired route. For intraperitoneal administration, inject the ELAH solution i.p. For oral administration, use gavage.

    • A control group should receive PBS, and a positive control group could receive a relevant antibiotic (e.g., ampicillin).

  • Efficacy Assessment:

    • Survival: Monitor the survival of the animals for a specified period (e.g., 7 days).

    • Bacterial Clearance: At 24 hours post-treatment, euthanize a subset of mice from each group. Perform a peritoneal lavage by injecting 5 mL of sterile PBS into the peritoneal cavity and then aspirating the fluid. Plate serial dilutions of the lavage fluid on TSA plates to quantify the number of CFU.[1]

Protocol 3: Evaluation of Oral ELAH Efficacy in a Piglet Model of Colibacillosis

Objective: To assess the therapeutic efficacy of orally administered ELAH in piglets with colibacillosis.

Materials:

  • This compound (ELAH) for oral administration.

  • Piglets (3 to 13 days old) showing clinical signs of yellow scour (colibacillosis).

  • Oral dosing syringes.

Procedure:

  • Animal Selection: Select piglets exhibiting clinical signs of colibacillosis from a farm with a known outbreak.

  • Treatment Groups:

    • Randomly assign the ill piglets to different treatment groups:

      • Group 1: ELAH at 10 mg/kg body weight.

      • Group 2: ELAH at 50 mg/kg body weight.

      • Group 3 (Control): An existing standard treatment, such as gentamicin at 50 mg/kg.

  • Administration:

    • Administer the assigned treatment orally three times per day for a duration of 4 days.

  • Efficacy Endpoint:

    • Monitor the survival rate of the piglets in each treatment group over the course of the treatment and for a follow-up period.

Visualizations

Signaling Pathways and Experimental Workflows

G cluster_antimicrobial Antimicrobial Mechanism of ELAH cluster_antiviral Proposed Antiviral Mechanism of ELAH ELAH This compound (ELAH) (Cationic Surfactant) BacterialMembrane Bacterial Cell Membrane (Negatively Charged) ELAH->BacterialMembrane Electrostatic Interaction MembraneDisruption Membrane Disruption & Increased Permeability BacterialMembrane->MembraneDisruption Penetration of Hydrophobic Tail CellDeath Bacterial Cell Death MembraneDisruption->CellDeath Leakage of Cytoplasmic Contents ELAH_V ELAH Virus Virus (e.g., SARS-CoV-2) ELAH_V->Virus Direct Interaction or Interference with Spike Protein ViralEntry Viral Entry Blocked ELAH_V->ViralEntry HostCell Host Cell Receptor (e.g., ACE2) Virus->HostCell Attachment

Caption: Proposed antimicrobial and antiviral mechanisms of ELAH.

G cluster_endpoints Endpoint Examples start Start acclimatization Animal Acclimatization (e.g., 72 hours) start->acclimatization infection Infection with Pathogen (e.g., i.p., intranasal) acclimatization->infection treatment Treatment Administration (ELAH, Vehicle Control, Positive Control) infection->treatment monitoring Daily Monitoring (Clinical Signs, Body Weight) treatment->monitoring endpoints Efficacy Endpoint Assessment monitoring->endpoints data_analysis Data Analysis and Interpretation endpoints->data_analysis end End data_analysis->end survival Survival Rate bacterial_load Bacterial/Viral Load (CFU or qPCR) histopathology Histopathology

Caption: General experimental workflow for in vivo efficacy studies.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Ethyl Lauroyl Arginine HCl (LAE) Inactivation in Food Systems

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address the challenges of ethyl lauroyl arginine HCl (LAE) inactivation by proteins in food systems.

Troubleshooting Guides

This section addresses common issues encountered during experiments involving LAE in protein-rich environments.

Problem Potential Cause Troubleshooting Steps
Reduced antimicrobial efficacy of LAE in a high-protein food matrix (e.g., meat, dairy). Inactivation by Proteins: The cationic LAE molecule electrostatically interacts with negatively charged proteins, forming inactive complexes.1. Optimize pH: Adjust the pH of the food matrix. Lowering the pH can alter the surface charge of proteins, potentially reducing their interaction with LAE. 2. Increase Ionic Strength: Carefully increase the ionic strength of the system (e.g., by adding NaCl). This can shield the electrostatic interactions between LAE and proteins. 3. Formulation Strategies: Consider microencapsulating the LAE or incorporating it into an antimicrobial packaging system to create a physical barrier between LAE and food proteins. 4. Synergistic Combinations: Combine LAE with other non-cationic antimicrobials, such as methylparaben, which are less susceptible to protein binding.
Precipitation or cloudiness observed when adding LAE to a liquid protein solution. Complex Formation: The formation of large, insoluble LAE-protein complexes.1. Adjust Concentration: Experiment with lower concentrations of LAE. 2. Modify Order of Addition: Try adding LAE to the solution under vigorous mixing to prevent localized high concentrations. 3. Change Solvent: If applicable, dissolve LAE in a compatible solvent (e.g., propylene (B89431) glycol) before adding it to the protein solution.
Inconsistent results in antimicrobial efficacy assays. Matrix Effects: The complex nature of the food matrix can interfere with the assay.1. Use a Model System: Initially, test the efficacy of LAE in a simplified protein model system (e.g., a solution of bovine serum albumin or whey protein isolate) before moving to the actual food matrix. 2. Standardize Inoculum: Ensure the microbial inoculum is standardized and appropriate for the specific food matrix. 3. Quantify Free LAE: Use analytical methods like HPLC to determine the concentration of free, active LAE in the system.

Frequently Asked Questions (FAQs)

1. What is the primary mechanism behind the inactivation of this compound (LAE) by food proteins?

The primary mechanism is the electrostatic interaction between the positively charged (cationic) guanidinium (B1211019) group of the LAE molecule and negatively charged amino acid residues (e.g., aspartic acid, glutamic acid) on the surface of proteins. This interaction leads to the formation of LAE-protein complexes, reducing the concentration of free LAE available to act on microbial cell membranes.[1]

2. Which types of proteins are most likely to inactivate LAE?

Globular proteins, such as whey protein isolate and bovine serum albumin (BSA), have been shown to have a strong inactivating effect on LAE.[1] This is likely due to their compact structure and the accessibility of charged residues on their surface.

3. How does pH influence the interaction between LAE and proteins?

The pH of the food system plays a crucial role. Proteins have an isoelectric point (pI), the pH at which their net charge is zero. Below the pI, proteins are generally positively charged, and above the pI, they are negatively charged. In food systems where the pH is above the pI of the constituent proteins, the proteins will have a net negative charge, promoting electrostatic interactions with the cationic LAE. Adjusting the pH can modulate these interactions.

4. Can increasing the ionic strength of the food system help to overcome LAE inactivation?

Yes, to an extent. Increasing the ionic strength by adding salts like sodium chloride can create a "shielding" effect. The salt ions compete with LAE for binding to the charged sites on the proteins, which can lead to a higher concentration of free, active LAE. However, the effectiveness of this approach depends on the specific food matrix and the salt concentration.

5. Are there any formulation strategies to protect LAE from inactivation by proteins?

Yes, several strategies can be employed:

  • Microencapsulation: Encapsulating LAE in a protective matrix (e.g., using spray drying with wall materials like starch sodium octenyl succinate (B1194679) and cyclodextrin) can create a physical barrier, preventing its direct interaction with food proteins until its release is triggered.[2]

  • Antimicrobial Packaging: Incorporating LAE into food packaging films (e.g., polylactic acid or ethylene-vinyl alcohol copolymers) allows for the controlled release of the antimicrobial onto the food surface, minimizing its interaction with proteins within the bulk of the food.[3][4]

  • Synergistic Combinations: Combining LAE with other antimicrobials that have different mechanisms of action and are less susceptible to protein binding, such as methylparaben, can enhance the overall antimicrobial effect.[1][5]

Quantitative Data Summary

The following table summarizes the impact of different proteins on the antimicrobial efficacy of LAE, as indicated by the increase in its Minimum Lethal Concentration (MLC).

Protein (2% concentration) Test Organism MLC of LAE without Protein (µg/mL) MLC of LAE with Protein (µg/mL) Fold Increase in MLC Reference
Bovine Serum Albumin (BSA)Listeria innocua< 25250 - 300> 10[5]
Whey Protein Isolate (WPI)Listeria innocua< 25250 - 300> 10[5]
Soy Protein Hydrolysate (SPH)Listeria innocua< 25Not specified, but lower than BSA and WPI4-13 (general range for all proteins tested)[1]
Bovine Serum Albumin (BSA)Pseudomonas fluorescens< 25> 200> 8[5]
Whey Protein Isolate (WPI)Pseudomonas fluorescens< 25> 200> 8[5]

Experimental Protocols

Protocol 1: Determining the Minimum Inhibitory Concentration (MIC) of LAE in a High-Protein Liquid Food Model

This protocol describes a method to determine the MIC of LAE against a target microorganism in a liquid medium containing a specific protein.

Materials:

  • This compound (LAE) stock solution

  • Target microorganism (e.g., Listeria monocytogenes, Escherichia coli)

  • Tryptic Soy Broth (TSB) or other suitable growth medium

  • Protein of interest (e.g., whey protein isolate, casein)

  • Sterile 96-well microtiter plates

  • Spectrophotometer (plate reader)

Procedure:

  • Prepare Media: Prepare TSB supplemented with the desired concentration of the protein (e.g., 2% w/v). Adjust the pH of the medium to the desired value (e.g., pH 6.0). Sterilize by autoclaving.

  • Prepare LAE Dilutions: Prepare a series of twofold dilutions of the LAE stock solution in the protein-supplemented TSB directly in the 96-well plate. The final volume in each well should be 100 µL.

  • Prepare Inoculum: Culture the target microorganism overnight in TSB. Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

  • Inoculation: Add 100 µL of the prepared inoculum to each well containing the LAE dilutions. The final volume in each well will be 200 µL.

  • Controls:

    • Positive Control: A well containing 100 µL of protein-supplemented TSB and 100 µL of the inoculum (no LAE).

    • Negative Control: A well containing 200 µL of sterile protein-supplemented TSB (no inoculum).

  • Incubation: Incubate the microtiter plate at the optimal growth temperature for the target microorganism (e.g., 37°C) for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of LAE at which there is no visible growth of the microorganism (i.e., the well remains clear). This can be determined visually or by measuring the optical density (OD) at 600 nm using a plate reader.

Protocol 2: Microencapsulation of LAE using Spray Drying

This protocol provides a general procedure for the microencapsulation of LAE.

Materials:

  • This compound (LAE)

  • Wall materials: Starch sodium octenyl succinate, cyclodextrin

  • Anticaking agent (e.g., silicon dioxide)

  • Dispersant

  • Deionized water

  • Spray dryer

Procedure:

  • Prepare the Wall Material Solution: Dissolve the wall materials (e.g., a mixture of starch sodium octenyl succinate and cyclodextrin) in deionized water at 60-80°C with stirring.

  • Add Other Components: Add the dispersant and anticaking agent to the wall material solution and mix until a homogenous aqueous phase is obtained. Keep the solution warm (50-70°C).

  • Prepare the Core Material: Dissolve the LAE in a suitable solvent or use it as a melt if applicable.

  • Emulsification/Homogenization: Add the core material (LAE solution) to the aqueous phase and homogenize the mixture to form a stable emulsion.

  • Spray Drying:

    • Inlet temperature: 160-180°C

    • Outlet temperature: 80-100°C

    • Feed flow rate: Adjust to maintain the desired outlet temperature.

  • Collection: Collect the resulting microcapsule powder from the cyclone and collection chamber of the spray dryer.

Protocol 3: Preparation of LAE-Coated Antimicrobial Films

This protocol describes a solvent casting method for preparing LAE-coated polylactic acid (PLA) films.

Materials:

Procedure:

  • Prepare PLA Solution: Dissolve a specific amount of PLA pellets in chloroform with stirring until a homogenous solution is obtained. The concentration will depend on the desired film thickness.

  • Add LAE and Plasticizer: Add the desired concentration of LAE and the plasticizer to the PLA solution and continue stirring until all components are fully dissolved.

  • Casting: Pour a defined volume of the film-forming solution onto a level glass plate.

  • Drying: Allow the solvent to evaporate slowly in a fume hood at room temperature for 24-48 hours.

  • Film Detachment: Carefully peel the dried film from the glass plate.

  • Characterization: The resulting film can be characterized for its mechanical properties, thickness, and antimicrobial activity.

Visualizations

Mechanism of LAE Inactivation by Proteins

LAE_Inactivation cluster_0 Active State cluster_1 Inactivation Process cluster_2 Inactive State Free LAE Free LAE Microbe Microbe Free LAE->Microbe Disrupts Cell Membrane Protein Protein Free LAE->Protein Electrostatic Interaction Inactive Complex LAE-Protein Complex

Caption: Interaction between free LAE and a microbial cell versus inactivation by protein binding.

Troubleshooting Workflow for Reduced LAE Efficacy

Caption: A decision-making workflow for troubleshooting reduced LAE antimicrobial activity.

References

impact of pH on the antimicrobial efficacy of ethyl lauroyl arginine HCL

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the impact of pH on the antimicrobial efficacy of ethyl lauroyl arginine HCl (LAE).

Frequently Asked Questions (FAQs)

Q1: What is this compound (LAE) and how does it work?

This compound (C₂₀H₄₁ClN₄O₃), also known as LAE, is a cationic surfactant derived from L-arginine, lauric acid, and ethanol.[1] Its primary antimicrobial action stems from its amphiphilic structure, which consists of a positively charged hydrophilic head (the arginine moiety) and a lipophilic tail (the lauroyl group).[1] This structure allows LAE to disrupt the negatively charged microbial cell membranes, leading to loss of membrane potential, leakage of cellular components, and ultimately, cell death.[1][2]

Q2: How does pH affect the stability of LAE in aqueous solutions?

The stability of LAE is highly dependent on pH. It exhibits greater stability in acidic conditions. As the pH increases, particularly into neutral and alkaline ranges, the rate of hydrolysis of LAE increases significantly.[3][4][5] This hydrolysis breaks down LAE into Nα-lauroyl-l-arginine (LAS), lauric acid, and arginine, which may have different surface activities and lower antimicrobial efficacy.[3] For instance, the half-life of LAE at 25°C is over a year at pH 4, but decreases to 57 days at pH 7, and only 34 hours at pH 9.[3][4][5]

Q3: What is the optimal pH range for the antimicrobial activity of LAE?

LAE maintains its chemical stability and antimicrobial activity in a pH range of 3 to 7.[2] Within this range, the cationic nature of the molecule is preserved, which is crucial for its interaction with and disruption of microbial membranes.

Q4: Can LAE be used in alkaline formulations?

Due to its rapid hydrolysis in alkaline conditions, the use of LAE in formulations with a pH above 7 is challenging and generally not recommended for applications requiring long-term stability and sustained antimicrobial efficacy.[3][4]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Reduced antimicrobial efficacy in my formulation. pH-induced hydrolysis: The pH of your formulation may be outside the optimal range (3-7), leading to the degradation of LAE.Measure and adjust the pH of your formulation to be within the 3-7 range. Consider using a suitable buffering system to maintain a stable acidic pH.
Interaction with anionic components: LAE is a cationic surfactant and can interact with anionic ingredients in your formulation, leading to precipitation and loss of activity.[6]Review the composition of your formulation for any anionic polymers, surfactants, or other excipients. If present, consider replacing them with non-ionic or cationic alternatives.
Precipitation or cloudiness observed in the LAE solution. High pH: LAE tends to precipitate from solution at a pH greater than 4.5.[6]Ensure the pH of your solution is maintained below 4.5 to prevent precipitation.
High ionic strength: Increased ionic strength can also lead to the precipitation of LAE.[6]Evaluate the ionic strength of your formulation and minimize the concentration of salts where possible.
Inconsistent results in Minimum Inhibitory Concentration (MIC) assays. pH drift during incubation: The metabolic activity of microorganisms during the MIC assay can alter the pH of the growth medium, affecting the stability and efficacy of LAE.Use a well-buffered growth medium to maintain a constant pH throughout the incubation period. Measure the pH of the wells before and after incubation to confirm stability.
Hydrolysis of stock solution: If the LAE stock solution is not stored under appropriate acidic pH conditions, it may hydrolyze over time, leading to lower effective concentrations.[3]Prepare fresh LAE stock solutions in an acidic buffer (e.g., pH 4) and store them at 4°C for no more than two weeks.[3]

Quantitative Data: Impact of pH on LAE Stability

The following table summarizes the stability of LAE at different pH values at 25°C.

pHHalf-lifeReference(s)
4> 1 year[3][4]
757 days[3][4]
934 hours[3][4]

Experimental Protocols

Determining the Minimum Inhibitory Concentration (MIC) of LAE at Different pH Values

This protocol outlines the broth microdilution method to assess the antimicrobial efficacy of LAE across a range of pH values.

Materials:

  • This compound (LAE)

  • Test microorganism (e.g., E. coli, S. aureus)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) or other suitable growth medium

  • Sterile 96-well microtiter plates

  • Sterile buffers for pH adjustment (e.g., citrate (B86180) buffer for acidic pH, phosphate (B84403) buffer for neutral pH)

  • Spectrophotometer or plate reader

Procedure:

  • Preparation of pH-Adjusted Media: Prepare batches of the growth medium and adjust the pH to the desired levels (e.g., 4, 5, 6, 7) using the appropriate sterile buffers. Confirm the final pH with a calibrated pH meter.

  • Preparation of LAE Stock Solution: Prepare a concentrated stock solution of LAE in a sterile, acidic buffer (pH 4) to ensure its stability.

  • Serial Dilutions: In the 96-well plates, perform a two-fold serial dilution of the LAE stock solution using the corresponding pH-adjusted media to achieve a range of final concentrations.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension in the appropriate pH-adjusted medium to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the prepared inoculum to each well of the microtiter plate containing the serially diluted LAE. Include a positive control (medium with inoculum, no LAE) and a negative control (medium only) for each pH value.

  • Incubation: Incubate the plates at the optimal temperature for the test microorganism (e.g., 37°C for E. coli and S. aureus) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of LAE that completely inhibits visible growth of the microorganism. This can be determined visually or by measuring the optical density at 600 nm using a plate reader.

Visualizations

cluster_pH pH Environment cluster_LAE LAE State cluster_Efficacy Antimicrobial Efficacy Acidic_pH Acidic pH (3-7) Stable_LAE Stable Cationic LAE Acidic_pH->Stable_LAE Maintains Stability Alkaline_pH Alkaline pH (>7) Hydrolyzed_LAE Hydrolyzed LAE (LAS, Lauric Acid, Arginine) Alkaline_pH->Hydrolyzed_LAE Promotes Hydrolysis High_Efficacy High Efficacy Stable_LAE->High_Efficacy Leads to Low_Efficacy Low/No Efficacy Hydrolyzed_LAE->Low_Efficacy Results in

Caption: Logical relationship between pH, LAE stability, and antimicrobial efficacy.

Start Start Prepare_Media Prepare pH-Adjusted Growth Media Start->Prepare_Media Prepare_LAE Prepare LAE Stock Solution Start->Prepare_LAE Serial_Dilution Perform Serial Dilutions of LAE in Plates Prepare_Media->Serial_Dilution Prepare_LAE->Serial_Dilution Inoculate Inoculate Plates Serial_Dilution->Inoculate Prepare_Inoculum Prepare Standardized Microbial Inoculum Prepare_Inoculum->Inoculate Incubate Incubate Plates Inoculate->Incubate Determine_MIC Determine MIC Incubate->Determine_MIC End End Determine_MIC->End

Caption: Experimental workflow for determining the MIC of LAE at different pH values.

References

Technical Support Center: Optimizing Ethyl Lauroyl Arginine HCL (LAE) Concentration for Synergistic Effects with Essential Oils

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in your experiments on the synergistic effects of Ethyl Lauroyl Arginine HCL (LAE) and essential oils.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments.

Checkerboard Assay Troubleshooting
Issue Possible Cause(s) Recommended Solution(s)
High variability between replicates (Intra-assay variability) Inconsistent pipetting technique.Edge effects in the microplate leading to evaporation.Incomplete mixing of compounds or bacterial suspension.Ensure proper mixing of all solutions before and during plating.Fill the outer wells of the microplate with sterile media or PBS and do not use them for experimental data to mitigate evaporation.Use calibrated pipettes and consistent technique.[1]
Results are not reproducible between experiments (Inter-assay variability) Variation in cell health, passage number, or growth phase.Inconsistent incubation conditions (time, temperature, CO2 levels).Preparation of stock solutions and dilutions varies between experiments.Use cells within a consistent and low passage number range.Standardize incubation times and ensure the incubator is properly calibrated.Prepare fresh stock solutions for each experiment and validate their concentrations.
Precipitation of compounds in wells Poor solubility of LAE or essential oil components in the test medium.Interaction between LAE (a cationic surfactant) and components of the medium or the other test compound.Check the solubility of each compound in the assay medium individually before performing the combination assay.Consider using a co-solvent like DMSO (ensure final concentration is not inhibitory to the test organism).Visually inspect the plate for precipitation before and after incubation.[1]
No clear dose-dependent response for individual agents Incorrect concentration range tested (too high or too low).The test organism is resistant to the individual agents.Errors in serial dilutions.Perform preliminary MIC testing for each compound individually to determine the appropriate concentration range for the checkerboard assay.Verify the susceptibility of the microbial strain to the individual agents.Double-check calculations and technique for serial dilutions.
Inconsistent or unexpected FIC index values The interaction between the compounds is complex and may not follow a simple synergistic or antagonistic model.The chosen endpoint (e.g., visual turbidity, spectrophotometric reading) is not sensitive enough.Report the synergy using more than one model (e.g., Loewe additivity, Bliss independence) if possible.Ensure the method for determining the MIC is robust and reproducible.Consider that some combinations may exhibit synergy at certain concentrations and antagonism at others.[2]
Time-Kill Assay Troubleshooting
Issue Possible Cause(s) Recommended Solution(s)
Bacterial regrowth at later time points The antimicrobial combination is bacteriostatic, not bactericidal.Selection of a resistant subpopulation of bacteria.Degradation of one or both antimicrobial agents over the incubation period.Extend the time-kill assay to 48 hours to observe long-term effects.Plate samples on agar (B569324) containing one of the test agents to screen for resistant colonies.Assess the stability of LAE and the essential oil in the test medium over the duration of the experiment.
High variability in colony counts Inadequate mixing of the culture before sampling.Clumping of bacteria.Ineffective neutralization of the antimicrobial agents before plating.Vortex the culture flask thoroughly before each sampling.Consider adding a non-ionic surfactant (e.g., Tween 80) at a low, non-inhibitory concentration to prevent clumping.Validate the effectiveness of the neutralizing broth for the specific concentrations of LAE and essential oil being tested.
Difficulty in enumerating colonies due to volatile essential oils The vapor from the essential oil in the sample may inhibit bacterial growth on the agar plate.Use a sealed container for plating and allow any volatile compounds to dissipate before incubation.Consider using a spiral plater, which may reduce the exposure of the agar surface to volatile compounds.
No synergistic effect observed despite checkerboard assay indicating synergy The checkerboard assay measures inhibition (bacteriostatic effect), while the time-kill assay measures bactericidal activity. A combination can be synergistic in inhibiting growth but not in killing the bacteria.The concentrations tested in the time-kill assay are not optimal for demonstrating synergy.Perform time-kill assays at multiple concentrations around the MIC values determined from the checkerboard assay.Recognize that the two assays provide different types of information about the antimicrobial interaction.

Frequently Asked Questions (FAQs)

1. What is the primary mechanism of action of this compound (LAE)?

LAE is a cationic surfactant. Its positively charged headgroup interacts with the negatively charged components of bacterial cell membranes, such as acidic phospholipids.[3][4] This interaction disrupts the membrane integrity, leading to increased permeability, leakage of intracellular components, and depolarization of the membrane potential.[4][5] This ultimately results in the inhibition of metabolic processes and cell death.[4] Some studies also suggest that LAE can interact with bacterial DNA.[6][7]

2. How do essential oils exert their antimicrobial effects?

Essential oils are complex mixtures of volatile compounds, and their antimicrobial mechanisms are often multifaceted. Key components like cinnamaldehyde (B126680) (from cinnamon oil) and limonene (B3431351) (from lemon oil) contribute significantly to their activity. These lipophilic compounds can partition into the bacterial cell membrane, increasing its fluidity and permeability.[8] This can lead to the leakage of ions and other cellular contents. Some essential oil components can also inhibit key cellular processes such as energy production, protein synthesis, and enzymatic reactions.[9] For instance, cinnamaldehyde has been shown to interfere with the biosynthesis of glycerophospholipids, essential components of the cell membrane.[10][11]

3. What is the Fractional Inhibitory Concentration (FIC) Index and how is it interpreted?

The Fractional Inhibitory Concentration (FIC) Index is a mathematical expression used to describe the nature of the interaction between two antimicrobial agents. It is calculated as follows:

FIC of Drug A = MIC of Drug A in combination / MIC of Drug A alone FIC of Drug B = MIC of Drug B in combination / MIC of Drug B alone FIC Index = FIC of Drug A + FIC of Drug B

The interpretation of the FIC Index is generally as follows:

  • Synergy: FIC Index ≤ 0.5

  • Additive/Indifference: 0.5 < FIC Index ≤ 4.0

  • Antagonism: FIC Index > 4.0[2][12]

4. Why might I see antagonism between LAE and an essential oil against Gram-negative bacteria?

While LAE and certain essential oils show synergy against Gram-positive bacteria like Listeria monocytogenes, antagonism has been observed against Gram-negative bacteria such as E. coli and Salmonella.[1] The complex outer membrane of Gram-negative bacteria, which contains lipopolysaccharide (LPS), acts as a formidable barrier to many antimicrobial agents. It is possible that the interaction between the cationic surfactant LAE and the components of the essential oil may alter their individual abilities to penetrate this outer membrane, leading to a reduced overall effect.

5. What are some key considerations when formulating LAE with essential oils?

Formulating LAE with essential oils presents several challenges. As a cationic surfactant, LAE can interact with anionic ingredients in a formulation, potentially leading to instability. Essential oils are volatile and prone to degradation by light, heat, and oxygen. To create a stable and effective formulation, it is often necessary to use an emulsification system. LAE itself can act as an emulsifier, and its combination with other components like cellulose (B213188) nanocrystals has been shown to create stable oil-in-water emulsions.[13] Stability testing of the final formulation under various conditions (e.g., different temperatures and light exposure) is crucial.

Quantitative Data Summary

The following tables summarize quantitative data on the synergistic effects of LAE and essential oils.

Table 1: Synergistic Effect of LAE and Cinnamon Oil against Listeria monocytogenes

Data extracted from a time-kill assay in tryptic soy broth.

TreatmentLog Reduction (CFU/mL) after 2 hours
LAE (5 mg/L)~0.5
Cinnamon Oil (200 mg/L)~0.2
LAE (5 mg/L) + Cinnamon Oil (200 mg/L) ~1.7

This data is illustrative of findings from Ma et al. (2016), where the combination of LAE and cinnamon oil resulted in a significantly greater reduction in L. monocytogenes compared to the individual components, demonstrating a synergistic effect.[4][14]

Table 2: Representative Fractional Inhibitory Concentration (FIC) Indices for Essential Oil Combinations

This table provides examples of FIC indices from studies on essential oil combinations, which can be used as a reference for interpreting your own data.

Essential Oil CombinationTarget OrganismFIC IndexInterpretation
Tea Tree Oil + Lemon Eucalyptus OilLegionella pneumophila≤ 0.5Synergy[15][16]
Oregano Oil + Thyme OilStaphylococcus aureus> 0.5 to 1.0Additive
Cinnamon Oil + AmpicillinStaphylococcus aureus0.5Synergy[17]
Cinnamon Oil + ChloramphenicolEscherichia coli0.5Synergy[17]

Experimental Protocols

Checkerboard Assay Protocol for LAE and Cinnamon Oil

This protocol is adapted for determining the synergistic activity of LAE and cinnamon oil against a bacterial pathogen like Listeria monocytogenes.

Materials:

  • 96-well microtiter plates

  • This compound (LAE) stock solution

  • Cinnamon essential oil stock solution

  • Appropriate broth medium (e.g., Tryptic Soy Broth)

  • Bacterial culture in logarithmic growth phase, adjusted to 0.5 McFarland standard and then diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Multichannel pipette

Procedure:

  • Preparation of Plates:

    • Add 50 µL of broth medium to all wells of a 96-well plate.

    • In the first column (wells A1 to G1), add an additional 50 µL of the highest concentration of LAE to be tested.

    • In the first row (wells A1 to A11), add an additional 50 µL of the highest concentration of cinnamon oil to be tested.

  • Serial Dilutions:

    • Perform serial two-fold dilutions of LAE down the columns (from row A to G) by transferring 50 µL from one well to the next, discarding the final 50 µL from row G.

    • Perform serial two-fold dilutions of cinnamon oil across the rows (from column 1 to 11) by transferring 50 µL from one well to the next, discarding the final 50 µL from column 11.

    • This creates a concentration matrix of both agents. Column 12 will contain only dilutions of LAE, and row H will contain only dilutions of cinnamon oil. Well H12 will serve as the growth control (no antimicrobial).

  • Inoculation:

    • Add 100 µL of the prepared bacterial suspension to each well.

  • Incubation:

    • Incubate the plate at the optimal growth temperature for the test organism for 18-24 hours.

  • Reading Results:

    • Determine the Minimum Inhibitory Concentration (MIC) for each agent alone and for each combination by observing the lowest concentration that completely inhibits visible growth.

  • Calculation of FIC Index:

    • Calculate the FIC index for each well showing no growth to determine the nature of the interaction (synergy, additive, or antagonism).

Time-Kill Assay Protocol for LAE and Cinnamon Oil

This protocol is designed to assess the bactericidal synergy of LAE and cinnamon oil.

Materials:

  • Sterile culture flasks or tubes

  • LAE and cinnamon oil stock solutions

  • Appropriate broth medium

  • Bacterial culture in logarithmic growth phase

  • Neutralizing broth (validated for the specific concentrations of LAE and cinnamon oil)

  • Agar plates

  • Shaking incubator

Procedure:

  • Preparation of Test Cultures:

    • Prepare flasks containing broth with the following:

      • No antimicrobial (growth control)

      • LAE at a predetermined concentration (e.g., MIC)

      • Cinnamon oil at a predetermined concentration (e.g., MIC)

      • LAE and cinnamon oil in combination at their respective predetermined concentrations.

  • Inoculation:

    • Inoculate each flask with the bacterial culture to achieve a starting concentration of approximately 10^6 CFU/mL.

  • Incubation and Sampling:

    • Incubate the flasks in a shaking incubator at the optimal growth temperature.

    • At specified time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each flask.

  • Neutralization and Plating:

    • Immediately transfer the aliquot to a validated neutralizing broth to stop the antimicrobial action.

    • Perform serial dilutions of the neutralized sample.

    • Plate the dilutions onto agar plates.

  • Enumeration:

    • Incubate the plates until colonies are visible, then count the number of colonies to determine the CFU/mL at each time point.

  • Data Analysis:

    • Plot the log10 CFU/mL versus time for each condition. Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL by the combination compared to the most active single agent at a specific time point.[18]

Visualizations

Proposed Antimicrobial Signaling Pathway of this compound (LAE)

LAE_Mechanism cluster_extracellular Extracellular Space cluster_cell_wall Bacterial Cell Wall cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm LAE This compound (LAE) CellWall Cell Wall LAE->CellWall Crosses Membrane Cell Membrane (Negatively Charged) LAE->Membrane Electrostatic Interaction CellWall->Membrane Reaches MembraneProteins Membrane Proteins Membrane->MembraneProteins Disrupts DNA DNA Membrane->DNA Increased Permeability MetabolicPathways Metabolic Pathways Membrane->MetabolicPathways Depolarization CellDeath Cell Death DNA->CellDeath Interaction may lead to MetabolicPathways->CellDeath Inhibition leads to

Caption: Mechanism of action of this compound (LAE) on a bacterial cell.

Proposed Antimicrobial Signaling Pathway of Cinnamaldehyde

Cinnamaldehyde_Mechanism cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm Cinnamaldehyde Cinnamaldehyde Membrane Cell Membrane Cinnamaldehyde->Membrane Interacts with & disrupts DNA_RNA_Protein_Synth DNA, RNA, Protein Synthesis Cinnamaldehyde->DNA_RNA_Protein_Synth Inhibits QuorumSensing Quorum Sensing Signaling Cinnamaldehyde->QuorumSensing Interferes with CellDivision Cell Division (FtsZ) Cinnamaldehyde->CellDivision Inhibits Glycerophospholipid Glycerophospholipid Biosynthesis Membrane->Glycerophospholipid Inhibits CellDeath Cell Death Glycerophospholipid->CellDeath Inhibition leads to DNA_RNA_Protein_Synth->CellDeath Inhibition leads to CellDivision->CellDeath Inhibition leads to

Caption: Cinnamaldehyde's multi-target antimicrobial mechanism of action.

Experimental Workflow for Synergy Testing

Synergy_Workflow cluster_preliminary Preliminary Steps cluster_checkerboard Checkerboard Assay cluster_timekill Time-Kill Assay MIC_LAE Determine MIC of LAE alone Checkerboard Perform Checkerboard Assay with LAE and Essential Oil MIC_LAE->Checkerboard MIC_EO Determine MIC of Essential Oil alone MIC_EO->Checkerboard Calculate_FIC Calculate FIC Index Checkerboard->Calculate_FIC Interpret_FIC Interpret FIC Index (Synergy, Additive, Antagonism) Calculate_FIC->Interpret_FIC TimeKill Perform Time-Kill Assay at synergistic concentrations Interpret_FIC->TimeKill If Synergy is observed Plot_Curves Plot Time-Kill Curves TimeKill->Plot_Curves Analyze_Synergy Analyze for Bactericidal Synergy (≥ 2-log10 reduction) Plot_Curves->Analyze_Synergy

Caption: Logical workflow for assessing the synergistic effect of LAE and essential oils.

References

Technical Support Center: Ethyl Lauroyl Arginine HCl (LAE) Emulsion Formulation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with Ethyl Lauroyl Arginine HCl (LAE). Here you will find troubleshooting guidance and frequently asked questions to address common challenges encountered during the formulation of stable LAE emulsions.

Frequently Asked Questions (FAQs)

Q1: What is this compound (LAE) and what are its primary functions in an emulsion?

This compound, also known as Lauric Arginate or LAE, is a cationic surfactant derived from L-arginine, lauric acid, and ethanol.[1][2] In emulsions, it functions primarily as an oil-in-water (O/W) emulsifier and a potent antimicrobial preservative.[2][3][4] Its cationic nature provides a positive charge to emulsion droplets, which can enhance stability through electrostatic repulsion and promote interaction with negatively charged biological surfaces.

Q2: What are the key physicochemical properties of LAE that I should be aware of during formulation?

Understanding the physicochemical properties of LAE is crucial for successful emulsion formulation. Key parameters are summarized in the table below.

Q3: LAE is described as a cationic surfactant. What are the implications of this for my formulation?

As a cationic surfactant, LAE carries a positive charge in aqueous solutions.[3] This has several implications:

  • Incompatibility: LAE is incompatible with anionic (negatively charged) ingredients such as carbomers, sulfates (e.g., sodium lauryl sulfate), and many natural gums (e.g., xanthan gum, carrageenan).[5][6] Combining them can lead to the formation of an insoluble complex, causing emulsion instability.[5]

  • Enhanced Stability: The positive charge imparted to oil droplets can lead to strong electrostatic repulsion between them, preventing coalescence and improving emulsion stability.[7]

  • Conditioning Effect: In topical formulations, the positive charge of LAE can lead to a conditioning and softening feel on the skin and hair.[5][8]

Q4: At what pH range is LAE most stable?

LAE exhibits greater stability in acidic conditions.[1] Its stability decreases as the pH increases. For instance, the half-life of LAE at 25°C is over a year at pH 4, but this drops to 57 days at pH 7 and only 34 hours at pH 9.[9][10] Therefore, for optimal stability of the active ingredient, it is recommended to maintain the pH of the final formulation in the acidic range, ideally between 3.0 and 5.0.[11]

Q5: Can I use LAE in combination with other surfactants?

Yes, LAE can be used with other non-ionic or cationic surfactants. Co-emulsifiers are often used to improve the overall stability and texture of the emulsion. It is crucial to avoid anionic surfactants due to incompatibility.[5][8]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Emulsion Instability (Phase Separation, Coalescence) pH is too high: LAE is less stable at neutral to alkaline pH, which can lead to its degradation and loss of emulsifying properties.[9][10]Adjust the pH of the aqueous phase to the acidic range (pH 3.0-5.0) before emulsification.[11]
Incompatibility with anionic components: Presence of anionic polymers (e.g., carbomers, xanthan gum) or surfactants is causing precipitation of LAE.[5][6]Replace anionic ingredients with non-ionic or cationic alternatives.
Insufficient LAE concentration: The amount of LAE may be below its critical micelle concentration (CMC) or not enough to adequately cover the oil droplet surface.[3]Increase the concentration of LAE. Concentrations above the CMC are typically required for stable emulsions.
High electrolyte concentration: High levels of salts can compress the electrical double layer around the droplets, reducing electrostatic repulsion and leading to instability.Reduce the concentration of electrolytes in the formulation. The addition of low levels of monovalent salts like sodium chloride may sometimes improve viscosity and stability, but high concentrations should be avoided.[1]
Creaming or Sedimentation Droplet size is too large: Inefficient homogenization can result in large droplets that are more prone to creaming or sedimentation.Optimize the homogenization process by increasing the speed, time, or using a higher shear homogenizer to reduce the droplet size.
Low viscosity of the continuous phase: A thin continuous phase allows for easier movement and separation of droplets.Add a compatible thickener (non-ionic or cationic) to the continuous phase to increase its viscosity.
Changes in Viscosity Over Time Hydrolysis of LAE: Over time, especially at higher pH and temperature, LAE can hydrolyze, affecting its emulsifying properties and the overall viscosity of the emulsion.[9][10]Formulate at a lower pH and store the final product in a cool, dark place.
Interaction with other formulation components: Slow interactions between LAE and other ingredients may lead to changes in the emulsion structure and viscosity.Conduct long-term stability studies at different temperatures to assess potential interactions.

Data Presentation

Table 1: Physicochemical Properties of this compound (LAE)

PropertyValueReferences
Molecular Formula C₂₀H₄₁ClN₄O₃[1]
Molecular Weight 421.02 g/mol [1]
Appearance White hygroscopic powder[1]
Solubility in Water (at 20°C) > 247 g/kg[10]
pH (1% aqueous solution) 3.0 - 5.0[11]
pKa Approximately 10-11[9]
Critical Micelle Concentration (CMC) 0.18–0.21% (w/v)[10]
Hydrophilic-Lipophilic Balance (HLB) 10.5[10]

Table 2: Stability of LAE in Aqueous Solution at 25°C

pHHalf-lifeReferences
4> 1 year[9][10]
757 days[9][10]
934 hours[9][10]

Experimental Protocols

Protocol 1: Preparation of a Standard Oil-in-Water (O/W) Emulsion with LAE

Objective: To prepare a stable O/W emulsion using LAE as the primary emulsifier.

Materials:

  • This compound (LAE)

  • Oil phase (e.g., mineral oil, vegetable oil)

  • Deionized water

  • High-shear homogenizer

Procedure:

  • Prepare the Aqueous Phase: Dissolve the desired concentration of LAE in deionized water. Gently heat if necessary to ensure complete dissolution. Adjust the pH to the desired range (typically 3.0-5.0) using a suitable acid or base.

  • Prepare the Oil Phase: Measure the desired volume of the oil phase.

  • Pre-emulsification: While stirring the aqueous phase with a magnetic stirrer, slowly add the oil phase to form a coarse emulsion.

  • Homogenization: Subject the coarse emulsion to high-shear homogenization. The speed and duration of homogenization should be optimized to achieve the desired droplet size.

  • Cooling: If heating was used, allow the emulsion to cool to room temperature while stirring gently.

Protocol 2: Emulsion Stability Assessment

Objective: To evaluate the physical stability of the prepared LAE emulsion.

Methods:

  • Visual Observation: Store the emulsion in a transparent container at various temperatures (e.g., 4°C, 25°C, 40°C). Visually inspect for any signs of instability such as creaming, sedimentation, coalescence, or phase separation at regular intervals (e.g., 24 hours, 1 week, 1 month).

  • Droplet Size Analysis:

    • Instrumentation: Dynamic Light Scattering (DLS)

    • Procedure: Dilute a small sample of the emulsion with deionized water to a suitable concentration. Measure the mean droplet size and polydispersity index (PDI) at different time points to monitor any changes. An increase in droplet size over time is an indicator of instability.

  • Zeta Potential Measurement:

    • Instrumentation: Electrophoretic Light Scattering (ELS)

    • Procedure: Dilute the emulsion sample with the continuous phase. Measure the electrophoretic mobility of the droplets to determine the zeta potential. For a stable LAE emulsion, a high positive zeta potential (typically > +30 mV) is desirable as it indicates strong electrostatic repulsion between droplets.

Visualizations

experimental_workflow start Start: Define Emulsion Requirements prep_aq Prepare Aqueous Phase: - Dissolve LAE in water - Adjust pH (3.0-5.0) start->prep_aq prep_oil Prepare Oil Phase start->prep_oil pre_emulsion Create Coarse Emulsion: - Slowly add oil to aqueous phase - Magnetic stirring prep_aq->pre_emulsion prep_oil->pre_emulsion homogenize High-Shear Homogenization: - Optimize speed and time pre_emulsion->homogenize cool Cool to Room Temperature homogenize->cool stability_test Stability Assessment: - Visual Observation - Droplet Size (DLS) - Zeta Potential (ELS) cool->stability_test stable Stable Emulsion stability_test->stable  Meets Criteria unstable Unstable Emulsion stability_test->unstable  Fails Criteria troubleshoot Troubleshoot: - Adjust pH - Check for incompatibilities - Modify LAE concentration unstable->troubleshoot troubleshoot->prep_aq Reformulate

Caption: Experimental workflow for the formulation and stability testing of an LAE emulsion.

troubleshooting_logic start Problem: Emulsion Instability check_ph Is the pH between 3.0 and 5.0? start->check_ph check_anionic Are there any anionic components in the formulation? check_ph->check_anionic Yes adjust_ph Action: Adjust pH to the acidic range. check_ph->adjust_ph No check_lae_conc Is the LAE concentration sufficient (above CMC)? check_anionic->check_lae_conc No remove_anionic Action: Replace anionic components with non-ionic or cationic alternatives. check_anionic->remove_anionic Yes increase_lae Action: Increase the concentration of LAE. check_lae_conc->increase_lae No stable Potential Solution check_lae_conc->stable Yes adjust_ph->stable remove_anionic->stable increase_lae->stable

Caption: Logical troubleshooting guide for addressing LAE emulsion instability.

References

Technical Support Center: Ethyl Lauroyl Arginine HCL (LAE) and Anionic Polysaccharide Interactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions regarding the interaction of ethyl lauroyl arginine HCL (LAE) with anionic polysaccharides in solution.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism driving the interaction between this compound (LAE) and anionic polysaccharides?

A1: The primary mechanism is a strong electrostatic attraction between the positively charged LAE, a cationic surfactant, and the negatively charged anionic polysaccharides (like pectin, carrageenan, alginate, and xanthan gum).[1][2][3] This interaction leads to the formation of complexes.[3] No significant complex formation is typically observed with neutral or cationic polymers.[3]

Q2: Why does my solution become turbid or form a precipitate when I mix LAE and an anionic polysaccharide?

A2: The formation of turbidity or a precipitate is a common outcome of the electrostatic interaction between LAE and anionic polysaccharides. This occurs when the electrostatic charges are neutralized, leading to the formation of insoluble complexes that phase-separate from the solution. The extent of this phenomenon is highly dependent on the concentrations of both components, pH, and ionic strength.[4][5]

Q3: How does pH affect the interaction?

A3: pH is a critical factor. LAE is a cationic surfactant with a pKa around 10-11, meaning it is positively charged in acidic, neutral, and moderately alkaline conditions.[2][6] Anionic polysaccharides, on the other hand, have negatively charged groups (e.g., carboxyl or sulfate (B86663) groups) whose ionization state is pH-dependent. The interaction is strongest when both molecules are fully ionized. LAE itself is more stable in acidic conditions (pH 4) and its hydrolysis accelerates as the pH becomes more alkaline.[2][6]

Q4: What is the role of ionic strength (salt concentration) in the interaction?

A4: Ionic strength plays a significant role by shielding the electrostatic interactions between LAE and the anionic polysaccharide.[7][8] At low salt concentrations, the electrostatic attraction is strong. As ionic strength increases, salt ions compete with the charged groups on the molecules, which can weaken the interaction and potentially reduce complex formation or precipitation.[7][8][9]

Q5: Can the interaction with anionic polysaccharides affect the antimicrobial activity of LAE?

A5: Yes, the interaction can significantly impact LAE's antimicrobial efficacy. The strong binding between LAE and anionic polysaccharides can reduce the amount of free LAE available to interact with and disrupt microbial cell membranes, thereby potentially decreasing its antimicrobial activity.[1][6]

Troubleshooting Guides

Issue 1: Immediate and Heavy Precipitation Upon Mixing
Potential Cause Troubleshooting Steps
High Concentrations of Reactants 1. Decrease the concentration of either the LAE solution, the polysaccharide solution, or both. 2. Try adding the LAE solution dropwise to the polysaccharide solution with vigorous stirring to avoid localized high concentrations.
Optimal pH for Insolubility 1. Adjust the pH of the polysaccharide solution before adding LAE. Moving to a more acidic or more alkaline pH may alter the charge density and reduce precipitation. Note that LAE is less stable at higher pH.[2][6]
Low Ionic Strength 1. Increase the ionic strength of the solution by adding a salt (e.g., NaCl). This can shield the electrostatic interactions and prevent large aggregate formation.[7][9] Start with a low salt concentration (e.g., 10 mM) and gradually increase it.
Issue 2: Inconsistent or Irreproducible Results in Turbidity or Zeta Potential Measurements
Potential Cause Troubleshooting Steps
Incomplete Dissolution of Polysaccharide 1. Ensure the polysaccharide is fully hydrated and dissolved before adding LAE. This may require heating, extended stirring, or adjusting the pH. 2. Filter the polysaccharide stock solution before use.
Hydrolysis of LAE 1. Prepare LAE solutions fresh, especially when working at neutral or alkaline pH.[2][6] 2. Store LAE stock solutions at a low pH (e.g., 4) and at a cool temperature to improve stability.[2]
Variability in Mixing Procedure 1. Standardize the mixing protocol: use a consistent rate of addition, stirring speed, and temperature for all experiments.
Contaminants in Water or Reagents 1. Use high-purity deionized water. 2. Ensure all glassware is thoroughly cleaned to remove any residual ions or surfactants.
Issue 3: Loss of Antimicrobial Efficacy in the Final Formulation
Potential Cause Troubleshooting Steps
Complexation of LAE 1. The anionic polysaccharide is binding with the LAE, reducing its availability.[1] 2. Measure the antimicrobial activity at different LAE-to-polysaccharide ratios to find a balance where sufficient free LAE remains.
pH of the Formulation 1. Ensure the final pH of the formulation is within the optimal range for both LAE stability and the desired application.
Ionic Strength of the Formulation 1. Adjusting the ionic strength might modulate the LAE-polysaccharide interaction, potentially freeing up more LAE.

Quantitative Data Summary

The interaction between LAE and anionic polysaccharides can be quantitatively assessed by monitoring changes in turbidity and zeta potential. The following tables summarize expected trends based on available literature.

Table 1: Effect of LAE Concentration on Zeta Potential and Turbidity of an Anionic Polysaccharide Solution (e.g., Pectin) at a Fixed pH

LAE : Polysaccharide Ratio (w/w) Expected Zeta Potential (mV) Expected Turbidity (Arbitrary Units) Interpretation
0:1Highly Negative (e.g., -30 mV)LowInitial state of the anionic polysaccharide solution.
LowLess Negative (e.g., -15 mV)ModerateInitial complex formation as positive LAE binds to the negative polysaccharide.
IntermediateNear Zero (e.g., 0 mV)HighPoint of maximum charge neutralization, leading to the formation of large, insoluble complexes and peak turbidity.
HighPositive (e.g., +20 mV)Moderate to LowCharge inversion occurs as excess LAE adsorbs to the neutral complexes, forming positively charged soluble complexes and reducing turbidity.

Table 2: Influence of pH and Ionic Strength on LAE-Anionic Polysaccharide Interaction

Parameter Condition Effect on Interaction Strength Rationale
pH Decrease (e.g., from 7 to 4)May decrease for carboxylated polysaccharides (e.g., pectin, alginate)Protonation of carboxyl groups reduces the negative charge on the polysaccharide, weakening the electrostatic attraction.
pH Increase (e.g., from 4 to 7)May increase for carboxylated polysaccharidesDeprotonation of carboxyl groups increases the negative charge, strengthening the electrostatic attraction. LAE stability decreases at higher pH.[2]
Ionic Strength Increase (e.g., adding NaCl)DecreasesShielding of electrostatic charges by salt ions reduces the attraction between LAE and the polysaccharide.[7][8]

Experimental Protocols

Turbidimetric Titration

This method is used to determine the point of maximum interaction (charge neutralization) between LAE and an anionic polysaccharide.

Methodology:

  • Prepare stock solutions of LAE (e.g., 1% w/v) and the anionic polysaccharide (e.g., 0.1% w/v) in the desired buffer (e.g., 10 mM acetate (B1210297) buffer, pH 4.5).

  • Place a known volume of the polysaccharide solution into a cuvette with a small stir bar.

  • Place the cuvette in a spectrophotometer and monitor the absorbance (turbidity) at a wavelength where neither component absorbs light (e.g., 600 nm).

  • While stirring, incrementally add small aliquots of the LAE solution to the cuvette.

  • Record the turbidity reading after each addition, allowing the solution to equilibrate for 1-2 minutes.

  • Plot turbidity as a function of the LAE to polysaccharide ratio. The peak of the curve indicates the ratio at which maximum insoluble complex formation occurs.

Zeta Potential Measurement

This technique measures the surface charge of the particles or complexes in solution, providing insight into the electrostatic interactions.

Methodology:

  • Prepare a series of samples with a fixed concentration of the anionic polysaccharide and varying concentrations of LAE. Ensure the solutions are prepared in a low ionic strength buffer to accurately measure surface potential.

  • Allow the samples to equilibrate for a set amount of time (e.g., 30 minutes).

  • Load each sample into the appropriate cell for the zeta potential analyzer (e.g., a Malvern Zetasizer).

  • Measure the electrophoretic mobility of the particles, from which the instrument calculates the zeta potential.

  • Plot the zeta potential as a function of the LAE to polysaccharide ratio. This will typically show a transition from a negative potential to a positive potential as more LAE is added.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique that directly measures the heat released or absorbed during the binding interaction, providing thermodynamic parameters such as binding affinity (KA), enthalpy (ΔH), entropy (ΔS), and stoichiometry (n).[10][11][12]

Methodology:

  • Prepare precisely concentrated solutions of LAE and the anionic polysaccharide in the same, thoroughly degassed buffer. The buffer for the two binding partners must be identical to minimize heats of dilution.[11]

  • Load the polysaccharide solution into the sample cell of the calorimeter and the LAE solution into the injection syringe.

  • Set the experimental parameters, including temperature, injection volume, and spacing between injections.

  • Perform the titration, where the LAE solution is injected stepwise into the polysaccharide solution. The instrument measures the heat change associated with each injection.

  • Analyze the resulting data by integrating the heat flow peaks and fitting them to a suitable binding model to extract the thermodynamic parameters.

Visualizations

cluster_0 In Solution LAE This compound (LAE) (Cationic Head Group) Complex Insoluble Complex (Charge Neutralization) LAE->Complex Electrostatic Attraction Poly Anionic Polysaccharide (e.g., Carboxyl/Sulfate Groups) Poly->Complex

Caption: Mechanism of LAE and anionic polysaccharide interaction.

cluster_analysis 4. Characterization prep 1. Prepare Stock Solutions (LAE and Polysaccharide in Buffer) mix 2. Mix Solutions (Controlled Ratio and Order of Addition) prep->mix equilibrate 3. Equilibrate (Standardized Time and Temperature) mix->equilibrate turb Turbidity Measurement equilibrate->turb Physical Stability zeta Zeta Potential Analysis equilibrate->zeta Electrostatic Properties itc Isothermal Titration Calorimetry equilibrate->itc Thermodynamics analysis 5. Data Analysis and Interpretation turb->analysis zeta->analysis itc->analysis

Caption: General experimental workflow for studying interactions.

start Problem: Unexpected Results (e.g., Precipitation, Instability) check_conc Are concentrations too high? start->check_conc reduce_conc Action: Reduce concentrations or add LAE dropwise check_conc->reduce_conc Yes check_ph Is pH optimal for insolubility? check_conc->check_ph No end Problem Resolved reduce_conc->end adjust_ph Action: Adjust pH away from the isoelectric point check_ph->adjust_ph Yes check_salt Is ionic strength very low? check_ph->check_salt No adjust_ph->end add_salt Action: Increase ionic strength (e.g., add NaCl) check_salt->add_salt Yes check_reagents Are reagents fresh and pure? check_salt->check_reagents No add_salt->end remake_solutions Action: Prepare fresh solutions with high-purity water check_reagents->remake_solutions Yes check_reagents->end No remake_solutions->end

Caption: Troubleshooting decision tree for unexpected precipitation.

References

improving the stability of ethyl lauroyl arginine HCL in high-temperature processing

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the stability of ethyl lauroyl arginine HCl (LAE) during high-temperature processing.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments involving LAE at elevated temperatures.

Problem Potential Cause Recommended Solution
Rapid degradation of LAE during thermal processing. High pH of the formulation: LAE is susceptible to base-catalyzed hydrolysis, which is accelerated at higher temperatures.[1][2]Adjust the pH of the formulation to a more acidic range (ideally between 3 and 7) before heating.[3][4] The use of food-grade organic acids like citric or malic acid can be considered.[5]
Excessively high processing temperature or prolonged heating time: The stability of LAE decreases with increasing temperature.[5][6]Optimize the processing temperature and duration. If possible, use a higher temperature for a shorter time (HTST processing) rather than a lower temperature for a longer time.
Precipitation or phase separation observed in the formulation at high temperatures. Interaction with anionic compounds: As a cationic surfactant, LAE can interact with anionic components in the formulation, leading to precipitation, especially at pH values above 4.5.[7]Screen the formulation for incompatible anionic ingredients. If their removal is not possible, consider the use of non-ionic surfactants or protective colloids to stabilize the system.
Inconsistent analytical results for LAE concentration after heating. Inadequate sample preparation or analytical method: The complexity of the matrix after heating might interfere with the quantification of LAE.Employ a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection.[8] Ensure proper sample extraction and cleanup to remove interfering substances. A colorimetric method involving the formation of an ionic pair with cobalt thiocyanate (B1210189) can also be used.[9][10]
Loss of antimicrobial efficacy after thermal processing. Degradation of LAE to less active compounds: The primary degradation products, Nα-lauroyl-L-arginine (LAS) and L-arginine ethyl ester, may have lower antimicrobial activity.[1][3]In addition to pH and temperature control, consider incorporating LAE at a later stage of the processing if the formulation allows, to minimize heat exposure. Encapsulation of LAE could also be explored as a protective strategy.

Frequently Asked Questions (FAQs)

1. What is the primary degradation pathway for this compound at high temperatures?

At elevated temperatures, the primary degradation pathway for this compound (LAE) is hydrolysis.[1][2] This can occur via two main routes:

  • Ester Hydrolysis: The ester bond is cleaved, yielding Nα-lauroyl-L-arginine (LAS) and ethanol.

  • Amide Hydrolysis: The amide bond is broken, resulting in the formation of L-arginine ethyl ester and lauric acid.

Ultimately, these intermediates can further hydrolyze to L-arginine, lauric acid, and ethanol.[3][11]

2. How does pH influence the thermal stability of LAE?

The stability of LAE is significantly dependent on pH, especially at high temperatures.[5] It is most stable in the pH range of 3 to 7.[3][4] In alkaline conditions (pH > 7), hydrolysis is accelerated, leading to a rapid decrease in the concentration of active LAE.[1][3] Strong inorganic acids have been noted to affect its stability more than organic acids.[5][6]

3. What are the expected degradation products of LAE, and are they toxic?

The main degradation products of LAE are Nα-lauroyl-L-arginine (LAS), L-arginine ethyl ester, L-arginine, lauric acid, and ethanol.[3][7] These degradation products are considered non-toxic as they are naturally occurring compounds or are readily metabolized in the body.[7][12]

4. Can LAE be used in products that undergo pasteurization or sterilization?

Yes, LAE can be used in heat-treated products. It has been shown to maintain its antimicrobial activity even after heat treatments at 90°C and 120°C for 15 minutes.[7] However, its stability under severe conditions, such as very low pH (<1.5) or prolonged exposure to high temperatures (e.g., over 5 hours at 100°C or 1 hour at 121°C), can lead to degradation.[7] Careful consideration of processing time and temperature is crucial.

5. Are there any formulation components that are known to negatively interact with LAE at high temperatures?

LAE, being a cationic surfactant, can interact with anionic components, which can lead to precipitation or reduced efficacy.[7] It can also undergo more extensive hydrolysis in the presence of nitrites and certain proteins.[5] It is advisable to conduct compatibility studies with all formulation ingredients at the intended processing temperatures.

Experimental Protocols

Protocol 1: Determination of LAE Thermal Stability by HPLC

This protocol outlines a method to assess the thermal stability of LAE in an aqueous solution.

1. Materials:

  • This compound (LAE)

  • Deionized water

  • pH adjustment solutions (e.g., citric acid, sodium hydroxide)

  • HPLC system with UV detector

  • C18 HPLC column

  • Mobile phase (e.g., acetonitrile/water gradient)

  • Volumetric flasks, pipettes, and vials

  • Heating apparatus (e.g., water bath, oven)

2. Procedure:

  • Prepare a stock solution of LAE in deionized water (e.g., 1000 ppm).

  • Adjust the pH of the LAE solution to the desired levels (e.g., pH 4, 7, and 9) using the appropriate acid or base.

  • Aliquot the pH-adjusted solutions into sealed vials.

  • Expose the vials to the desired temperatures (e.g., 60°C, 80°C, 100°C) for specific time intervals (e.g., 0, 30, 60, 120 minutes).

  • At each time point, remove a vial, cool it to room temperature, and prepare it for HPLC analysis. This may involve dilution with the mobile phase.

  • Inject the samples into the HPLC system and monitor the peak area of LAE at a suitable wavelength (e.g., 215 nm).

  • Calculate the percentage of LAE remaining at each time point relative to the initial concentration (time 0).

3. Data Analysis:

  • Plot the percentage of LAE remaining versus time for each temperature and pH condition.

  • Determine the degradation rate constant (k) and half-life (t½) for each condition.

Protocol 2: Colorimetric Assay for LAE Quantification

This protocol describes a colorimetric method for the quantification of LAE.

1. Materials:

  • LAE sample solutions

  • Cobalt(II) thiocyanate solution

  • Organic extraction solvent (e.g., dichloromethane)

  • Spectrophotometer

  • Separatory funnels

  • Volumetric flasks and pipettes

2. Procedure:

  • Prepare a standard curve using known concentrations of LAE.

  • To a known volume of the LAE sample or standard, add the cobalt(II) thiocyanate solution in a separatory funnel. This forms an ion pair between LAE and the cobalt thiocyanate complex.[9][10]

  • Add the organic extraction solvent and shake vigorously to extract the ion pair into the organic phase.

  • Allow the layers to separate and collect the organic layer.

  • Measure the absorbance of the organic layer at the wavelength of maximum absorbance for the complex.

  • Determine the concentration of LAE in the sample by comparing its absorbance to the standard curve.

Data Presentation

Table 1: Effect of pH and Temperature on the Half-life of LAE in Aqueous Solution
pHTemperature (°C)Half-life
425> 1 year[1][3]
72557 days[1][3]
92534 hours[1][3]
Acidic50Stability decreases with increasing temperature.[5]

Note: The data in this table is compiled from literature and serves as a general guideline. Actual stability will depend on the specific formulation and processing conditions.

Visualizations

LAE_Degradation_Pathway cluster_hydrolysis Hydrolysis cluster_final_products Final Degradation Products LAE This compound (LAE) LAS Nα-lauroyl-L-arginine (LAS) LAE->LAS Ester Hydrolysis Ethanol Ethanol LAE->Ethanol Ester Hydrolysis Arginine_Ethyl_Ester L-arginine ethyl ester LAE->Arginine_Ethyl_Ester Amide Hydrolysis Lauric_Acid Lauric Acid LAE->Lauric_Acid Amide Hydrolysis LAS->Lauric_Acid Arginine L-arginine LAS->Arginine Arginine_Ethyl_Ester->Ethanol Arginine_Ethyl_Ester->Arginine

Caption: Degradation pathway of this compound (LAE) via hydrolysis.

Experimental_Workflow start Start: Prepare LAE Solution ph_adjust Adjust pH of Solution start->ph_adjust heat_treatment High-Temperature Processing ph_adjust->heat_treatment sampling Collect Samples at Time Intervals heat_treatment->sampling analysis Analyze LAE Concentration (e.g., HPLC) sampling->analysis data_analysis Data Analysis and Stability Assessment analysis->data_analysis end End: Determine Degradation Kinetics data_analysis->end

Caption: Experimental workflow for assessing the thermal stability of LAE.

Troubleshooting_Logic start Issue: LAE Instability at High Temperature check_ph Is the pH in the optimal range (3-7)? start->check_ph adjust_ph Action: Adjust pH to acidic range check_ph->adjust_ph No check_temp Are processing temperature and time minimized? check_ph->check_temp Yes adjust_ph->check_temp optimize_temp Action: Optimize heating conditions (e.g., HTST) check_temp->optimize_temp No check_interactions Are there known anionic components in the formulation? check_temp->check_interactions Yes optimize_temp->check_interactions reformulate Action: Reformulate to remove incompatible ingredients or add stabilizers check_interactions->reformulate Yes stable LAE should be stable check_interactions->stable No reformulate->stable

Caption: Logical decision tree for troubleshooting LAE instability.

References

troubleshooting loss of ethyl lauroyl arginine HCL activity in complex food matrices

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for ethyl lauroyl arginine HCL (LAE). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot the loss of LAE activity in complex food matrices. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your research and development efforts.

Troubleshooting Guide: Loss of LAE Activity

This guide provides a systematic approach to identifying and resolving the loss of LAE's antimicrobial efficacy in your food product.

Question: My LAE treatment is not showing the expected antimicrobial effect. What are the initial steps I should take?

Answer:

When you observe a loss of LAE activity, a systematic investigation is crucial. Start by confirming the basics of your experimental setup before delving into complex matrix interactions.

Initial Troubleshooting Workflow

A workflow for initial troubleshooting of LAE activity loss.
  • Verify LAE Stock Solution:

    • Concentration: Re-verify the concentration of your LAE stock solution. Use a validated analytical method, such as HPLC, if possible.

    • pH: Check the pH of the stock solution. LAE is most stable in acidic conditions (pH 4-5).[1] Its stability decreases as the pH increases. At pH 7, the half-life is 57 days, which decreases to 34 hours at pH 9.

    • Storage: Ensure the stock solution was stored correctly, protected from light in a closed container at room temperature.[1]

  • Confirm Microbial Culture Viability:

    • Run a positive control with your target microorganism in the food matrix without LAE to ensure it grows as expected.

    • Verify the inoculum size to ensure you are not challenging the system with an excessively high microbial load.

  • Review Experimental Protocol:

    • Double-check calculations for LAE dosing.

    • Confirm that incubation time and temperature are appropriate for the target microorganism.

    • Measure the final pH of your food matrix after all ingredients, including LAE, have been added. The final pH can influence LAE's charge and activity.

If these initial checks do not reveal the source of the problem, it is likely that components within your food matrix are interfering with the activity of LAE.

FAQs: Matrix-Specific Issues

Question: Why is LAE less effective in my high-protein food product?

Answer:

LAE is a cationic surfactant, meaning it carries a positive charge at typical food pH levels.[2] Proteins are often anionic (negatively charged) or have anionic regions. This leads to electrostatic interactions, where the negatively charged proteins bind to the positively charged LAE, neutralizing its antimicrobial effect. This prevents LAE from interacting with and disrupting the microbial cell membranes. The minimal lethal concentrations of LAE can be significantly increased (4-13 fold) in the presence of proteins.

Mechanism of LAE Inactivation by Food Components

Interaction of LAE with microbial cells and interfering food components.
Question: I'm working with a beverage that contains hydrocolloids. Could this be the issue?

Answer:

Yes, anionic polysaccharides, such as carrageenan and xanthan gum, are known to interact with and reduce the efficacy of LAE through electrostatic binding, similar to proteins. This interaction effectively "sequesters" the LAE, making it unavailable to act on microorganisms.

Question: Can lipids and fats in my product affect LAE's performance?

Answer:

LAE is highly water-soluble and has a low oil-water partition coefficient, meaning it prefers to stay in the aqueous phase of a product.[3] In oil-in-water emulsions, LAE can be adsorbed at the oil-water interface, potentially reducing its concentration in the water phase where most microbial activity occurs. Additionally, LAE can be entrapped within lipid micelles, further decreasing its availability.

Question: Does the pH of my food product matter?

Answer:

Absolutely. LAE's stability is pH-dependent. It is most stable at an acidic pH of around 4. As the pH increases towards neutral and alkaline, LAE undergoes hydrolysis, breaking down into its constituent parts (lauric acid and arginine ethyl ester), which have lower antimicrobial activity. The half-life of LAE is greater than a year at pH 4, but only 57 days at pH 7 and 34 hours at pH 9.

Data Presentation: Impact of Food Matrix Components on LAE Activity

The following table summarizes the effects of common food matrix components on the antimicrobial activity of LAE.

Matrix Component Mechanism of Interaction Impact on LAE Activity Typical Fold Increase in MIC/MLC
Proteins (e.g., whey, soy)Electrostatic binding between cationic LAE and anionic proteins.Significant reduction in activity.4-13 fold
Anionic Polysaccharides (e.g., carrageenan, xanthan gum)Electrostatic binding.Significant reduction in activity.Varies depending on polysaccharide type and concentration.
Lipids/Fats Partitioning into the oil phase; entrapment in micelles.Moderate to significant reduction in activity.Dependent on the emulsion type and fat content.
Starch Increased viscosity limiting LAE diffusion.Minor to moderate reduction in activity.Not well quantified, depends on starch concentration.
pH Hydrolysis at neutral to alkaline pH.Significant loss of activity over time at pH > 7.Not applicable (degradation).
High Ionic Strength Can promote precipitation of LAE.Reduction in activity.Dependent on specific ions and their concentration.

Experimental Protocols

Protocol 1: Quantification of LAE in a Food Matrix using HPLC

This protocol provides a general method for extracting and quantifying LAE from a complex food matrix. Note: Method validation and optimization for your specific matrix are essential.

  • Sample Preparation (Extraction):

    • Homogenize a known weight of the food sample.

    • For high-protein or high-fat matrices, a protein precipitation and/or lipid removal step is necessary.

      • Protein Precipitation: Add acetonitrile (B52724) or trichloroacetic acid, vortex, and centrifuge. Collect the supernatant.

      • Lipid Removal: Perform a liquid-liquid extraction with a non-polar solvent like hexane. The aqueous phase will contain the LAE.

    • For simpler aqueous matrices, a dilution with the mobile phase may be sufficient.

    • Filter the final extract through a 0.45 µm syringe filter before injection.

  • HPLC-UV/Vis Conditions:

    • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and a phosphate (B84403) buffer (pH ~3.5) is commonly used.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 215 nm.

    • Standard Curve: Prepare a standard curve of LAE in the mobile phase to quantify the concentration in the sample extract.

Protocol 2: Determining the Minimum Inhibitory Concentration (MIC) of LAE in a Food Matrix

This protocol helps to determine the minimum concentration of LAE required to inhibit microbial growth in your specific food product.

  • Preparation:

    • Prepare serial dilutions of your LAE stock solution.

    • Prepare your food matrix and dispense equal aliquots into a 96-well microtiter plate or sterile tubes.

    • Add the LAE dilutions to the food matrix aliquots to achieve a range of final concentrations.

    • Include a positive control (food matrix with no LAE) and a negative control (food matrix with LAE but no inoculum).

  • Inoculation:

    • Inoculate each well (except the negative control) with a standardized suspension of the target microorganism to a final concentration of ~10^5 CFU/mL.

  • Incubation:

    • Incubate the plate/tubes under conditions optimal for the growth of the target microorganism.

  • Evaluation:

    • The MIC is the lowest concentration of LAE at which no visible growth (turbidity) is observed.

    • This can be confirmed by plating aliquots from each well onto agar (B569324) plates to determine viable cell counts.

Strategies to Mitigate Loss of LAE Activity

Question: How can I prevent or reduce the inactivation of LAE in my product?

Answer:

Several strategies can be employed to protect LAE from interacting with food components and to enhance its efficacy.

  • Formulation Adjustments:

    • pH Optimization: Maintain the product pH in the acidic range (ideally pH 4-5) to ensure LAE stability.

    • Ingredient Order of Addition: Experiment with the order in which ingredients are added. In some cases, adding LAE before certain interacting components can improve its distribution and efficacy.

  • Synergistic Combinations:

    • Combine LAE with other antimicrobial compounds that have different mechanisms of action. This can allow for a lower concentration of LAE to be used, reducing the impact of matrix interactions. Synergistic effects have been observed with:

      • Essential Oils: Such as cinnamon or eugenol.

      • Organic Acids: Like citric or lactic acid.

      • Physical Treatments: Such as ultrasound, which can enhance cell permeability to LAE.[1][4]

  • Encapsulation:

    • Microencapsulation of LAE in wall materials like starch or cyclodextrins can protect it from interacting with the food matrix. The LAE is then released in a controlled manner.

Preventative Strategies Workflow

A workflow for developing robust LAE-containing formulations.

By understanding the factors that influence LAE activity and by systematically troubleshooting, researchers can successfully incorporate this effective antimicrobial into a wide range of complex food matrices.

References

Technical Support Center: Ethyl Lauroyl Arginine HCl (LAE) Performance in High Ionic Strength Environments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the use of Ethyl Lauroyl Arginine HCl (LAE) in formulations with high ionic strength. LAE is a powerful cationic surfactant with broad-spectrum antimicrobial properties, but its performance can be compromised in the presence of high salt concentrations.[1] This guide offers practical solutions and detailed experimental protocols to help you mitigate these effects and optimize the performance of your LAE-containing formulations.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is the performance of my LAE formulation reduced in a high-salt buffer?

A1: this compound is a cationic surfactant, and its antimicrobial activity relies on its positive charge to interact with the negatively charged cell membranes of microorganisms.[2][3] In high ionic strength environments, several factors can negatively impact its performance:

  • Precipitation: High concentrations of salts, particularly those with divalent cations, can lead to the precipitation of LAE from the solution, reducing its effective concentration. This is a known limitation, especially at pH values above 4.5.[1]

  • Charge Shielding: The high concentration of ions in the solution can create a "shielding" effect around the LAE molecules and the microbial cell surfaces. This interference with electrostatic interactions hinders the ability of LAE to bind to and disrupt the cell membranes.

  • Reduced Water Activity: High salt concentrations lower the water activity of the formulation, which can independently inhibit microbial growth but also affect the solubility and activity of LAE.

Q2: I'm observing a white precipitate in my LAE formulation after adding salts. What can I do?

A2: The appearance of a white precipitate is a common sign of LAE salt-out. Here are several strategies to address this issue:

  • pH Adjustment: Ensure the pH of your formulation is within the optimal range for LAE stability, typically between 3 and 7. LAE is more prone to precipitation at a pH above 4.5.[1]

  • Incorporate Non-ionic Surfactants: The addition of non-ionic surfactants, such as Polysorbate 80 (Tween 80), can help to stabilize LAE in high-salt solutions by forming mixed micelles, which can prevent precipitation.

  • Use of Chelating Agents: If your formulation contains divalent cations (e.g., Ca²⁺, Mg²⁺), which are particularly problematic, consider adding a chelating agent like Ethylenediaminetetraacetic acid (EDTA). EDTA can sequester these ions, preventing them from interacting with and precipitating the LAE.

  • Optimize Order of Addition: In some cases, the order in which you add ingredients can make a difference. Try dissolving the LAE in the aqueous phase first before adding the salts.

Q3: How does the type of salt (e.g., NaCl vs. CaCl₂) impact LAE performance?

A3: The type of salt can have a significant impact. Divalent cations, such as calcium (Ca²⁺) and magnesium (Mg²⁺), are generally more detrimental to LAE stability and performance than monovalent cations like sodium (Na⁺). This is because divalent cations have a stronger ability to interact with and precipitate the cationic LAE molecules. If your formulation requires the use of salts, prioritizing monovalent salts over divalent ones can help to mitigate negative impacts on LAE performance.

Q4: Are there any formulation strategies to proactively protect LAE from high ionic strength?

A4: Yes, several formulation strategies can be employed:

  • Emulsion Systems: Encapsulating LAE in the aqueous phase of an oil-in-water emulsion can help to protect it from the high ionic strength environment of the overall formulation.[4]

  • Hydrocolloid Stabilization: The use of hydrocolloids can help to create a structured matrix that can physically hinder the precipitation of LAE.

  • Co-solvents: The addition of co-solvents like propylene (B89431) glycol or glycerol, in which LAE is soluble, can help to maintain its solubility in the presence of salts.[1][5]

Data Summary

The following tables summarize the key physicochemical properties of LAE and its antimicrobial efficacy.

Table 1: Physicochemical Properties of this compound (LAE)

PropertyValueReference(s)
Molecular FormulaC₂₀H₄₁ClN₄O₃[5]
Molecular Weight421.02 g/mol [2]
AppearanceWhite hygroscopic powder[2]
Solubility in Water (20°C)> 247 g/kg[2]
pH (1% aqueous solution)3.0 - 5.0[5]
pKa~10-11[3]
Critical Micelle Concentration (CMC)0.18–0.21% (w/v)[4]

Table 2: Minimum Inhibitory Concentrations (MICs) of LAE Against Common Microorganisms

MicroorganismMIC Range (µg/mL)Reference(s)
Escherichia coli32 - 64[6]
Listeria monocytogenes8 - 16[7]
Staphylococcus aureus8 - 32[2]
Salmonella Typhimurium16 - 32[2]

Note: MIC values can vary depending on the specific strain, growth medium, and experimental conditions.

Experimental Protocols

Protocol 1: Determining the Minimum Inhibitory Concentration (MIC) of LAE in a High-Salt Medium

This protocol outlines the broth microdilution method to assess the impact of ionic strength on the antimicrobial efficacy of LAE.

Materials:

  • This compound (LAE)

  • Sterile 96-well microtiter plates

  • Appropriate microbial growth medium (e.g., Tryptic Soy Broth for bacteria)

  • Test microorganism suspension (standardized to ~5 x 10⁵ CFU/mL)

  • Sodium chloride (NaCl) or other salt of interest

  • Sterile deionized water

  • Incubator

Procedure:

  • Prepare LAE Stock Solution: Prepare a concentrated stock solution of LAE in sterile deionized water.

  • Prepare Salt-Containing Media: Prepare the microbial growth medium with the desired concentrations of the salt to be tested (e.g., 1%, 3%, 5% NaCl). Also, prepare a control medium with no added salt.

  • Serial Dilution: In the 96-well plate, perform a two-fold serial dilution of the LAE stock solution using the salt-containing media to achieve a range of LAE concentrations. Leave wells for positive (microorganism, no LAE) and negative (medium only) controls.

  • Inoculation: Inoculate each well (except the negative control) with the standardized microorganism suspension.

  • Incubation: Cover the plate and incubate at the optimal temperature for the test microorganism for 18-24 hours.

  • Observation: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of LAE at which no visible growth is observed.

Protocol 2: Evaluating the Stability of LAE in High-Salt Solutions

This protocol provides a method to visually and quantitatively assess the precipitation of LAE in the presence of salts.

Materials:

  • This compound (LAE)

  • Various salts (e.g., NaCl, CaCl₂, MgCl₂)

  • Sterile deionized water

  • pH meter

  • Spectrophotometer or HPLC system

  • Clear glass vials or test tubes

Procedure:

  • Prepare Salt Solutions: Prepare a range of salt solutions at different concentrations in deionized water.

  • Prepare LAE Solution: Prepare a stock solution of LAE in deionized water at a concentration relevant to your application.

  • Mixing and Observation:

    • In separate vials, mix the LAE stock solution with each of the salt solutions.

    • Include a control with LAE in deionized water only.

    • Adjust the pH of the solutions if necessary.

    • Visually observe the solutions for any signs of precipitation (cloudiness, solid particles) immediately after mixing and after a set period (e.g., 1, 4, and 24 hours) at a controlled temperature.

  • Quantitative Analysis (Optional):

    • If precipitation is observed, centrifuge the samples to pellet the precipitate.

    • Carefully collect the supernatant and analyze the concentration of soluble LAE using a suitable analytical method, such as HPLC with UV detection.

    • Compare the concentration of soluble LAE in the salt-containing samples to the control to quantify the extent of precipitation.

Visualizations

LAE_Mechanism_of_Action cluster_LAE This compound (LAE) cluster_Microbe Microbial Cell LAE LAE Molecule Positive_Charge Positively Charged Head Group (Arginine) LAE->Positive_Charge has a Lipophilic_Tail Lipophilic Tail (Lauroyl Group) LAE->Lipophilic_Tail has a Cell_Membrane Negatively Charged Cell Membrane Positive_Charge->Cell_Membrane Electrostatic Interaction Lipophilic_Tail->Cell_Membrane Insertion & Disruption Cell_Disruption Membrane Disruption & Cell Death Cell_Membrane->Cell_Disruption leads to

Caption: Mechanism of action of this compound (LAE) on microbial cells.

Troubleshooting_Workflow Start Problem: Reduced LAE Performance or Precipitation in High Ionic Strength Check_pH Is pH between 3 and 7? Start->Check_pH Adjust_pH Adjust pH to be within the optimal range. Check_pH->Adjust_pH No Check_Cations Are divalent cations (Ca²⁺, Mg²⁺) present? Check_pH->Check_Cations Yes Adjust_pH->Check_Cations Add_Chelator Add a chelating agent (e.g., EDTA). Check_Cations->Add_Chelator Yes Consider_Surfactant Incorporate a non-ionic surfactant (e.g., Polysorbate 80). Check_Cations->Consider_Surfactant No Add_Chelator->Consider_Surfactant Evaluate_Formulation Evaluate other formulation strategies (emulsions, co-solvents). Consider_Surfactant->Evaluate_Formulation End Resolution: Improved LAE Performance and Stability Evaluate_Formulation->End

Caption: Troubleshooting workflow for mitigating ionic strength effects on LAE.

References

strategies to prevent precipitation of ethyl lauroyl arginine HCL in formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethyl Lauroyl Arginine HCl (LAE). Our goal is to help you prevent the precipitation of LAE in your formulations and ensure the stability and efficacy of your final product.

Troubleshooting Guide: Preventing LAE Precipitation

Issue: Precipitation observed in my LAE formulation.

Precipitation of this compound is a common issue that can often be resolved by carefully controlling the formulation's physicochemical properties. The following guide will walk you through potential causes and solutions.

Step 1: Initial Diagnosis & Key Parameters

The stability of LAE in a formulation is primarily influenced by pH, the presence of anionic components, and the solvent system. Start by evaluating these key parameters.

Start Precipitation Observed Check_pH Check Formulation pH Start->Check_pH Check_Excipients Identify Anionic Excipients Start->Check_Excipients Check_Solvent Evaluate Solvent System Start->Check_Solvent Solution Implement Solution Check_pH->Solution Check_Excipients->Solution Check_Solvent->Solution

Caption: Initial troubleshooting workflow for LAE precipitation.

Step 2: pH-Related Precipitation

Question: My LAE solution is cloudy or has formed a precipitate. Could pH be the cause?

Yes, pH is a critical factor. LAE is a cationic surfactant and tends to be most stable in acidic conditions. As the pH increases, it can lead to precipitation.

  • Verification: Measure the pH of your formulation.

  • Solution: Adjust the pH of your formulation to be within the optimal range of 3.0-4.5.[1] Use a suitable acidifier (e.g., citric acid, lactic acid) for adjustment.

Experimental Protocol: pH Adjustment

  • Prepare your formulation base without LAE.

  • Measure the initial pH of the base.

  • Slowly add a pre-determined concentration of an acidifier (e.g., 10% w/v citric acid solution) dropwise while continuously monitoring the pH.

  • Once the target pH of 3.0-4.5 is reached and stable, slowly add the this compound while stirring until fully dissolved.

  • Re-verify the final pH of the formulation.

Step 3: Incompatibility with Anionic Ingredients

Question: I've confirmed the pH is in the optimal range, but I still see precipitation. What else could be wrong?

Precipitation can occur due to interactions with anionic ingredients in your formulation. As a cationic surfactant, LAE will form an insoluble complex with anionic compounds.[2]

  • Verification: Review your list of excipients. Common anionic ingredients include many surfactants (e.g., sodium lauryl sulfate), polymers (e.g., carbomers, alginates), and some preservatives.

  • Solution:

    • Replace the anionic excipient with a non-ionic or cationic alternative.

    • If the anionic excipient is essential, consider creating a physical barrier between it and the LAE, for example, in a multi-phase formulation.

cluster_LAE LAE (Cationic) cluster_Anionic Anionic Excipient cluster_Interaction Interaction LAE Ethyl Lauroyl Arginine HCl (+) Precipitate Insoluble Complex (Precipitate) LAE->Precipitate Electrostatic Interaction Anionic Anionic Surfactant/Polymer (-) Anionic->Precipitate

Caption: Interaction between cationic LAE and anionic excipients leading to precipitation.

Step 4: Solvent System and Solubility

Question: My formulation is simple, with neutral excipients and the correct pH, but I'm still having trouble dissolving the LAE completely.

While LAE is freely soluble in water, its solubility can be further enhanced, and precipitation prevented, by using co-solvents.[1][3] This is particularly useful in complex systems or when high concentrations of LAE are required.

  • Verification: Assess the solvent system of your formulation. Is it purely aqueous?

  • Solution: Incorporate co-solvents such as propylene (B89431) glycol, glycerol, or ethanol.[1][3] These can help to keep LAE solubilized.

Quantitative Data: LAE Solubility

SolventSolubility (at 20°C)Reference
Water> 247 g/L[4][5]
EthanolFreely Soluble[1][3]
Propylene GlycolFreely Soluble[1][3]
GlycerolFreely Soluble[1][3]
Dimethyl Sulfoxide (DMSO)Slightly Soluble[4]
MethanolSlightly Soluble[4]

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH range for formulations containing this compound?

The optimal pH range to maintain the solubility and stability of LAE is between 3.0 and 5.0.[1] It is known to precipitate at a pH greater than 4.5.

Q2: Can I use LAE with anionic surfactants like sodium lauryl sulfate (B86663) (SLS)?

It is generally not recommended. LAE is a cationic surfactant and will likely interact with anionic surfactants like SLS, leading to the formation of an insoluble precipitate and reducing the efficacy of both ingredients.[2] It is best to use non-ionic or other compatible cationic surfactants.

Q3: How does temperature affect the stability of LAE?

High temperatures can accelerate the hydrolysis of LAE, especially at non-optimal pH levels.[6] It is recommended to store LAE formulations in a cool, dry place and avoid prolonged exposure to high temperatures during manufacturing if possible.

Q4: What are the degradation products of LAE, and can they cause precipitation?

LAE can hydrolyze into Nα-lauroyl-L-arginine (LAS), lauric acid, and L-arginine.[6] LAS, in particular, has a much lower solubility in aqueous media than LAE and could potentially precipitate out of solution, especially in neutral or mildly acidic conditions.[6]

Q5: Is there a recommended order of addition when formulating with LAE?

Yes. It is generally best to first dissolve all other ingredients and adjust the pH of the formulation to the desired acidic range (3.0-4.5). Then, slowly add the this compound with adequate mixing until it is fully dissolved. This ensures a stable environment for the LAE upon its addition.

Experimental Protocol: General Formulation Workflow

G A 1. Prepare Aqueous Phase B 2. Add and Dissolve Non-ionic/ Cationic Excipients A->B C 3. Adjust pH to 3.0 - 4.5 B->C D 4. Slowly Add and Dissolve LAE C->D E 5. Add Other Phases (e.g., Oil Phase) if applicable D->E F 6. Final Formulation E->F

Caption: Recommended workflow for incorporating LAE into a formulation.

References

Validation & Comparative

Synergistic Antimicrobial Action of Ethyl Lauroyl Arginate HCl and Nisin Against Listeria monocytogenes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for more effective antimicrobial strategies against resilient foodborne pathogens like Listeria monocytogenes has led to the exploration of combination therapies. This guide provides a comparative analysis of the synergistic antimicrobial effect of Ethyl Lauroyl Arginate HCl (LAE) and nisin against Listeria monocytogenes. The combination of these two antimicrobials has demonstrated a potent synergistic relationship, enhancing their efficacy beyond their individual applications. This guide synthesizes experimental data, outlines methodologies, and illustrates the underlying mechanisms of this synergy.

Quantitative Analysis of Synergism

The synergistic effect of LAE and nisin against Listeria monocytogenes has been quantified using established in vitro methods, primarily the checkerboard assay to determine the Fractional Inhibitory Concentration Index (FICI). A FICI value of ≤0.5 is indicative of a synergistic interaction.

Antimicrobial Agents Organism Assay Type Key Findings Reference
Nisin (NIS) + Lauric Arginate (LAE)Listeria monocytogenes (5-strain cocktail)Checkerboard AssaySynergistic effect observed in vitro.[Martínez-Ramos et al., 2020]
Nisin (500 ppm) + LAE (200 ppm)Listeria monocytogenesIn situ (Cold-smoked salmon)Reduction of L. monocytogenes from 3.5 log CFU/cm² to undetectable levels.[Soni et al., 2014]

Experimental Protocols

A detailed understanding of the methodologies used to establish these findings is crucial for reproducibility and further research.

Checkerboard Assay Protocol

The checkerboard assay is a two-dimensional dilution technique used to assess the synergistic, additive, indifferent, or antagonistic effects of antimicrobial combinations.

  • Preparation of Antimicrobial Solutions: Stock solutions of LAE and nisin are prepared in an appropriate solvent and serially diluted in a liquid growth medium (e.g., Brain Heart Infusion broth) in 96-well microtiter plates.

  • Plate Setup: The dilutions of LAE are typically arranged along the x-axis (columns) of the plate, while nisin dilutions are arranged along the y-axis (rows). This creates a matrix of wells with varying concentrations of both agents. Control wells containing each antimicrobial alone are also included to determine their individual Minimum Inhibitory Concentrations (MICs).

  • Inoculation: Each well is inoculated with a standardized suspension of Listeria monocytogenes (typically 10^5 CFU/mL).

  • Incubation: The plates are incubated under optimal growth conditions for Listeria monocytogenes (e.g., 37°C for 24 hours).

  • Data Analysis: Following incubation, the wells are visually inspected for turbidity or assessed using a microplate reader to determine the MIC of each agent alone and in combination. The Fractional Inhibitory Concentration Index (FICI) is calculated using the following formula:

    FICI = FICLAE + FICNisin = (MIC of LAE in combination / MIC of LAE alone) + (MIC of Nisin in combination / MIC of Nisin alone)

    The results are interpreted as follows:

    • Synergy: FICI ≤ 0.5

    • Additive/Indifference: 0.5 < FICI ≤ 4

    • Antagonism: FICI > 4

Time-Kill Assay Protocol

Time-kill assays provide a dynamic picture of the antimicrobial effect over time.

  • Preparation of Cultures: A standardized inoculum of Listeria monocytogenes is prepared in a suitable broth medium.

  • Exposure to Antimicrobials: The bacterial culture is exposed to LAE and nisin, both individually at their MIC and in a synergistic combination (as determined by the checkerboard assay). A growth control without any antimicrobial is also included.

  • Sampling and Enumeration: At predetermined time intervals (e.g., 0, 2, 4, 8, 24 hours), aliquots are withdrawn from each culture, serially diluted, and plated on a suitable agar (B569324) medium.

  • Incubation and Colony Counting: The plates are incubated, and the resulting colonies are counted to determine the number of viable bacteria (CFU/mL) at each time point.

  • Data Analysis: The results are plotted as log10 CFU/mL versus time. Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL between the combination and the most active single agent at a specific time point.

Visualizing the Experimental Workflow and Synergistic Mechanism

To further clarify the experimental process and the proposed mechanism of action, the following diagrams are provided.

G cluster_prep Preparation cluster_assay Checkerboard Assay cluster_analysis Data Analysis A Prepare LAE and Nisin Stock Solutions C Serial Dilution of LAE and Nisin in 96-well Plate A->C B Prepare L. monocytogenes Inoculum D Inoculate with L. monocytogenes B->D C->D E Incubate Plate D->E F Determine MICs E->F G Calculate FICI F->G H Interpret Results (Synergy, Additive, etc.) G->H

Caption: Workflow of the Checkerboard Assay for Synergy Testing.

G cluster_cell Listeria monocytogenes Cell cluster_membrane Cell Membrane LipidII Lipid II Pore Pore Formation LipidII->Pore Inhibition Inhibition of Cell Wall Synthesis LipidII->Inhibition Cytoplasm Cytoplasm LAE Ethyl Lauroyl Arginate (LAE) (Cationic Surfactant) Disruption Membrane Disruption & Increased Permeability LAE->Disruption Nisin Nisin (Bacteriocin) Nisin->LipidII Disruption->LipidII Facilitates access CellDeath Cell Death Pore->CellDeath Inhibition->CellDeath

Caption: Proposed Synergistic Mechanism of LAE and Nisin.

Discussion of the Synergistic Mechanism

The enhanced antimicrobial activity of the LAE and nisin combination is attributed to a multi-step mechanism targeting the bacterial cell envelope.

  • Initial Action of LAE: Ethyl lauroyl arginate, a cationic surfactant, electrostatically interacts with the negatively charged components of the Listeria cell wall and membrane. This interaction disrupts the membrane integrity, causing increased permeability.

  • Facilitated Action of Nisin: The membrane disruption caused by LAE is believed to facilitate the access of nisin to its target molecule, Lipid II, which is a precursor for cell wall synthesis.

  • Dual Action of Nisin: Nisin then exerts its dual antimicrobial effects:

    • Pore Formation: Nisin binds to Lipid II and forms pores in the cell membrane, leading to the leakage of essential intracellular components such as ions and ATP.

    • Inhibition of Cell Wall Synthesis: By sequestering Lipid II, nisin also inhibits the synthesis of peptidoglycan, a crucial component of the bacterial cell wall.

This synergistic interaction, where LAE "weakens the defenses" for nisin to deliver a more effective "attack," results in a more rapid and potent bactericidal effect against Listeria monocytogenes than either agent could achieve alone.

Conclusion

The combination of ethyl lauroyl arginate HCl and nisin presents a promising synergistic strategy for the control of Listeria monocytogenes. The quantitative data from checkerboard assays and in situ studies confirm this enhanced efficacy. The proposed mechanism, involving initial membrane disruption by LAE followed by the dual action of nisin, provides a strong rationale for this synergy. Further research, particularly detailed time-kill kinetic studies, will continue to elucidate the dynamics of this potent antimicrobial combination and inform its potential applications in food safety and clinical settings.

A Comparative Analysis of Ethyl Lauroyl Arginine HCl and Sodium Benzoate as Antimicrobial Preservatives in Acidic Foods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate preservative system is a critical factor in ensuring the safety and stability of acidic food products. This guide provides a detailed comparison of the efficacy of two commonly used antimicrobials: Ethyl Lauroyl Arginine HCl (LAE) and Sodium Benzoate (B1203000). This analysis is based on available experimental data to facilitate an informed selection process.

This compound, a cationic surfactant, and Sodium Benzoate, a weak acid preservative, operate through distinct mechanisms to inhibit microbial growth. Their effectiveness is influenced by factors such as the food matrix, pH, and the specific microorganisms targeted. While direct comparative studies are limited, this guide synthesizes available data to offer a comprehensive overview of their respective antimicrobial activities.

Quantitative Efficacy Data

The following tables summarize the minimum inhibitory concentrations (MICs) and other quantitative measures of efficacy for this compound and Sodium Benzoate against a variety of microorganisms relevant to acidic food spoilage. It is important to note that the data presented are compiled from various studies and the experimental conditions may differ.

Table 1: Antimicrobial Efficacy of this compound (LAE)

Target MicroorganismFood Matrix/MediumpHConcentration (ppm)Efficacy Measure
Escherichia coliBroth-16MIC[1]
Staphylococcus aureusBroth-8MIC[1]
Saccharomyces cerevisiaeBroth-35MIC[2]
Zygosaccharomyces bailiiBroth-62.5MIC[2]
Candida albicansBroth-112.5MIC[2]
Gram-positive & Gram-negative bacteriaGeneral-8 - 64 (average)MIC
Yeast & MoldGeneral-16 - 128 (average)MIC

Table 2: Antimicrobial Efficacy of Sodium Benzoate

Target MicroorganismFood Matrix/MediumpHConcentration (ppm)Efficacy Measure
Zygosaccharomyces bailiiSalsa Mayonnaise-500 - 3000Growth Suppression[3]
Aspergillus nigerYeast Extract Sucrose Broth-1000High Inhibition[4]
Penicillium notatumYeast Extract Sucrose Broth-200Growth Inhibition[4]
Candida albicansBroth-2500MIC[5]
Various YeastsLabaneh->4000Growth Limitation[6]

Experimental Protocols

A standardized method for determining the Minimum Inhibitory Concentration (MIC) of a preservative is crucial for comparative analysis. The following is a generalized protocol based on common practices in microbiology.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

  • Preparation of Microbial Inoculum:

    • A pure culture of the target microorganism is grown on a suitable agar (B569324) medium to obtain isolated colonies.

    • A single colony is transferred to a sterile broth medium and incubated to achieve a specific turbidity, corresponding to a known cell density (e.g., 0.5 McFarland standard).

    • The culture is then diluted to the final desired inoculum concentration.

  • Preparation of Preservative Dilutions:

    • A stock solution of the preservative (this compound or Sodium Benzoate) is prepared in a suitable solvent.

    • A series of twofold dilutions of the preservative are made in a 96-well microtiter plate containing the appropriate broth medium.

  • Inoculation and Incubation:

    • Each well of the microtiter plate is inoculated with the prepared microbial suspension.

    • Positive (no preservative) and negative (no microorganism) control wells are included.

    • The plate is incubated under optimal conditions (temperature, time) for the growth of the target microorganism.

  • Determination of MIC:

    • Following incubation, the wells are visually inspected for microbial growth (turbidity).

    • The MIC is defined as the lowest concentration of the preservative that completely inhibits visible growth of the microorganism.

Mechanisms of Action and Experimental Workflow

The antimicrobial mechanisms of this compound and Sodium Benzoate are fundamentally different, which influences their application in various food systems.

Antimicrobial Mechanism of Action cluster_LAE This compound (LAE) cluster_SB Sodium Benzoate LAE LAE (Cationic Surfactant) LAE_Membrane Interaction with Negatively Charged Cell Membrane LAE->LAE_Membrane Electrostatic Attraction LAE_Disruption Membrane Disruption & Increased Permeability LAE_Membrane->LAE_Disruption LAE_Leakage Leakage of Intracellular Components LAE_Disruption->LAE_Leakage LAE_Death Cell Death LAE_Leakage->LAE_Death SB Sodium Benzoate BenzoicAcid Conversion to Benzoic Acid (in acidic conditions, pH < 4.5) SB->BenzoicAcid SB_Membrane Passive Diffusion Across Cell Membrane BenzoicAcid->SB_Membrane SB_pH Lowering of Intracellular pH SB_Membrane->SB_pH SB_Enzyme Inhibition of Key Enzymes (e.g., in glycolysis) SB_Membrane->SB_Enzyme SB_Inhibition Inhibition of Microbial Growth SB_pH->SB_Inhibition SB_Enzyme->SB_Inhibition

Caption: Mechanisms of antimicrobial action for LAE and Sodium Benzoate.

A generalized workflow for evaluating the efficacy of food preservatives is essential for systematic and reproducible research.

Experimental Workflow for Preservative Efficacy Testing start Microorganism & Preservative Selection prep_inoculum Preparation of Microbial Inoculum start->prep_inoculum prep_food Preparation of Acidic Food Matrix start->prep_food inoculate Inoculation of Food Matrix prep_inoculum->inoculate add_preservative Incorporation of Preservative (at varying concentrations) prep_food->add_preservative add_preservative->inoculate incubate Incubation under Controlled Conditions inoculate->incubate sampling Periodic Sampling incubate->sampling quantify Microbial Quantification (e.g., Plate Counts) sampling->quantify analysis Data Analysis (e.g., Log Reduction, MIC) quantify->analysis end Efficacy Determination analysis->end

Caption: Generalized workflow for evaluating preservative efficacy.

Comparative Analysis

This compound (LAE): LAE demonstrates broad-spectrum antimicrobial activity against both bacteria and fungi at relatively low concentrations.[1][2] As a cationic surfactant, its primary mode of action is the disruption of the cell membrane, leading to rapid cell death.[7] This mechanism is generally less dependent on the pH of the food matrix compared to weak acid preservatives. LAE is also noted for its low toxicity and is generally recognized as safe (GRAS) for use in various food products.[2]

Sodium Benzoate: The efficacy of sodium benzoate is critically dependent on the pH of the food product. It is most effective in its undissociated form, benzoic acid, which predominates at a pH below 4.5.[8] In this form, it can penetrate the microbial cell membrane, lower the intracellular pH, and inhibit key enzymes involved in metabolism.[9] Sodium benzoate is particularly effective against yeasts and molds, which are common spoilage organisms in acidic foods.[4][5]

Conclusion

Both this compound and Sodium Benzoate are effective preservatives for acidic foods, each with distinct advantages. LAE offers broad-spectrum activity at low concentrations and is less pH-dependent. Sodium Benzoate is a cost-effective and highly effective inhibitor of yeasts and molds in highly acidic environments.

The selection between these two preservatives should be guided by the specific characteristics of the food product, including its pH, composition, and the likely microbial spoilers. For products with a pH consistently below 4.5 where yeast and mold are the primary concern, sodium benzoate is a well-established and efficacious choice. For a broader range of acidic foods and where activity against bacteria is also a key consideration, LAE presents a potent alternative. Further direct comparative studies in various acidic food matrices are warranted to provide more definitive guidance on their relative efficacy.

References

A Comparative Guide to the Antibiofilm Activity of Ethyl Lauroyl Arginate HCl against Pseudomonas aeruginosa

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the antibiofilm properties of ethyl lauroyl arginate hydrochloride (LAE), a cationic surfactant, against the opportunistic pathogen Pseudomonas aeruginosa. It compares its efficacy with other established and novel antibiofilm agents, presenting supporting experimental data and detailed methodologies to aid in research and development.

Executive Summary

Pseudomonas aeruginosa is a formidable pathogen, largely due to its ability to form biofilms, which confer high levels of resistance to conventional antibiotics. Ethyl lauroyl arginate HCl (LAE) has emerged as a promising agent that inhibits the formation of P. aeruginosa biofilms at concentrations that do not inhibit planktonic cell growth.[1] The primary mechanism of LAE's antibiofilm activity is attributed to its iron-chelating properties, which disrupt critical iron-dependent signaling pathways necessary for biofilm development.[1][2] This guide delves into the quantitative performance of LAE, compares it with other antibiofilm compounds, and provides detailed protocols for the experimental validation of these findings.

Performance Comparison of Antibiofilm Agents

The following table summarizes the antibiofilm activity of LAE and other selected agents against Pseudomonas aeruginosa. It is important to note that the data are compiled from various studies and direct comparison should be made with caution due to potential variations in experimental conditions.

AgentConcentrationBiofilm Reduction MetricResultReference
Ethyl Lauroyl Arginate HCl (LAE) 10 µMBiofilm Formation (OD545/OD595)30.3% reduction[1]
50 µMBiofilm Formation (OD545/OD595)~45% reduction[1]
100 µMBiofilm Formation (OD545/OD595)54.7% reduction[1]
50 µMBiofilm Structure (CLSM)Thin, flat structure (avg. thickness 12.4 µm) vs. thick, mushroom-like (avg. thickness 33.8 µm) in control[1]
Ciprofloxacin (B1669076) 4 x MICBiofilm FormationNo significant inhibition of resistant strain[3]
5 µg/mLBiofilm Elimination (BEC)99.9% reduction after 12 and 36h[4]
Tobramycin (B1681333) >100 µg/mLBiofilm Elimination (BEC)99.9% reduction after 12h[4]
75 µg/mLBiofilm Elimination (BEC)99.9% reduction after 36h[4]
Furanone C-30 256 µg/mLBiofilm Formation100% inhibition[5][6]
512 µg/mLBiofilm Eradication92.9% reduction[5][6]
Ellagic Acid 512 µg/mLBiofilm Formation41.6% inhibition[5][6]
512 µg/mLBiofilm Eradication33.1% reduction[5][6]

Note: MIC (Minimum Inhibitory Concentration), MBC (Minimum Bactericidal Concentration), BEC (Biofilm Eradication Concentration), OD (Optical Density), CLSM (Confocal Laser Scanning Microscopy). The efficacy of these agents can vary depending on the specific P. aeruginosa strain and experimental conditions.

Mechanism of Action: Iron Starvation and Disruption of Biofilm Development

LAE's antibiofilm activity at sub-inhibitory concentrations is primarily due to its ability to chelate iron.[1] This creates an iron-limiting environment for P. aeruginosa, which is a critical signal for biofilm formation. A global transcriptome analysis of P. aeruginosa treated with LAE revealed an upregulation of genes involved in iron acquisition and signaling, and a downregulation of iron storage genes.[1] This indicates that the bacterium perceives a state of iron starvation.

This iron-limited state leads to an increase in twitching motility, a form of bacterial surface movement that is typically observed under iron-deficient conditions.[1] Enhanced twitching motility is antagonistic to the formation of stable, mature biofilms.

G cluster_LAE Ethyl Lauroyl Arginate HCl (LAE) cluster_environment Extracellular Environment cluster_cell Pseudomonas aeruginosa Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_cell_LAE P. aeruginosa Cell with LAE cluster_membrane_LAE Cell Membrane cluster_cytoplasm_LAE Cytoplasm (Iron Starvation) LAE LAE Fe3 Extracellular Fe(III) LAE->Fe3 Chelates Iron Fe3_LAE Reduced Extracellular Fe(III) LAE->Fe3_LAE Chelation Siderophore_receptor Siderophore Receptors (e.g., FpvA) Fe3->Siderophore_receptor Iron Uptake Fur Fur-Fe(II) Complex (Active Repressor) Siderophore_receptor->Fur Maintains Intracellular Iron Iron_genes_repressed Iron Acquisition Genes (e.g., pvd, pch) REPRESSED Fur->Iron_genes_repressed Represses Biofilm_formation Biofilm Formation (Maturation) Fur->Biofilm_formation Promotes Twitching_motility_low Low Twitching Motility Biofilm_formation->Twitching_motility_low Inhibits Siderophore_receptor_LAE Siderophore Receptors (e.g., FpvA) Fur_inactive Apo-Fur (Inactive) Siderophore_receptor_LAE->Fur_inactive Low Intracellular Iron Iron_genes_upregulated Iron Acquisition Genes (e.g., pvd, pch) UPREGULATED Fur_inactive->Iron_genes_upregulated De-repression Biofilm_inhibition Biofilm Inhibition Fur_inactive->Biofilm_inhibition Inhibits Maturation Twitching_motility_high High Twitching Motility Biofilm_inhibition->Twitching_motility_high Promotes Fe3_LAE->Siderophore_receptor_LAE Reduced Iron Uptake

Caption: LAE's mechanism of action against P. aeruginosa biofilm.

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and aid in the design of further studies.

Crystal Violet Biofilm Assay

This method is used to quantify the total biofilm biomass.

Materials:

  • 96-well flat-bottom sterile polystyrene plates

  • P. aeruginosa strain of interest

  • Appropriate growth medium (e.g., Tryptic Soy Broth (TSB) supplemented with 0.2% glucose)

  • Phosphate-buffered saline (PBS)

  • 0.1% (w/v) crystal violet solution

  • 30% (v/v) acetic acid

  • Microplate reader

Procedure:

  • Inoculum Preparation: Grow an overnight culture of P. aeruginosa at 37°C. Dilute the culture in fresh medium to a starting OD600 of approximately 0.05.

  • Biofilm Formation: Add 200 µL of the diluted culture to each well of a 96-well plate. Include wells with sterile medium only as a negative control. Incubate the plate at 37°C for 24-48 hours without agitation.

  • Washing: Gently discard the planktonic culture from the wells. Wash the wells twice with 200 µL of PBS to remove non-adherent cells. After the final wash, invert the plate and tap it on a paper towel to remove excess liquid.

  • Staining: Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.

  • Washing: Remove the crystal violet solution and wash the wells three times with 200 µL of PBS.

  • Solubilization: Add 200 µL of 30% acetic acid to each well to solubilize the bound crystal violet. Incubate for 15 minutes at room temperature with gentle shaking.

  • Quantification: Transfer 150 µL of the solubilized crystal violet to a new flat-bottom 96-well plate. Measure the absorbance at 570 nm using a microplate reader.

Confocal Laser Scanning Microscopy (CLSM) for Biofilm Imaging

CLSM allows for the visualization of the three-dimensional structure of the biofilm and the viability of the embedded cells.

Materials:

  • Glass-bottom dishes or flow cells

  • P. aeruginosa strain

  • Growth medium

  • LIVE/DEAD™ BacLight™ Bacterial Viability Kit (or similar)

  • Confocal microscope

Procedure:

  • Biofilm Growth: Grow P. aeruginosa biofilms on glass-bottom dishes or in flow cells for the desired period (e.g., 48 hours).

  • Staining: Gently wash the biofilm with sterile saline to remove planktonic cells. Stain the biofilm with a viability stain (e.g., SYTO 9 for live cells and propidium (B1200493) iodide for dead cells) according to the manufacturer's instructions. Incubate in the dark for 15-30 minutes.

  • Imaging: Visualize the stained biofilm using a confocal microscope. Acquire z-stack images to reconstruct the three-dimensional architecture.

  • Image Analysis: Use image analysis software (e.g., COMSTAT, ImageJ) to quantify biofilm parameters such as biomass, average thickness, and surface coverage.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for evaluating the antibiofilm activity of a test compound.

G start Start prep_inoculum Prepare P. aeruginosa Inoculum start->prep_inoculum biofilm_formation Incubate for Biofilm Formation (with and without test compound) prep_inoculum->biofilm_formation quantification Quantitative Analysis biofilm_formation->quantification visualization Qualitative Analysis biofilm_formation->visualization cv_assay Crystal Violet Assay (Biomass) quantification->cv_assay cfu_counting CFU Counting (Viability) quantification->cfu_counting data_analysis Data Analysis and Comparison cv_assay->data_analysis cfu_counting->data_analysis clsm Confocal Laser Scanning Microscopy (Structure & Viability) visualization->clsm sem Scanning Electron Microscopy (Morphology) visualization->sem clsm->data_analysis sem->data_analysis end End data_analysis->end

References

comparative study of ethyl lauroyl arginine HCL and other cationic surfactants' cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Cytotoxicity of Ethyl Lauroyl Arginate HCL and Other Cationic Surfactants

This guide provides a comparative analysis of the in vitro cytotoxicity of Ethyl Lauroyl Arginate Hydrochloride (LAE), a food-grade, amino acid-based cationic surfactant, against other common cationic surfactants such as Benzalkonium Chloride (BAC) and Cetylpyridinium (B1207926) Chloride (CPC). Cationic surfactants are widely used as antimicrobials and preservatives in food, cosmetics, and pharmaceutical products. Their amphiphilic nature, which allows them to disrupt microbial cell membranes, is also the source of their potential cytotoxicity to mammalian cells. Understanding the comparative toxicity of these compounds is crucial for researchers, scientists, and drug development professionals in selecting appropriate agents for their formulations.

Mechanism of Action of Cationic Surfactants

The primary mechanism of action for cationic surfactants against both microbial and mammalian cells is the disruption of the cell membrane's integrity.[1] As amphiphilic molecules, they possess a positively charged (cationic) head group and a fat-soluble (lipophilic) tail.[2] The cationic head group interacts electrostatically with the negatively charged components of the cell membrane, such as phospholipids.[2][3] This initial binding allows the lipophilic tail to penetrate the hydrophobic core of the lipid bilayer, leading to a loss of membrane potential, increased permeability, leakage of essential cytoplasmic contents, and ultimately, cell death.[4][5][6]

While this general mechanism holds true for most cationic surfactants, specific downstream effects can vary. For instance, Benzalkonium Chloride and Cetylpyridinium Chloride have been shown to induce apoptosis in human lung epithelial cells.[7] CPC can also cause functional inhibition of mitochondria.[8] Ethyl Lauroyl Arginate HCL (LAE) is noted for its potent membrane-disrupting activity, causing a disturbance in membrane potential and leakage of potassium ions without causing complete cell lysis.[5][9]

G cluster_membrane Cell Membrane (Negatively Charged) cluster_effects Cellular Effects membrane_core Lipid Bilayer Core potential_loss Loss of Membrane Potential membrane_core->potential_loss 3. Membrane Disruption membrane_surface Phospholipid Head Groups surfactant Cationic Surfactant (+ Charged Head, Lipophilic Tail) surfactant->membrane_core 2. Tail Insertion surfactant->membrane_surface 1. Electrostatic Adsorption permeability Increased Permeability potential_loss->permeability mito_dysfunction Mitochondrial Dysfunction potential_loss->mito_dysfunction Downstream Signaling leakage Cytoplasmic Leakage permeability->leakage death Cell Death leakage->death apoptosis Apoptosis Induction (e.g., Caspase Activation) apoptosis->death mito_dysfunction->apoptosis

Figure 1. General mechanism of cationic surfactant-induced cytotoxicity.

Comparative Cytotoxicity Data

The cytotoxic potential of surfactants is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a substance required to inhibit a biological process (like cell growth) by 50%. The table below summarizes available in vitro cytotoxicity data for LAE, BAC, and CPC. Notably, while specific IC50 values are available for BAC and CPC from various studies, the literature consistently describes LAE as having low cytotoxicity, a characteristic supported by its "Generally Recognized as Safe" (GRAS) status.[8]

SurfactantCell LineExposure TimeIC50 / Cytotoxicity FindingReference(s)
Ethyl Lauroyl Arginate HCl (LAE) Fibroblast & Keratinocyte lines-Low cytotoxicity reported
Mammalian cells-Low toxicity, GRAS status[3][4][8]
Benzalkonium Chloride (BAC) H358 (Human Lung)30 min7.1 µg/mL
H358 (Human Lung)24 h1.5 µg/mL
A549 (Human Lung)24 h5.04 µg/mL
Cetylpyridinium Chloride (CPC) A549 (Human Lung)-5.79 µg/mL[4]
HaCaT (Human Keratinocyte)8 h22.5 µM caused 37.1% toxicity
HaCaT (Human Keratinocyte)24 h22.5 µM caused 100% lethality

Experimental Methodologies

Standardized in vitro assays are used to assess the cytotoxicity of chemical compounds. These methods provide quantitative data on cell viability and membrane integrity.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability.

  • Principle: Viable cells contain mitochondrial dehydrogenases that can reduce the yellow tetrazolium salt, MTT, into purple formazan (B1609692) crystals. This conversion only occurs in metabolically active cells. The insoluble formazan is then dissolved using a solubilizing agent, and the concentration is determined by measuring the absorbance at a specific wavelength (typically 570 nm). The intensity of the purple color is directly proportional to the number of viable cells.

  • Protocol Outline:

    • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Compound Exposure: Treat the cells with various concentrations of the surfactant for a specified period (e.g., 24 hours). Include untreated cells as a negative control.

    • MTT Addition: Remove the treatment medium and add MTT reagent to each well. Incubate for 2-4 hours to allow formazan formation.

    • Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

    • Absorbance Reading: Measure the absorbance of the solution using a microplate reader.

    • Data Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot a dose-response curve to determine the IC50 value.

Lactate Dehydrogenase (LDH) Release Assay

The LDH assay is a cytotoxicity assay that measures the integrity of the plasma membrane.

  • Principle: Lactate dehydrogenase is a stable enzyme present in the cytoplasm of all cells. When the cell membrane is damaged, LDH is released into the surrounding culture medium. The assay measures the amount of released LDH by providing substrates that, in the presence of LDH, lead to the formation of a colored product. The amount of color formed is proportional to the amount of LDH released, and therefore, to the extent of cell lysis.

  • Protocol Outline:

    • Cell Seeding and Exposure: Follow the same initial steps as the MTT assay.

    • Sample Collection: After the exposure period, carefully collect a sample of the cell culture supernatant from each well.

    • LDH Reaction: Add the supernatant to a reaction mixture containing the necessary substrates for the LDH-catalyzed reaction.

    • Incubation: Incubate the mixture at room temperature, protected from light, for a specified time (e.g., 30 minutes).

    • Stop Reaction & Absorbance Reading: Add a stop solution and measure the absorbance at the appropriate wavelength (e.g., 490 nm).

    • Data Analysis: Compare the LDH activity in the supernatant of treated cells to that of control cells (spontaneous release) and a positive control of fully lysed cells (maximum release) to calculate the percentage of cytotoxicity.

G cluster_setup 1. Experimental Setup cluster_assays 2. Cytotoxicity Assessment cluster_analysis 3. Data Analysis seed Seed Mammalian Cells in 96-Well Plate incubate1 Incubate (e.g., 24h) for Cell Adherence seed->incubate1 treat Treat with Surfactant (Serial Dilutions) incubate1->treat incubate2 Incubate (e.g., 2h, 8h, 24h) treat->incubate2 mtt MTT Assay (Metabolic Activity) incubate2->mtt ldh LDH Assay (Membrane Integrity) incubate2->ldh nr Neutral Red Assay (Lysosomal Integrity) incubate2->nr read Measure Absorbance (Plate Reader) mtt->read ldh->read nr->read calc Calculate % Viability vs. Control read->calc plot Plot Dose-Response Curve calc->plot ic50 Determine IC50 Value plot->ic50

Figure 2. Standard experimental workflow for in vitro cytotoxicity testing.
Neutral Red (NR) Uptake Assay

This assay evaluates cell viability by measuring the uptake of the neutral red dye into the lysosomes of living cells.

  • Principle: Viable cells can incorporate and bind the supravital dye Neutral Red within their lysosomes. Following treatment with a cytotoxic agent, the ability of cells to retain the dye is diminished due to alterations in the cell surface or lysosomal membrane fragility. The amount of dye retained can be extracted and quantified, which correlates with the number of viable cells.

  • Protocol Outline:

    • Cell Seeding and Exposure: Proceed as with the other assays.

    • Dye Incubation: After treatment, incubate the cells with a medium containing Neutral Red for approximately 2-3 hours.

    • Washing and Extraction: Wash the cells to remove any unincorporated dye. Add an extraction solution (e.g., a mixture of acetic acid and ethanol) to release the dye from the lysosomes.

    • Absorbance Reading: Shake the plate to ensure the dye is evenly distributed and measure the absorbance (e.g., at 540 nm).

    • Data Analysis: Quantify the amount of Neutral Red uptake as a percentage of the untreated control cells to determine viability.

Conclusion

The available data indicates a clear distinction in the cytotoxic profiles of the cationic surfactants compared. Benzalkonium Chloride (BAC) and Cetylpyridinium Chloride (CPC) demonstrate significant cytotoxicity in various human cell lines at microgram per milliliter concentrations, with effects being dose- and time-dependent.[4] In contrast, Ethyl Lauroyl Arginate HCL (LAE) is consistently reported to have low toxicity in mammalian cells.[3] This favorable safety profile is underscored by its GRAS designation from regulatory bodies and its metabolic pathway, which breaks down into naturally occurring substances.[3] For researchers and developers, this positions LAE as a potentially safer alternative preservative or antimicrobial agent where direct contact with human tissues is a consideration. However, direct quantitative comparisons are challenging without standardized, side-by-side IC50 studies.

References

A Comparative Analysis of Ethyl Lauroyl Arginine HCL and Potassium Sorbate in Yeast and Mold Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the antifungal efficacy of Ethyl Lauroyl Arginine HCL (LAE) and potassium sorbate (B1223678), two widely used preservatives in the food and pharmaceutical industries. This document summarizes available quantitative data, details experimental protocols for assessing antifungal activity, and visualizes the mechanisms of action to aid in the selection of the most appropriate inhibitor for specific applications.

Overview of Antifungal Efficacy

This compound, a cationic surfactant derived from lauric acid, L-arginine, and ethanol, demonstrates broad-spectrum antimicrobial activity against a variety of bacteria, yeasts, and molds.[1][2][3] Its effectiveness stems from its ability to disrupt microbial cell membranes.[1] Potassium sorbate, the potassium salt of sorbic acid, is also a common preservative that is particularly effective against yeasts and molds.[4][5] Its inhibitory action is primarily achieved by disrupting enzymatic activity and transport processes within the fungal cell.[4][5]

Quantitative Comparison of Minimum Inhibitory Concentrations (MIC)

The following tables summarize the Minimum Inhibitory Concentration (MIC) values for this compound and potassium sorbate against common spoilage yeasts and molds. It is important to note that a direct comparison is challenging due to the lack of studies evaluating both preservatives under identical conditions. The efficacy of potassium sorbate, in particular, is highly dependent on the pH of the medium.[2][6]

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Selected Yeasts and Molds

MicroorganismMIC (µg/mL)Reference
Saccharomyces cerevisiae35[7]
Zygosaccharomyces bailii62.5[7]
Candida albicans112.5[7]
Alternaria alternata200[7]
Penicillium italicum400[7]
Penicillium digitatum400[7]
Botrytis cinerea400[7]
Aspergillus flavus400[8]

Table 2: Minimum Inhibitory Concentration (MIC) of Potassium Sorbate against Selected Yeasts and Molds

MicroorganismpHMIC (mg/L or ppm)Reference
Saccharomyces cerevisiaeN/A> 400[9]
Zygosaccharomyces bailiiRoom Temp> 3000 (0.30%)[10]
Candida albicansN/AN/A
Aspergillus niger5300[6]
Penicillium roqueforti5400[6]
Alternaria alternata5100[6]
Pichia farinosaN/A> 400[9]
Debaryomyces hanseniiN/A> 400[9]

Note: The effectiveness of potassium sorbate increases as the pH decreases.

Mechanisms of Action

The antifungal mechanisms of this compound and potassium sorbate differ significantly, targeting different cellular components and processes.

This compound (LAE)

LAE's primary mode of action is the disruption of the fungal cell membrane. As a cationic surfactant, its positively charged head group interacts with the negatively charged components of the cell membrane, leading to increased permeability and leakage of intracellular contents, ultimately causing cell death.[1][11]

LAE_Mechanism cluster_membrane Fungal Cell Membrane Membrane Lipid Bilayer Disruption Membrane Disruption & Increased Permeability Membrane->Disruption LAE This compound (Cationic Surfactant) Interaction Electrostatic Interaction LAE->Interaction Interaction->Membrane Targets negatively charged phospholipids Leakage Leakage of Intracellular Components Disruption->Leakage Death Cell Death Leakage->Death

Mechanism of Action of this compound
Potassium Sorbate

Potassium sorbate, in its active undissociated form (sorbic acid), inhibits fungal growth by interfering with multiple cellular processes. It is thought to inhibit essential enzymes, disrupt the proton motive force across the cell membrane, and interfere with nutrient transport.[4][5]

PotassiumSorbate_Mechanism cluster_cell Fungal Cell Enzymes Cellular Enzymes (e.g., Dehydrogenases) ReducedEnergy Reduced Energy Production Enzymes->ReducedEnergy PMF Proton Motive Force PMF->ReducedEnergy Transport Nutrient Transport GrowthInhibition Inhibition of Growth and Proliferation Transport->GrowthInhibition PotassiumSorbate Potassium Sorbate (dissociates to Sorbic Acid) Inhibition Inhibition PotassiumSorbate->Inhibition Inhibition->Enzymes Inhibition->PMF Inhibition->Transport ReducedEnergy->GrowthInhibition

Mechanism of Action of Potassium Sorbate

Experimental Protocols

The determination of Minimum Inhibitory Concentration (MIC) is a standard method for evaluating the efficacy of antimicrobial agents. The broth microdilution method is a widely accepted protocol.

Broth Microdilution Method for MIC Determination

This protocol outlines the general steps for determining the MIC of an antifungal agent.

MIC_Workflow start Start prep_media Prepare sterile broth medium (e.g., RPMI 1640 for fungi) start->prep_media prep_antifungal Prepare stock solution of antifungal agent prep_media->prep_antifungal serial_dilution Perform serial two-fold dilutions of the antifungal in a 96-well microtiter plate prep_antifungal->serial_dilution inoculate Inoculate each well with the fungal suspension serial_dilution->inoculate prep_inoculum Prepare standardized fungal inoculum (e.g., 0.5-2.5 x 10^3 CFU/mL) prep_inoculum->inoculate controls Include positive (no antifungal) and negative (no inoculum) controls inoculate->controls incubate Incubate plates at an appropriate temperature and duration controls->incubate read_results Visually or spectrophotometrically determine the lowest concentration with no visible growth (MIC) incubate->read_results end End read_results->end

Experimental Workflow for MIC Determination

Detailed Steps:

  • Preparation of Antifungal Stock Solutions: Dissolve a known weight of the antifungal agent (this compound or potassium sorbate) in a suitable solvent to create a high-concentration stock solution.[12][13]

  • Preparation of Microtiter Plates: Dispense sterile broth medium into the wells of a 96-well microtiter plate. Perform a serial two-fold dilution of the antifungal stock solution across the wells to achieve a range of concentrations.[12][13]

  • Inoculum Preparation: Culture the test yeast or mold on an appropriate agar (B569324) medium. Prepare a suspension of the microorganism in sterile saline or broth and adjust the turbidity to a standardized concentration (e.g., using a spectrophotometer to match a 0.5 McFarland standard). This suspension is then diluted to the final desired inoculum concentration.[12][13]

  • Inoculation: Add a standardized volume of the diluted fungal inoculum to each well of the microtiter plate, including a positive control well (containing no antifungal agent). A negative control well (containing medium but no inoculum) should also be included.[12][13]

  • Incubation: Incubate the microtiter plates at an optimal temperature for the growth of the test microorganism for a specified period (e.g., 24-48 hours for yeasts, longer for some molds).[12][13]

  • MIC Determination: After incubation, the MIC is determined as the lowest concentration of the antifungal agent at which there is no visible growth of the microorganism. This can be assessed visually or by using a microplate reader to measure turbidity.[12][14]

Conclusion

Both this compound and potassium sorbate are effective inhibitors of yeast and mold growth. This compound demonstrates broad-spectrum activity that is less dependent on pH, acting through the disruption of the cell membrane.[7][15] Potassium sorbate's efficacy is markedly influenced by pH, with greater activity in more acidic conditions, and it functions by inhibiting key cellular enzymes and processes.[2][6] The choice between these two preservatives will depend on the specific application, including the pH of the product, the target microorganisms, and regulatory considerations. The provided data and protocols offer a foundation for making an informed decision. Further direct comparative studies under standardized conditions would be beneficial for a more definitive assessment of their relative potencies.

References

A Comparative Analysis of Ethyl Lauroyl Arginine HCL and Other Food Preservatives: An In Vivo Validation Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo safety and efficacy of ethyl lauroyl arginine HCL (LAE) against other widely used food preservatives: sodium benzoate, potassium sorbate (B1223678), and natamycin. The information presented is collated from various scientific studies to aid in research and development decisions within the food and pharmaceutical industries.

Executive Summary

This compound (LAE) is a cationic surfactant with broad-spectrum antimicrobial activity. Toxicological data indicates it has a favorable safety profile, being rapidly metabolized to naturally occurring substances. In comparison to sodium benzoate, potassium sorbate, and natamycin, LAE presents a compelling alternative, particularly due to its potent antimicrobial efficacy at low concentrations. This guide delves into the quantitative safety and efficacy data, detailed experimental methodologies, and metabolic pathways of these preservatives to provide a comprehensive comparative analysis.

Comparative Safety Profiles

The following table summarizes the key in vivo toxicological data for this compound and its comparators.

Parameter This compound (LAE) Sodium Benzoate Potassium Sorbate Natamycin
Acute Oral LD50 (Rat) >2000 mg/kg bw[1]3450 - 4070 mg/kg bw[2][3]3200 - >6650 mg/kg bw[4][5][6]>2000 - 4670 mg/kg bw[7][8][9][10]
Subchronic Toxicity (90-day, Rat) NOAEL 15,000 ppm in diet (approx. 750 mg/kg bw/day)[11][12]No definitive NOAEL found in searches. Studies show effects at doses of 100-400 mg/kg bw/day.[2]No definitive NOAEL found in searches. Studies show no significant adverse effects at up to 10% in the diet.[13]22.4 mg/kg bw/day[7]
Developmental Toxicity (Rat) NOAEL 2000 mg/kg bw/day (maternal and developmental)[11][12]No definitive NOAEL found in searches.No teratogenic effects observed.[13]50 mg/kg bw/day (maternal), 100 mg/kg bw/day (developmental)[7][9]
Developmental Toxicity (Rabbit) NOAEL 300 mg/kg bw/day (maternal), 1000 mg/kg bw/day (developmental)[11][12]No definitive NOAEL found in searches.No teratogenic effects observed.[13]50 mg/kg bw/day (maternal), 5 mg/kg bw/day (embryo/fetal)[9]
Genotoxicity No genotoxic activity observed in a battery of in vitro tests.[11][12]Some in vitro studies suggest potential for DNA damage at high concentrations, but in vivo studies are largely negative.Not genotoxic in vivo or in vitro.[14]Contradictory results in vitro and in vivo; no sufficient database to conclude on genotoxic potential.[9]
Acceptable Daily Intake (ADI) 0-4 mg/kg bw (JECFA)[15], 0.5 mg/kg bw (EFSA)[16]0-5 mg/kg bw0-25 mg/kg bw (as sorbic acid)[17]Not established by JECFA due to inadequate database.[9]

Comparative Efficacy Profiles

The antimicrobial efficacy of these preservatives is summarized below, highlighting their spectrum of activity.

Preservative Spectrum of Activity Mechanism of Action Optimal pH for Activity
This compound (LAE) Broad spectrum: Gram-positive and Gram-negative bacteria, yeasts, and molds.[18]Disrupts the cell membrane integrity of microorganisms.Wide pH range
Sodium Benzoate Primarily effective against yeasts and molds; less effective against bacteria.[19]Inhibits microbial growth by entering the cell and lowering intracellular pH.Acidic (2.5 - 4.0)
Potassium Sorbate Primarily effective against yeasts and molds; some activity against bacteria.Inhibits various microbial enzymes.Acidic (up to 6.5)
Natamycin Potent against a wide range of yeasts and molds; no activity against bacteria.[7]Binds to ergosterol (B1671047) in the fungal cell membrane, leading to disruption.Wide pH range

Experimental Protocols

Key Experiment: 90-Day Repeated Dose Oral Toxicity Study in Rodents (Based on OECD Guideline 408)

Objective: To evaluate the potential adverse effects of a substance when administered orally to rodents for a 90-day period.

Test System: Typically, Sprague-Dawley or Wistar rats are used. Both male and female animals are included.

Methodology:

  • Dose Selection: At least three dose levels and a concurrent control group are used. Doses are selected based on the results of acute toxicity and dose-ranging studies. The highest dose should induce some toxic effects but not mortality, while the lowest dose should not produce any evidence of toxicity.

  • Administration: The test substance is administered daily by a suitable route, usually oral gavage or mixed in the diet, for 90 days.

  • Observations:

    • Clinical Signs: Animals are observed daily for any signs of toxicity.

    • Body Weight and Food Consumption: Recorded weekly.

    • Ophthalmological Examination: Performed prior to the start of the study and at termination.

    • Hematology and Clinical Biochemistry: Blood samples are collected at termination for analysis of various parameters (e.g., red and white blood cell counts, hemoglobin, liver enzymes, kidney function markers).

  • Pathology:

    • Gross Necropsy: All animals are subjected to a full gross necropsy at the end of the study.

    • Organ Weights: Key organs (e.g., liver, kidneys, brain, spleen) are weighed.

    • Histopathology: A comprehensive set of tissues from all animals in the control and high-dose groups are examined microscopically. Tissues from lower-dose groups may also be examined if treatment-related effects are observed at the high dose.

  • Data Analysis: Statistical analysis is performed to determine the significance of any observed differences between the treated and control groups. The No-Observed-Adverse-Effect-Level (NOAEL) is determined as the highest dose at which no statistically or biologically significant adverse effects are observed.

Visualizations

Metabolic Pathways

Metabolic_Pathways cluster_LAE This compound (LAE) cluster_SB Sodium Benzoate cluster_PS Potassium Sorbate cluster_N Natamycin LAE This compound Arginine L-Arginine LAE->Arginine Hydrolysis Lauric_Acid Lauric Acid LAE->Lauric_Acid Hydrolysis Urea_Cycle Urea Cycle Arginine->Urea_Cycle Fatty_Acid_Metabolism Fatty Acid Metabolism Lauric_Acid->Fatty_Acid_Metabolism Sodium_Benzoate Sodium Benzoate Benzoic_Acid Benzoic Acid Sodium_Benzoate->Benzoic_Acid Dissociation Hippuric_Acid Hippuric Acid Benzoic_Acid->Hippuric_Acid Conjugation with Glycine Excretion Excretion (Urine) Hippuric_Acid->Excretion Potassium_Sorbate Potassium Sorbate Sorbic_Acid Sorbic Acid Potassium_Sorbate->Sorbic_Acid Dissociation Beta_Oxidation Beta-Oxidation Sorbic_Acid->Beta_Oxidation Natamycin Natamycin Poor_Absorption Poorly Absorbed from GI Tract Natamycin->Poor_Absorption Experimental_Workflow cluster_Safety Safety Assessment cluster_Efficacy Efficacy Assessment Acute_Tox Acute Toxicity (LD50) Subchronic_Tox Subchronic Toxicity (90-day) Dev_Tox Developmental Toxicity Genotox Genotoxicity Regulatory_Approval Regulatory Approval Genotox->Regulatory_Approval MIC Minimum Inhibitory Concentration (MIC) Food_Challenge Food Matrix Challenge Studies Shelf_Life Shelf-Life Extension Shelf_Life->Regulatory_Approval Start Preservative Candidate Start->Acute_Tox Start->MIC

References

Synergistic Antimicrobial Action of Ultrasound and Ethyl Lauroyl Arginate HCl against Salmonella

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The food industry is in continuous pursuit of novel and effective methods to ensure microbial safety. This guide provides a comprehensive comparison of the antimicrobial efficacy of ultrasound, ethyl lauroyl arginate HCl (LAE), and their combined application against Salmonella, a prevalent foodborne pathogen. The synergistic effect of these two treatments presents a promising intervention for enhancing food safety. This document outlines the experimental data, detailed protocols, and mechanistic insights to support further research and development in this area.

Comparative Efficacy of Treatments

The combination of ultrasound and LAE demonstrates a significantly greater bactericidal effect against Salmonella Typhimurium than either treatment applied individually. A recent study highlights that the synergistic application can lead to a reduction of up to 8.82 log CFU/mL of the pathogen.[1]

Table 1: Reduction of Salmonella Typhimurium under Different Treatment Conditions
Treatment ConditionLog Reduction (CFU/mL)Reference
Ultrasound (US) alone (230 W/cm², 8 min)Not specified alone[1]
Ethyl Lauroyl Arginate (LAE) alone (71 μM)Not specified alone[1]
Ultrasound + LAE (230 W/cm², 8 min, 71 μM) 8.82 [1]
Ultrasound alone (low power, 0.03 W/mL)~0.06[2]
Chlorine Dioxide alone (0.25 mg/L)1.51[2]
Low-power Ultrasound + Chlorine Dioxide (0.25 mg/L)3.17[2]

Note: The study on the synergistic effect of US and LAE did not provide the specific log reduction for the individual treatments, but stated the combined effect was significantly greater (P < 0.05).[1] Data from a study on ultrasound and chlorine dioxide is included for a broader comparative context.

Mechanism of Action: A Synergistic Assault on Salmonella

The enhanced antimicrobial activity of the combined treatment stems from a multi-faceted attack on the bacterial cell. Ultrasound is believed to induce cavitation, creating micro-jets and shock waves that physically disrupt the cell membrane.[3] This disruption increases the permeability of the cell wall, facilitating the entry of LAE.

LAE, a cationic surfactant, primarily targets the cell envelope.[4] Once inside, it further damages the cell membrane, leading to a loss of membrane potential, leakage of intracellular components such as proteins and nucleic acids, and ultimately, cell death.[1][5][6] The combined treatment also exacerbates oxidative stress and lipid peroxidation within the bacterial cells.[1]

Below is a diagram illustrating the proposed synergistic mechanism.

Synergy_Mechanism cluster_treatment Treatment Application cluster_cell Salmonella Cell Ultrasound Ultrasound Cell_Wall Cell Wall/ Outer Membrane Ultrasound->Cell_Wall Cavitation/ Physical Disruption LAE LAE Cell_Membrane Cytoplasmic Membrane LAE->Cell_Membrane Facilitated Entry Cell_Wall->Cell_Membrane Increased Permeability Cytoplasm Cytoplasm Cell_Membrane->Cytoplasm Membrane Damage/ Depolarization Cell_Death Cell_Death Cytoplasm->Cell_Death Leakage of Contents/ Oxidative Stress

Caption: Proposed synergistic mechanism of ultrasound and LAE against Salmonella.

Experimental Protocols

The following are generalized protocols based on published research for assessing the synergistic effect of ultrasound and LAE on Salmonella.

Bacterial Strain and Culture Preparation
  • Strain: Salmonella Typhimurium (e.g., ATCC 14028) is a commonly used strain.

  • Activation: The strain is typically activated from a frozen stock by inoculating into a nutrient-rich broth (e.g., Tryptic Soy Broth) and incubating at 37°C for 18-24 hours.

  • Working Culture: A loopful of the activated culture is then streaked onto a selective agar (B569324) (e.g., XLD agar) and incubated under the same conditions. A single colony is then used to inoculate a fresh broth to obtain a working culture with a specific cell density (e.g., 10⁸-10⁹ CFU/mL), often verified by spectrophotometry and plate counts.

Ultrasound and LAE Treatment
  • Sample Preparation: A specific volume of the bacterial suspension is prepared in a suitable buffer (e.g., phosphate-buffered saline, PBS).

  • LAE Addition: Ethyl lauroyl arginate HCl is added to the bacterial suspension to achieve the desired final concentration (e.g., 71 μM).

  • Ultrasound Application: The sample is subjected to ultrasound treatment using a probe sonicator or an ultrasonic bath. Key parameters to control are:

    • Frequency: e.g., 20 kHz

    • Power: e.g., 230 W/cm²

    • Duration: e.g., 8 minutes

    • Temperature: The sample is often kept in an ice bath to prevent excessive heating.

  • Control Groups:

    • Bacterial suspension with no treatment.

    • Bacterial suspension with ultrasound treatment only.

    • Bacterial suspension with LAE treatment only.

Assessment of Bactericidal Effect
  • Serial Dilutions: Immediately after treatment, the samples are serially diluted in a sterile diluent (e.g., 0.85% saline).

  • Plating: Aliquots of the appropriate dilutions are spread-plated onto a non-selective agar (e.g., Plate Count Agar).

  • Incubation: Plates are incubated at 37°C for 24-48 hours.

  • Colony Counting: The number of colonies is counted, and the results are expressed as log CFU/mL. The log reduction is calculated by comparing the counts of the treated samples to the untreated control.

The general workflow for these experiments is depicted below.

Experimental_Workflow A Bacterial Culture Preparation B Sample Preparation (Suspension in Buffer) A->B C Treatment Application (US, LAE, US+LAE, Control) B->C D Serial Dilution C->D E Plating on Agar D->E F Incubation E->F G Colony Counting & Data Analysis F->G

Caption: General experimental workflow for assessing antimicrobial efficacy.

Concluding Remarks

The synergistic combination of ultrasound and ethyl lauroyl arginate HCl offers a potent method for the inactivation of Salmonella. The physical disruption caused by ultrasound appears to sensitize the bacteria to the antimicrobial action of LAE, leading to a more significant reduction in pathogen load than achievable with either treatment alone. The detailed protocols and mechanistic insights provided in this guide are intended to facilitate further research into optimizing this promising food safety intervention and to encourage the development of novel antimicrobial strategies. Researchers are encouraged to adapt and validate these methodologies for their specific applications and target microorganisms.

References

Comparative Analysis of Membrane-Disrupting Activity: Ethyl Lauroyl Arginine HCl vs. Chlorhexidine Gluconate

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the membrane-disrupting properties of two prominent antimicrobial agents: Ethyl Lauroyl Arginate Hydrochloride (LAE) and Chlorhexidine Gluconate (CHG).

This guide provides a detailed comparative analysis of the membrane-disrupting activity of Ethyl Lauroyl Arginate HCl (LAE) and Chlorhexidine Gluconate (CHG), two cationic antimicrobials with broad-spectrum activity. Both compounds exert their primary antimicrobial effect by targeting and disrupting the integrity of the bacterial cell membrane. This guide synthesizes available experimental data to offer a side-by-side comparison of their efficacy and mechanisms of action.

Mechanism of Action: A Tale of Two Cationic Surfactants

Both LAE and CHG are positively charged molecules that interact electrostatically with the negatively charged components of bacterial cell membranes, such as phospholipids (B1166683) and teichoic acids. This initial binding is the critical first step in a cascade of events leading to membrane destabilization and, ultimately, cell death.

Ethyl Lauroyl Arginate HCl (LAE) , a derivative of lauric acid and L-arginine, acts as a cationic surfactant.[1] Its lipophilic lauroyl chain facilitates its insertion into the lipid bilayer, while the cationic arginine headgroup interacts with the negatively charged membrane surface. This insertion disrupts the packing of phospholipids, leading to increased membrane fluidity and permeability.[1][2] This disruption results in the leakage of small ions like potassium, followed by larger molecules, and a collapse of the membrane potential, culminating in cell lysis.[2][3]

Chlorhexidine Gluconate (CHG) , a bisbiguanide antiseptic, also carries a strong positive charge at physiological pH.[4] Its primary mechanism involves binding to the negatively charged bacterial cell surface, which alters the membrane's permeability.[4][5] At lower concentrations, CHG is bacteriostatic and causes the leakage of intracellular components like potassium ions.[6] At higher, bactericidal concentrations, it induces the precipitation of cytoplasmic contents, leading to irreversible cell damage.[7]

Quantitative Comparison of Antimicrobial Activity

The following tables summarize the available quantitative data on the antimicrobial and membrane-disrupting activities of LAE and CHG against common Gram-positive and Gram-negative bacteria. It is important to note that the data is compiled from various studies, and direct comparisons should be made with caution due to potential variations in experimental conditions.

Table 1: Minimum Inhibitory Concentration (MIC)

CompoundOrganismMIC (µg/mL)Reference(s)
Ethyl Lauroyl Arginate HClEscherichia coli16 - 32[3][8]
Staphylococcus aureus8[3]
Chlorhexidine GluconateEscherichia coli0.75[4][5]
Staphylococcus aureus1 - 4[7]

Table 2: Membrane Permeability and Potential Disruption

ParameterCompoundOrganismObservationReference(s)
Potassium Leakage Ethyl Lauroyl Arginate HClS. aureusSignificant increase in extracellular K+[2]
Chlorhexidine GluconateE. coli28% K+ loss within 5 mins at 5% concentration[6]
S. aureus41% K+ loss within 5 mins at 5% concentration[6]
Membrane Depolarization Ethyl Lauroyl Arginate HClY. enterocoliticaIncreased percentage of bisoxonol-positive cells[9][10]
Chlorhexidine GluconateS. aureusRapid membrane depolarization observed with DiSC3(5) probe[11][12]

Visualizing Membrane Disruption: Electron Microscopy Findings

Scanning Electron Microscopy (SEM) provides a visual representation of the morphological changes induced by LAE and CHG on bacterial surfaces.

  • Ethyl Lauroyl Arginate HCl (LAE): Treatment of E. coli and L. monocytogenes with LAE results in visible damage to the cell envelope, including the formation of blebs and surface irregularities.[8]

  • Chlorhexidine Gluconate (CHG): Exposure of E. coli and S. aureus to CHG leads to the formation of dented spots on the cell surface and, at higher concentrations, complete cell lysis and the formation of "ghost cells".[4][5][7]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate the replication and further investigation of the membrane-disrupting properties of these compounds.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is determined using the broth microdilution method.

  • Preparation of Antimicrobial Solutions: Prepare a stock solution of the antimicrobial agent (LAE or CHG) in a suitable solvent. Create a series of twofold dilutions in a 96-well microtiter plate containing Mueller-Hinton Broth (MHB).

  • Bacterial Inoculum Preparation: Culture the test bacterium overnight in MHB. Dilute the culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well of the microtiter plate.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

Cytoplasmic Leakage Assays

1. Potassium Leakage Assay:

  • Bacterial Cell Preparation: Harvest bacterial cells in the mid-logarithmic phase by centrifugation and wash them with a low-potassium buffer (e.g., MES-Tris buffer). Resuspend the cells in the same buffer to a specific optical density.

  • Treatment: Add the antimicrobial agent (LAE or CHG) at the desired concentration to the cell suspension. An untreated control should be run in parallel.

  • Measurement of Extracellular Potassium: At various time points, centrifuge the samples to pellet the cells. Measure the potassium concentration in the supernatant using a potassium-selective electrode or flame photometry.

  • Calculation: The percentage of potassium leakage is calculated relative to the total potassium content of the cells, which can be determined by lysing a separate aliquot of cells.

2. Protein and Nucleic Acid Leakage Assay:

  • Bacterial Cell Preparation and Treatment: Follow the same procedure as for the potassium leakage assay, using a suitable buffer (e.g., phosphate-buffered saline).

  • Measurement of Leaked Molecules: At specified time intervals, pellet the cells by centrifugation.

    • Protein Leakage: Measure the protein concentration in the supernatant using a standard method such as the Bradford or BCA protein assay.

    • Nucleic Acid Leakage: Measure the absorbance of the supernatant at 260 nm to quantify the amount of leaked DNA and RNA.

  • Data Analysis: Express the amount of leaked material as a function of time and antimicrobial concentration.

Membrane Potential Assay

This assay utilizes a membrane potential-sensitive fluorescent dye, such as DiSC3(5).

  • Cell Staining: Resuspend washed bacterial cells in a buffer containing the fluorescent dye and allow them to incubate until a stable level of fluorescence quenching is achieved, indicating dye uptake and quenching within the polarized cells.

  • Treatment: Add the antimicrobial agent to the stained cell suspension.

  • Fluorescence Measurement: Monitor the fluorescence intensity over time using a fluorometer. Depolarization of the membrane causes the release of the dye into the extracellular medium, resulting in an increase in fluorescence.

  • Data Interpretation: The rate and extent of the fluorescence increase are indicative of the membrane depolarization activity of the compound.

Electron Microscopy

1. Scanning Electron Microscopy (SEM):

  • Sample Preparation: Treat bacterial cells with the antimicrobial agent for a specified duration.

  • Fixation: Fix the cells with a suitable fixative, such as glutaraldehyde, to preserve their morphology.

  • Dehydration: Dehydrate the fixed cells through a graded series of ethanol (B145695) concentrations.

  • Drying: Critical-point dry the samples to prevent distortion during imaging.

  • Coating: Sputter-coat the dried samples with a thin layer of a conductive metal, such as gold or palladium.

  • Imaging: Visualize the samples using a scanning electron microscope.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the proposed mechanisms of membrane disruption and the general workflow for their comparative analysis.

Membrane_Disruption_Pathway cluster_LAE Ethyl Lauroyl Arginine HCl (LAE) cluster_CHG Chlorhexidine Gluconate (CHG) LAE LAE LAE_Binding Electrostatic Binding to Negatively Charged Membrane LAE->LAE_Binding LAE_Insertion Insertion of Lauroyl Chain into Lipid Bilayer LAE_Binding->LAE_Insertion LAE_Disruption Disruption of Phospholipid Packing LAE_Insertion->LAE_Disruption LAE_Permeability Increased Membrane Permeability LAE_Disruption->LAE_Permeability LAE_Leakage Leakage of Ions (K+) and Cellular Contents LAE_Permeability->LAE_Leakage LAE_Depolarization Membrane Depolarization LAE_Permeability->LAE_Depolarization LAE_Death Cell Death LAE_Leakage->LAE_Death LAE_Depolarization->LAE_Death CHG CHG CHG_Binding Electrostatic Binding to Negatively Charged Membrane CHG->CHG_Binding CHG_Permeability Alteration of Membrane Permeability CHG_Binding->CHG_Permeability CHG_Leakage Leakage of Intracellular Components (K+) CHG_Permeability->CHG_Leakage CHG_Precipitation Precipitation of Cytoplasmic Contents (High Concentrations) CHG_Permeability->CHG_Precipitation CHG_Death Cell Death CHG_Leakage->CHG_Death Low Concentration CHG_Precipitation->CHG_Death High Concentration

Caption: Proposed mechanisms of membrane disruption by LAE and CHG.

Experimental_Workflow cluster_workflow Comparative Analysis Workflow Start Select Bacterial Strains (e.g., E. coli, S. aureus) MIC Determine MIC of LAE and CHG Start->MIC Leakage_Assays Perform Cytoplasmic Leakage Assays (K+, Protein, Nucleic Acids) MIC->Leakage_Assays Membrane_Potential Measure Membrane Potential Changes MIC->Membrane_Potential SEM Visualize Morphological Changes via SEM MIC->SEM Data_Analysis Analyze and Compare Quantitative and Qualitative Data Leakage_Assays->Data_Analysis Membrane_Potential->Data_Analysis SEM->Data_Analysis Conclusion Draw Conclusions on Comparative Efficacy Data_Analysis->Conclusion

Caption: General experimental workflow for comparative analysis.

Conclusion

Both this compound and Chlorhexidine Gluconate are effective antimicrobial agents that function by disrupting the bacterial cell membrane. The available data suggests that CHG may exhibit a lower MIC against the tested strains compared to LAE. However, both compounds induce significant membrane damage, leading to the leakage of intracellular components and a loss of membrane potential. The choice between these agents for a specific application will depend on various factors, including the target microorganism, required concentration, and potential for cytotoxicity. Further direct comparative studies under standardized conditions are warranted to provide a more definitive assessment of their relative membrane-disrupting activities.

References

validation of HPLC methods for the analysis of ethyl lauroyl arginine HCL in cosmetics

Author: BenchChem Technical Support Team. Date: December 2025

Ethyl lauroyl arginine HCl (LAE), a cationic surfactant derived from lauric acid, L-arginine, and ethanol, serves as a highly effective preservative in cosmetic formulations.[1][2] Its broad-spectrum antimicrobial activity against bacteria, yeasts, and molds ensures product integrity and safety.[1][2] To comply with regulatory standards and ensure product quality, robust and validated analytical methods for the quantification of LAE in complex cosmetic matrices are essential. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) methods and other analytical techniques for the determination of LAE, supported by experimental data from various sources.

High-Performance Liquid Chromatography (HPLC) Methods

HPLC is a widely used technique for the analysis of LAE in cosmetic products due to its specificity and sensitivity.[3][4] Several reversed-phase HPLC (RP-HPLC) methods have been developed, each with specific chromatographic conditions tailored for optimal separation and quantification.

Two distinct HPLC methods are detailed below, offering different approaches to the analysis of LAE.

Method 1: HPLC with Post-Column Derivatization

This method is suitable for the determination of LAE as well as related substances like L-Arginine HCl and ethyl arginate 2HCl.[5]

  • Chromatographic Conditions:

    • Column: µBondapak C18, 300 x 3.9 mm, 10 µm particle size[5]

    • Mobile Phase: A mixture of 15 mmole/l sodium heptanesulfonate, 27 mmole/l phosphoric acid solution, 3 mmole/l sodium di-hydrogen phosphate (B84403) solution, and methanol (B129727) in a ratio of 1:1:1:1.5[5]

    • Flow Rate: 0.8 ml/min[5]

    • Column Temperature: 65°C[5]

    • Injection Volume: 10 µl[5]

    • Detection: Spectrophotometric detector at 340 nm following post-column derivatization[5]

  • Derivatizing Solution: A solution of 0.8 g of o-phthaldialdehyde dissolved in 5 ml of methanol and 2 ml of 2-mercaptoethanol (B42355) mixed with 1 liter of 0.2M borate (B1201080) buffer solution (pH 9.4). This solution should be prepared fresh every 24-48 hours.[5][6]

  • Standard and Sample Preparation:

    • Standard Solution: Accurately weigh and dissolve standards of LAE and related substances in water and dilute with the mobile phase to create a calibration curve.[5]

    • Sample Solution: Accurately weigh the cosmetic sample and dissolve and dilute it with water.[5]

Method 2: Isocratic Reversed-Phase HPLC

This method offers a simpler approach without the need for post-column derivatization.[3][4]

  • Chromatographic Conditions:

    • Column: Newcrom R1, a reverse-phase column with low silanol (B1196071) activity[3][4]

    • Mobile Phase: A simple mixture of acetonitrile (B52724) (MeCN), water, and phosphoric acid. For Mass Spectrometry (MS) compatibility, formic acid can be used instead of phosphoric acid.[3][4]

    • Detection: UV-Vis detector[7]

  • Standard and Sample Preparation:

    • Standard Solution: Prepare a stock solution of LAE in the mobile phase and create serial dilutions for the calibration curve.[6]

    • Sample Solution: Weigh the sample and dissolve it in the mobile phase.[6]

The following table summarizes the key parameters of the described HPLC methods.

ParameterMethod 1: HPLC with Post-Column DerivatizationMethod 2: Isocratic RP-HPLC
Column µBondapak C18, 300 x 3.9 mm, 10 µmNewcrom R1
Mobile Phase 15mM Sodium Heptanesulfonate, 27mM Phosphoric Acid, 3mM Sodium Dihydrogen Phosphate, Methanol (1:1:1:1.5)Acetonitrile, Water, Phosphoric Acid
Flow Rate 0.8 ml/minNot Specified
Temperature 65°CNot Specified
Detection UV at 340 nm (post-derivatization)UV-Vis
Retention Time Approx. 4.3 min for LAE[5][6]Not Specified

Alternative Analytical Techniques

While HPLC is a robust method, other techniques can be employed for the quantification of LAE, particularly for screening purposes or in different matrices.

A colorimetric method has been developed based on the formation of an ion-pair between LAE and an inorganic complex, Co(SCN)₄²⁻.[7] The resulting complex is extracted into an organic solvent and measured using a UV-Vis spectrophotometer.[7] This method has shown good analytical performance with a linear range from 1.10 to 25.00 mg/kg, a limit of detection of 0.33 mg/kg, and a limit of quantification of 1.10 mg/kg.[7]

For high-throughput and highly sensitive analysis, especially in food matrices, an LC-MS/MS method has been developed.[8] This method utilizes an internal standard calibration with an isotope-labeled LAE for accurate quantification.[8] The sample preparation involves a simple extraction with a mixture of acetonitrile and water.[8] This technique offers excellent sensitivity, with limits of detection as low as 0.32 mg/kg in liquid samples.[8]

The table below compares the performance characteristics of the different analytical methods discussed.

ParameterHPLC with UV-Vis DetectionColorimetric MethodLC-MS/MS
Linearity > 0.9886[7]> 0.9886[7]Not Specified
Limit of Detection (LOD) 0.33 mg/kg[7]0.33 mg/kg[7]0.32 mg/kg (liquid samples), 1.0 mg/kg (solid samples)[8]
Limit of Quantification (LOQ) 1.10 mg/kg[7]1.10 mg/kg[7]4.4 mg/kg (liquid samples), 14 mg/kg (solid samples)[8]
Accuracy (Relative Error) < 1%[7]< 1%[7]Spike recoveries 90-110%[8]
Precision (RSD) < 3.6%[7]< 3.6%[7]< 10%[8]

HPLC Method Validation Workflow

The validation of an HPLC method is crucial to ensure reliable and accurate results. The general workflow for method validation is depicted in the following diagram.

HPLC_Validation_Workflow start Method Development specificity Specificity/ Selectivity start->specificity linearity Linearity & Range start->linearity accuracy Accuracy start->accuracy precision Precision (Repeatability & Intermediate) start->precision lod Limit of Detection (LOD) start->lod loq Limit of Quantification (LOQ) start->loq robustness Robustness start->robustness system_suitability System Suitability start->system_suitability documentation Validation Report & Documentation specificity->documentation linearity->documentation accuracy->documentation precision->documentation lod->documentation loq->documentation robustness->documentation system_suitability->documentation end Validated Method documentation->end

Caption: General workflow for HPLC method validation.

References

Bacterial Resistance: Ethyl Lauroyl Arginine HCl (LAE) Demonstrates Lower Propensity for Resistance Development Compared to Traditional Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of existing literature and experimental data indicates that Ethyl Lauroyl Arginine HCl (LAE), a cationic surfactant derived from natural components, exhibits a significantly lower tendency to induce antimicrobial resistance in bacteria compared to traditional antibiotics. This key advantage stems from its unique mechanism of action, which targets the bacterial cell membrane, a structure less prone to modification through resistance-conferring mutations.

This compound, also known as Lauric Arginate, is a food-grade preservative with broad-spectrum antimicrobial activity against a range of bacteria, yeasts, and molds.[1][2][3] Its primary mode of action involves the disruption of the bacterial cell's cytoplasmic membrane.[4][5][6] As a cationic surfactant, LAE interacts with the negatively charged components of the bacterial cell envelope, leading to membrane depolarization, increased permeability, and ultimately, cell death.[1][4][5] This physical disruption of the membrane is a stark contrast to the highly specific, target-based mechanisms of most traditional antibiotics, which often act on single enzymes or metabolic pathways.[7][8] It is this fundamental difference that underpins the lower risk of resistance development associated with LAE.

Comparative Analysis of Resistance Development

Studies have directly compared the propensity for resistance development between LAE and conventional antibiotics. A key experimental approach involves the serial passage of bacteria in the presence of sub-lethal concentrations of the antimicrobial agent over an extended period. This method simulates the conditions that can lead to the selection of resistant mutants.

One pivotal study tracked the change in the Minimum Inhibitory Concentration (MIC) — the lowest concentration of an antimicrobial that prevents visible growth of a microorganism — for LAE and several antibiotics against Escherichia coli and Staphylococcus aureus over 30 days.[1] The results, summarized in the table below, demonstrate a dramatic difference in resistance development.

Antimicrobial AgentBacterial StrainInitial MIC (µg/mL)Fold Increase in MIC after 30 Days
This compound (LAE) E. coli16No increase
S. aureus8No increase
Ampicillin E. coli4>128
S. aureus0.25>1024
Tetracycline E. coli2>64
S. aureus0.5>256
Erythromycin S. aureus0.25>1024
Data sourced from a 30-day serial passage study.[1]

As the data clearly illustrates, while bacteria rapidly developed high levels of resistance to traditional antibiotics, with MIC values increasing by orders of magnitude, no such increase was observed for LAE.[1] This suggests that the bacterial cell membrane, as a target, is significantly more robust against the development of resistance compared to the specific protein or nucleic acid targets of conventional antibiotics.

Experimental Protocols

The evaluation of resistance development is a critical component of antimicrobial research. The serial passage method is a widely accepted protocol for this purpose.

Serial Passage Protocol for Resistance Induction

This protocol is designed to assess the potential for microorganisms to develop resistance to an antimicrobial agent through repeated exposure.

  • Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium (e.g., E. coli, S. aureus) is prepared in a suitable growth medium, such as Mueller-Hinton Broth (MHB), to a defined concentration (e.g., 1 x 10^5 CFU/mL).

  • Determination of Initial MIC: The baseline MIC of the antimicrobial agent against the test bacterium is determined using a standard method, such as broth microdilution.[9][10][11] This involves preparing a series of two-fold dilutions of the antimicrobial in a microtiter plate and inoculating each well with the bacterial suspension. The MIC is the lowest concentration that shows no visible growth after incubation for 18-24 hours at 37°C.[12]

  • Serial Passage:

    • A series of tubes or microtiter plate wells are prepared with the growth medium containing the antimicrobial agent at concentrations ranging from sub-MIC to supra-MIC values (e.g., 0.25x, 0.5x, 1x, 2x, 4x MIC).

    • The tubes/wells are inoculated with the bacterial suspension from the previous passage, specifically from the well corresponding to the highest concentration that permitted growth (typically 0.5x MIC).

    • The cultures are incubated for 24 hours at 37°C.

    • This process is repeated daily for a specified period (e.g., 30 days).[1]

  • Monitoring of MIC: The MIC is determined at regular intervals (e.g., every 2-3 days) throughout the serial passage experiment to track any changes in bacterial susceptibility.

  • Data Analysis: The fold increase in MIC over time is calculated to quantify the rate and extent of resistance development.

Visualizing the Pathways: Mechanism and Methodology

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

G cluster_prep Preparation cluster_mic Initial MIC Determination cluster_passage Serial Passage Cycle (Repeated Daily) Bacterial_Culture Bacterial Culture (e.g., E. coli, S. aureus) Standardized_Inoculum Standardized Inoculum (1x10^5 CFU/mL) Bacterial_Culture->Standardized_Inoculum Inoculation Inoculation of Microtiter Plate Standardized_Inoculum->Inoculation Sub_MIC_Culture Inoculate Fresh Media with Sub-MIC Culture Standardized_Inoculum->Sub_MIC_Culture Serial_Dilutions Serial Dilutions of Antimicrobial Agent Serial_Dilutions->Inoculation Incubation_24h Incubation (24h, 37°C) Inoculation->Incubation_24h MIC_Reading Read Initial MIC Incubation_24h->MIC_Reading MIC_Reading->Sub_MIC_Culture Incubation_Cycle Incubation (24h, 37°C) Sub_MIC_Culture->Incubation_Cycle Incubation_Cycle->Sub_MIC_Culture Transfer to new media MIC_Monitoring Periodic MIC Determination Incubation_Cycle->MIC_Monitoring

Caption: Experimental workflow for assessing bacterial resistance development via serial passage.

G cluster_lae This compound (LAE) cluster_antibiotics Traditional Antibiotics LAE LAE (Cationic Surfactant) Membrane_Interaction Electrostatic Interaction with Negatively Charged Membrane LAE->Membrane_Interaction Membrane_Disruption Membrane Depolarization & Permeability Increase Membrane_Interaction->Membrane_Disruption Cell_Death_LAE Cell Lysis & Death Membrane_Disruption->Cell_Death_LAE Antibiotic Antibiotic (e.g., Ampicillin, Tetracycline) Specific_Target Binds to Specific Target (e.g., Enzyme, Ribosome) Antibiotic->Specific_Target Pathway_Inhibition Inhibition of Essential Metabolic Pathway Specific_Target->Pathway_Inhibition Resistance_Mutation Target Site Mutation or Efflux Pump Development Specific_Target->Resistance_Mutation Cell_Death_Antibiotic Inhibition of Growth or Cell Death Pathway_Inhibition->Cell_Death_Antibiotic Resistance_Mutation->Specific_Target Blocks Binding

References

Safety Operating Guide

Proper Disposal of Ethyl Lauroyl Arginine HCL: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

For researchers, scientists, and drug development professionals handling Ethyl Lauroyl Arginine HCL (also known as LAE), understanding the proper disposal procedures is critical for maintaining laboratory safety and environmental compliance. This guide provides a comprehensive, step-by-step approach to the safe disposal of this biocide, ensuring the protection of personnel and the surrounding ecosystem.

This compound is recognized for its antimicrobial properties and is also classified as a substance that can cause serious eye damage and is very toxic to aquatic life with long-lasting effects.[1][2][3] Therefore, adherence to strict disposal protocols is not just a matter of best practice but a regulatory necessity.

Disposal Protocol: A Step-by-Step Approach

This section outlines the necessary steps for the safe disposal of this compound.

1. Personal Protective Equipment (PPE): Before handling the chemical for disposal, it is imperative to be equipped with the appropriate PPE. This includes:

  • Eye Protection: Safety goggles with side-shields are essential to protect against serious eye damage.[2]

  • Hand Protection: Wear protective gloves.[2]

  • Skin and Body Protection: Impervious clothing should be worn to prevent skin contact.[2]

  • Respiratory Protection: In situations where dust or aerosols may be generated, a suitable respirator is required.[2]

2. Waste Identification and Classification: this compound and materials contaminated with it are often classified as hazardous or special waste.[4] It is crucial to consult your institution's environmental health and safety (EHS) office and local regulations to confirm the specific waste classification. Do not mix this waste with non-hazardous materials.

3. Containment:

  • Solid Waste: Collect solid this compound waste in a designated, closed, and suitable container.[1]

  • Liquid Waste: Solutions containing this compound should be stored in a leak-proof container.[5]

  • Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and include the chemical name: "this compound".[5]

4. Disposal Method: The primary recommended disposal method for this compound is through a licensed hazardous waste disposal contractor. The most common professional disposal technique involves:

  • Incineration: Dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[1]

Important Considerations:

  • Do Not Dispose Down the Drain: Due to its high toxicity to aquatic life, this compound should never be disposed of down the sanitary sewer system.[1][6]

  • Avoid Landfill Disposal (unless explicitly permitted): While some general guidelines might mention landfilling for certain chemicals, the aquatic toxicity of this compound makes it unsuitable for standard landfill disposal.[7] Always confirm with local regulations.

  • Empty Containers: Containers that held this compound must be handled as hazardous waste unless they have been triple-rinsed according to specific procedures.[4] The rinsate should be collected and treated as hazardous waste.

Quantitative Data Summary

Currently, publicly available safety data sheets and regulatory documents do not provide specific quantitative concentration limits for the disposal of this compound. The guiding principle is that any concentration should be treated as hazardous waste.

ParameterValueSource
UN Number3077[8]
Hazard Class9 (Miscellaneous hazardous materials)[8]
Packing GroupIII[8]
Marine PollutantYes[8]

Experimental Protocols

Disposal procedures for chemical waste like this compound are dictated by regulatory and safety guidelines rather than experimental protocols. The "gold standard" method is high-temperature incineration by a certified waste management facility.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Disposal Workflow for this compound Disposal Decision Workflow for this compound start Start: this compound Waste Generated ppe Step 1: Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe classify Step 2: Classify Waste (Consult SDS & Local Regulations) ppe->classify is_hazardous Is the waste considered hazardous? classify->is_hazardous contain Step 3: Contain Waste in Labeled, Sealed Container is_hazardous->contain Yes non_hazardous Follow Institutional Guidelines for Non-Hazardous Waste is_hazardous->non_hazardous No contact_ehs Step 4: Contact Environmental Health & Safety (EHS) contain->contact_ehs licensed_disposal Step 5: Arrange for Pickup by Licensed Hazardous Waste Contractor contact_ehs->licensed_disposal incinerate Recommended Disposal: Chemical Incineration licensed_disposal->incinerate

Caption: Decision workflow for the safe disposal of this compound.

By adhering to these procedures, laboratories can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and regulatory compliance. Always consult your institution's specific guidelines and the most recent Safety Data Sheet for the material.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Ethyl Lauroyl Arginine HCL

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling Ethyl Lauroyl Arginine HCL, including detailed personal protective equipment (PPE) protocols, operational plans, and disposal procedures to foster a secure research environment.

This compound is a chemical that requires careful handling due to its potential hazards. It is classified as causing serious eye damage and is very toxic to aquatic life.[1][2][3] Adherence to proper safety protocols is crucial to mitigate risks.

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment when handling this compound.

PPE CategoryItemSpecificationRationale
Eye and Face Protection Safety GogglesTight-sealing safety goggles or chemical safety goggles as described by OSHA.[1]To protect against splashes and dust that can cause serious eye damage.[1][2][4]
Face ShieldRecommended when there is a significant risk of splashing.Provides an additional layer of protection for the entire face.
Hand Protection Chemical-Resistant GlovesCompatible chemical-resistant gloves.[1] It is recommended to wear two pairs of gloves and remove the outer pair after handling.[4]To prevent skin contact and absorption.[1]
Body Protection Protective ClothingWear protective gloves and protective clothing.[1] For significant quantities, work clothing and booties may be necessary.[4]To prevent skin exposure and contamination of personal clothing.[1][4]
Respiratory Protection NIOSH/MSHA Approved RespiratorTo be worn if exposure limits are exceeded or irritation is experienced. Use in accordance with a comprehensive respirator program.[4]To protect against inhalation of dust, mists, or vapors.[4]

Operational and Disposal Plans

A systematic approach to handling and disposal is critical for safety and environmental protection.

Handling Procedures:

  • Engineering Controls: Work in a well-ventilated area, preferably with local exhaust ventilation. Ensure safety showers and eyewash stations are readily accessible.[1][2]

  • Safe Handling Practices: Avoid contact with skin, eyes, and clothing.[1] Do not breathe dust, fume, gas, mist, vapors, or spray.[1] Wash hands thoroughly after handling and before eating, drinking, or smoking.[1]

  • Storage: Keep containers tightly closed in a cool, well-ventilated place. Store at -20°C for long-term stability.

Spill Management:

  • Evacuate: Keep unnecessary personnel away from the spill area.

  • Ventilate: Ensure adequate ventilation of the area.

  • Containment: Prevent further leakage or spillage if it is safe to do so. Use inert absorbent material for liquid spills. For powder spills, cover with a plastic sheet to minimize dust.

  • Cleanup: Use personal protective equipment. Mechanically take up the spilled material and place it in appropriate containers for disposal. Clean the contaminated surface thoroughly.

  • Environmental Protection: Prevent entry into waterways, sewers, basements, or confined areas.

Disposal Plan:

  • Product Disposal: Dispose of surplus and non-recyclable solutions by offering them to a licensed disposal company.[5] One method involves dissolving or mixing the material with a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber.[1][5]

  • Contaminated Packaging: Dispose of as unused product in accordance with local, state, and federal regulations.[5]

First Aid Measures

Immediate and appropriate first aid is critical in the event of exposure.

Exposure RouteFirst Aid Protocol
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do.[1][4] Continue rinsing and immediately call a poison center or doctor.[4]
Skin Contact Wash off immediately with plenty of water for at least 15 minutes. Remove all contaminated clothing and shoes. If skin irritation persists, call a physician.
Inhalation Remove to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[1] Call a physician.[1]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Drink plenty of water. Call a physician or poison control center immediately.

Experimental Workflow for Safe Handling

The following diagram illustrates the logical workflow for safely handling this compound from receipt to disposal.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal a Review Safety Data Sheet (SDS) b Assemble Required PPE a->b c Prepare Well-Ventilated Workspace b->c d Weighing and Transfer c->d Proceed when ready e Experimental Use d->e f Decontaminate Work Area e->f g Segregate Waste f->g After experiment h Label Waste Container g->h i Dispose via Licensed Contractor h->i

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.